molecular formula C9H8BrNO4 B1603158 Methyl 3-(bromomethyl)-2-nitrobenzoate CAS No. 132874-06-7

Methyl 3-(bromomethyl)-2-nitrobenzoate

Cat. No.: B1603158
CAS No.: 132874-06-7
M. Wt: 274.07 g/mol
InChI Key: GBBIAIKDRXKCQO-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-2-nitrobenzoate is a chemical compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . It is designated as an in-house impurity and is supplied for use as a pharmaceutical intermediate and fine chemical in research settings . The presence of both a bromomethyl group and a nitro group on the benzoate ring makes it a potential building block in organic synthesis, particularly for the construction of more complex molecules in pharmaceutical development. This product is intended for analytical methods development, validation, and Quality Control applications as a reference standard . It is strictly for research purposes and is not intended for diagnostic or therapeutic uses. For specific storage and handling information, please consult the relevant safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(bromomethyl)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-2-3-6(5-10)8(7)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBIAIKDRXKCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626390
Record name Methyl 3-(bromomethyl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132874-06-7
Record name Methyl 3-(bromomethyl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate: Synthesis, Applications, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Methyl 2-(bromomethyl)-3-nitrobenzoate, a pivotal intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of facts to offer expert insights into its chemical properties, synthesis protocols, and critical applications, with a particular focus on its role in the development of therapeutic agents.

Core Identification and Properties

Methyl 2-(bromomethyl)-3-nitrobenzoate is a key organic compound with the Chemical Abstracts Service (CAS) number 98475-07-1 .[1][2][3][4][5] It presents as a white to light yellow solid under standard conditions and is soluble in organic solvents like methanol, but not in water.[1] Its molecular structure, featuring a bromomethyl group and a nitro group on the benzene ring, makes it a highly reactive and versatile building block in organic synthesis.[1][6]

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-3-nitrobenzoate

PropertyValueSource
CAS Number 98475-07-1[2][3][4][5]
Molecular Formula C9H8BrNO4[1][2][3][6]
Molecular Weight 274.07 g/mol [1][3][6]
Melting Point 72-74 °C[1][4]
Boiling Point 370.9 ± 32.0 °C (Predicted)[1][4]
Density 1.624 ± 0.06 g/cm³ (Predicted)[1][4]
Appearance White to light yellow solid[1][6]
Solubility Soluble in methanol, insoluble in water[1]
Synthesis Protocol: A Step-by-Step Guide

The synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate is a critical process for its subsequent use in pharmaceutical manufacturing. A common and effective method involves the bromination of Methyl 2-methyl-3-nitrobenzoate.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate [1]

  • Dissolution: Dissolve 21 g (109 mmol) of Methyl 2-methyl-3-nitrobenzoate in 300 mL of carbon tetrachloride.

  • Heating: Heat the solution to reflux with continuous stirring.

  • Addition of Reagents: Sequentially add 23 g (130 mmol, 1.2 eq.) of N-bromosuccinimide (NBS) and 1.8 g (11 mmol, 0.1 eq.) of 2,2'-azobis-2-methylpropanenitrile (AIBN) to the reaction mixture.

  • Reaction: Maintain the reflux conditions and continue stirring the mixture overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and wash it several times with water.

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

This process yields a quantitative amount of the desired product. The rationale behind using AIBN is its role as a radical initiator, which is necessary for the benzylic bromination with NBS. Carbon tetrachloride is a suitable solvent due to its inertness under these reaction conditions.

Synthesis_of_Methyl_2_bromomethyl_3_nitrobenzoate cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_2_methyl_3_nitrobenzoate Methyl 2-methyl-3-nitrobenzoate Reaction Bromination Methyl_2_methyl_3_nitrobenzoate->Reaction NBS N-bromosuccinimide (NBS) NBS->Reaction AIBN AIBN (Initiator) AIBN->Reaction Solvent Carbon Tetrachloride Solvent->Reaction Temperature Reflux Temperature->Reaction Product Methyl 2-(bromomethyl)-3-nitrobenzoate Reaction->Product

Caption: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Applications in Drug Development: The Gateway to Lenalidomide

Methyl 2-(bromomethyl)-3-nitrobenzoate is a crucial intermediate in the synthesis of the anti-cancer drug Lenalidomide.[1][7] Lenalidomide is used to treat multiple myeloma and myelodysplastic syndromes.[7] The reactivity of the bromomethyl group allows for its facile reaction with other molecules to build the complex structure of the final drug.

Workflow: Synthesis of a Lenalidomide Intermediate

The synthesis of a key intermediate for Lenalidomide involves the coupling of Methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.[8]

Experimental Protocol: Coupling Reaction for Lenalidomide Intermediate [8]

  • Preparation: To a solution of 3-aminopiperidine-2,6-dione hydrochloride in DMSO, slowly add triethylamine under a nitrogen atmosphere over 10 minutes.

  • Addition of Benzoate: Add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate in DMSO to the reaction mixture under nitrogen over a period of 20 minutes.

  • Reaction: Heat the reaction mixture to 50-55°C for 12 hours.

  • Monitoring: Monitor the progress of the reaction by HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, add water, and heat to 55°C for 1 hour.

  • Isolation: Cool the mixture to room temperature and filter to obtain the crude product.

This nucleophilic substitution reaction is a cornerstone in the synthesis of Lenalidomide, where the amine of the piperidine derivative displaces the bromide on the benzoate.

Lenalidomide_Synthesis_Workflow Start Methyl 2-(bromomethyl)-3-nitrobenzoate Coupling Coupling Reaction Start->Coupling Reactant2 3-aminopiperidine-2,6-dione hydrochloride Reactant2->Coupling Base Triethylamine in DMSO Base->Coupling Intermediate 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione Coupling->Intermediate Reduction Reduction of Nitro Group Intermediate->Reduction FinalProduct Lenalidomide Reduction->FinalProduct

Caption: Key steps in the synthesis of Lenalidomide.

Safety and Handling

Methyl 2-(bromomethyl)-3-nitrobenzoate is a hazardous substance that requires careful handling to ensure laboratory safety.

Safety Precautions: [2][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[9] In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[9]

GHS Hazard Statements: [2]

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • H340: May cause genetic defects.

  • H350: May cause cancer.

  • H373: May cause damage to organs through prolonged or repeated exposure.

Conclusion

Methyl 2-(bromomethyl)-3-nitrobenzoate is a compound of significant interest to the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it an indispensable building block for the creation of complex therapeutic molecules like Lenalidomide. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher or scientist working in the field of drug development.

References

  • Process for synthesis of lenalidomide.
  • Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 . PubChem. [Link]

  • Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1 | Chemsrc . Chemsrc. [Link]

Sources

"Methyl 3-(bromomethyl)-2-nitrobenzoate" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Characteristics

Methyl 2-(bromomethyl)-3-nitrobenzoate is a compound of significant interest in organic synthesis, particularly as a crucial building block for the synthesis of Lenalidomide, an important immunomodulatory drug.[1][2][3] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and for ensuring the purity of downstream products.

Summary of Physical Properties

The fundamental physical properties of Methyl 2-(bromomethyl)-3-nitrobenzoate are summarized in the table below for quick reference. These values represent a consensus from multiple reputable chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 98475-07-1[1][4][5]
Molecular Formula C₉H₈BrNO₄[4][5][6]
Molecular Weight 274.07 g/mol [4][5][6]
Appearance White to light yellow solid, powder, or crystal[1][2]
Melting Point 72-76 °C[1][2][5]
Boiling Point 370.9 ± 32.0 °C (Predicted)[1][5]
Density 1.624 ± 0.06 g/cm³ (Predicted)[1][2][5]
Solubility Insoluble in water; Soluble in methanol; Sparingly soluble in chloroform.[1][2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C or at room temperature in a cool, dark place.[1][2]
Sensitivity Light and air sensitive
Structural Representation

The structural formula of Methyl 2-(bromomethyl)-3-nitrobenzoate is fundamental to understanding its reactivity. The presence of a bromomethyl group, a nitro group, and a methyl ester on a benzene ring dictates its chemical behavior.

Caption: Molecular structure of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Experimental Data and Analytical Protocols

Spectroscopic Data

Characterization of Methyl 2-(bromomethyl)-3-nitrobenzoate is typically achieved through a combination of spectroscopic methods.

  • ¹H-NMR (300 MHz, DMSO-d₆): The proton NMR spectrum provides key structural information. The expected signals are: δ= 8.16 (d, 1H), 8.11 (d, 1H), 7.74 (t, 1H), 5.03 (s, 2H), and 3.92 (s, 3H).[1]

  • Mass Spectrometry (ESI positive ion mode): This technique is used to determine the molecular weight of the compound. The expected mass-to-charge ratio is m/z = 273 [M + H]⁺.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Methyl 2-(bromomethyl)-3-nitrobenzoate. A typical analysis shows a retention time (Rt) of 4.33 minutes under specific method conditions.[1]

Synthesis and Handling

The synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate is a critical process for its application in further chemical reactions.

Synthetic Pathway Overview

The compound is typically synthesized from Methyl 2-methyl-3-nitrobenzoate. The process involves a bromination reaction, often using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis-2-methylpropanenitrile (AIBN).

Synthesis_Workflow Synthesis Workflow start Methyl 2-methyl-3-nitrobenzoate reagents N-bromosuccinimide (NBS) 2,2'-azobis-2-methylpropanenitrile (AIBN) Carbon tetrachloride start->reagents Dissolve in reaction Reflux overnight reagents->reaction Add to workup Cool to room temperature Dilute with dichloromethane Wash with water reaction->workup isolation Dry with anhydrous sodium sulfate Filter Concentrate under reduced pressure workup->isolation product Methyl 2-(bromomethyl)-3-nitrobenzoate isolation->product

Caption: General workflow for the synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Detailed Synthetic Protocol

The following is a representative experimental protocol for the synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate:

  • Dissolve 21 g (109 mmol) of methyl 2-methyl-3-nitrobenzoate in 300 mL of carbon tetrachloride.[1]

  • Heat the mixture to reflux with continuous stirring.[1]

  • Sequentially add 23 g (130 mmol) of N-bromosuccinimide and 1.8 g (11 mmol) of 2,2'-azobis-2-methylpropanenitrile to the reaction system.[1]

  • Maintain the reflux conditions and stir the reaction mixture overnight.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with dichloromethane and wash it several times with water.[1]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Safety and Handling Considerations

Methyl 2-(bromomethyl)-3-nitrobenzoate is a hazardous substance and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: The compound is classified with several hazard statements, including H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H340 (May cause genetic defects), and H350 (May cause cancer).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] As it is light and air-sensitive, storage under an inert atmosphere is recommended.

Applications in Drug Development

The primary application of Methyl 2-(bromomethyl)-3-nitrobenzoate is as a key intermediate in the synthesis of Lenalidomide.[1][2][3][7] The bromomethyl and nitro groups serve as reactive handles for the construction of the complex isoindolinone core of the final drug molecule. Its purity and well-defined physical properties are essential for achieving high yields and purity of the active pharmaceutical ingredient (API).

References

  • Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem. [Link]

  • Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1 | Chemsrc. [Link]

  • Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 - Home Sunshine Pharma. [Link]

  • US10392364B2 - Process for synthesis of lenalidomide - Google P
  • Methyl 2-methyl-3-nitrobenzoate, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

Sources

An In-depth Technical Guide to Methyl 3-(bromomethyl)-2-nitrobenzoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(bromomethyl)-2-nitrobenzoate is a crystalline solid, appearing as a white to light yellow powder.[1][2] It is a versatile bifunctional reagent that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a valuable intermediate for the construction of complex molecular architectures, most notably in the synthesis of the anti-cancer drug Lenalidomide.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. This compound is an organic ester derivative, insoluble in water but soluble in organic solvents such as methanol.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 98475-07-1[4]
Molecular Formula C₉H₈BrNO₄[4]
Molecular Weight 274.07 g/mol [4]
Appearance White to light yellow solid[1]
Melting Point 72-74 °C[1]
Boiling Point 370.9 ± 32.0 °C (Predicted)[1]
Density 1.624 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in methanol[1]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the radical bromination of the benzylic methyl group of its precursor, methyl 2-methyl-3-nitrobenzoate. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN).

Synthesis Workflow

Synthesis_Workflow Figure 1: General Synthesis Workflow Methyl_2_methyl_3_nitrobenzoate Methyl 2-methyl-3-nitrobenzoate Bromination Radical Bromination Methyl_2_methyl_3_nitrobenzoate->Bromination NBS, AIBN CCl₄, Reflux Product This compound Bromination->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Mechanistic Insights: The Wohl-Ziegler Bromination

The synthesis proceeds via a radical chain mechanism, known as the Wohl-Ziegler bromination. The choice of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors the desired benzylic substitution over competing reactions such as addition to the aromatic ring. AIBN serves as an excellent radical initiator, decomposing upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

The reaction is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. The unpaired electron can be delocalized into the adjacent benzene ring, significantly lowering the activation energy for the abstraction of a benzylic hydrogen.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

  • Methyl 2-methyl-3-nitrobenzoate (1.0 eq)

  • N-bromosuccinimide (NBS) (1.2 eq)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq)

  • Carbon tetrachloride (CCl₄)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate (109 mmol) in carbon tetrachloride (300 mL).

  • Heat the solution to reflux with continuous stirring.

  • Add N-bromosuccinimide (130 mmol) and AIBN (11 mmol) to the reaction mixture.

  • Maintain the reflux conditions and stir the reaction mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash it several times with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system if necessary. A quantitative yield of the crude product has been reported.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

  • ¹H NMR: (300 MHz, DMSO-d₆): δ 8.16 (d, 1H), 8.11 (d, 1H), 7.74 (t, 1H), 5.03 (s, 2H), 3.92 (s, 3H).[1] The singlet at 5.03 ppm corresponds to the two protons of the bromomethyl group, while the singlet at 3.92 ppm is attributed to the methyl ester protons. The downfield signals are characteristic of the aromatic protons.

  • Mass Spectrometry: (ESI positive ion mode) showed m/z = 273 [M + H]⁺.[1]

    • C=O stretch (ester): A strong absorption around 1715-1735 cm⁻¹.

    • NO₂ stretches: Two distinct absorptions, an asymmetric stretch around 1525 cm⁻¹ and a symmetric stretch around 1348 cm⁻¹.

    • C-Br stretch: Typically found in the fingerprint region, around 600-700 cm⁻¹.

    • Aromatic C=C stretches: Peaks in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its nature as a potent electrophile. The benzylic carbon is highly susceptible to nucleophilic attack due to the excellent leaving group ability of the bromide ion and the stabilization of the transition state by the adjacent aromatic ring.

Factors Influencing Reactivity

The reactivity of the benzylic bromide is modulated by the electronic effects of the substituents on the aromatic ring. The ortho-nitro group and the meta-ester group are both electron-withdrawing, which can influence the reaction mechanism.

  • SN2 Reactions: The electron-withdrawing groups increase the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. However, the ortho-nitro group can also exert a steric hindrance effect, potentially slowing down the reaction rate compared to a para-substituted analogue.

  • SN1 Reactions: These electron-withdrawing groups would destabilize the formation of a benzylic carbocation, thus disfavoring an SN1 pathway. Therefore, reactions of this compound with nucleophiles are expected to proceed predominantly through an SN2 mechanism.

Key Synthetic Applications

The primary and most well-documented application of this compound is as a key building block in the synthesis of Lenalidomide, a potent immunomodulatory and anti-angiogenic drug used in the treatment of multiple myeloma.[5]

The synthesis involves a nucleophilic substitution reaction where the amine group of 3-aminopiperidine-2,6-dione hydrochloride attacks the benzylic carbon of this compound, leading to the formation of an isoindolinone ring system after subsequent intramolecular cyclization.

Lenalidomide_Intermediate_Synthesis Figure 2: Synthesis of Lenalidomide Nitro Precursor reagent1 This compound product 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione reagent1->product + reagent2 3-Aminopiperidine-2,6-dione (from hydrochloride salt) reagent2->product Base (e.g., Triethylamine) DMF or DMSO, Heat

Caption: Key step in the synthesis of a Lenalidomide precursor.

The electrophilic nature of this compound makes it a suitable starting material for the synthesis of various other nitrogen-containing heterocyclic compounds. For instance, it can react with different nucleophiles to form a variety of substituted isoindolinones, which are important structural motifs in many biologically active molecules.

One documented example involves its reaction with 4-(4-chlorobenzyl)piperidine in the presence of potassium carbonate in DMF. This nucleophilic substitution reaction proceeds smoothly at room temperature, demonstrating the high reactivity of the benzylic bromide.[6]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H290 (May be corrosive to metals).[4] It is also classified as an irritant.[1]

Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Ventilation: Use this chemical in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[1] The container should be tightly sealed.

  • Spills: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is a valuable and highly reactive building block in organic synthesis. Its well-defined synthesis and predictable reactivity make it an important tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. The continued exploration of its reactivity is likely to lead to the development of novel synthetic methodologies and the discovery of new biologically active molecules.

References

  • Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
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  • ACS Publications. (2008). Steric and electronic effects in SN2 reactions of 9-substituted fluorenyl and .alpha.-cyano carbanions with benzyl chloride in dimethyl sulfoxide solution. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in.... Retrieved from [Link]

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  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Retrieved from [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

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  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. (n.d.). Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. Retrieved from [Link]

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An In-Depth Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on Methyl 2-(bromomethyl)-3-nitrobenzoate. It delves into the compound's core physicochemical properties, validated synthesis protocols, critical applications, and essential safety procedures.

While the initial query specified the molecular weight of "Methyl 3-(bromomethyl)-2-nitrobenzoate" (CAS No. 132874-06-7), the vast majority of scientific literature, particularly in pharmaceutical development, focuses on its isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS No. 98475-07-1). This isomer is a pivotal intermediate in the synthesis of high-value therapeutics, most notably Lenalidomide.[1][2] Given its profound significance in the field, this guide will concentrate on the properties and applications of Methyl 2-(bromomethyl)-3-nitrobenzoate. Both isomers share the same molecular formula (C₉H₈BrNO₄) and a molecular weight of approximately 274.07 g/mol .[3][4]

Physicochemical and Structural Properties

Methyl 2-(bromomethyl)-3-nitrobenzoate is a functionalized aromatic compound whose utility is derived from its specific arrangement of reactive groups. The presence of an electrophilic benzylic bromide, an electron-withdrawing nitro group, and a methyl ester on a benzene ring makes it a versatile and highly reactive building block in multi-step organic synthesis.[5]

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
Molecular Weight 274.07 g/mol [1][3][4]
Molecular Formula C₉H₈BrNO₄[3][4][6]
CAS Number 98475-07-1[1][4][6]
IUPAC Name methyl 2-(bromomethyl)-3-nitrobenzoate[4]
Appearance White to light yellow solid/powder[1][5]
Melting Point 72-76 °C[1][6]
Boiling Point 370.9 ± 32.0 °C (Predicted)[1][6]
Solubility Insoluble in water; soluble in methanol and other organic solvents.[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).[1][3]
Molecular Structure Visualization

The structural arrangement is key to its reactivity. The bromine atom is positioned on a benzylic carbon, making it an excellent leaving group for nucleophilic substitution reactions.

Caption: 2D structure of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Synthesis and Reaction Mechanism

The standard synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate is achieved via a free-radical bromination of the benzylic methyl group of its precursor, methyl 2-methyl-3-nitrobenzoate. This reaction is a cornerstone of industrial organic chemistry, valued for its efficiency.

Synthetic Workflow Overview

The process involves the selective bromination of the methyl group positioned ortho to the methyl ester. This selectivity is crucial and is achieved using specific reagents that favor radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

Synthesis_Workflow Start Methyl 2-methyl-3-nitrobenzoate (Precursor) Process Reflux under Inert Atmosphere (Initiates Radical Chain Reaction) Start->Process Reagents N-Bromosuccinimide (NBS) 2,2'-Azobis(2-methylpropionitrile) (AIBN) Carbon Tetrachloride (Solvent) Reagents->Process Workup Cooling & Dilution Aqueous Wash Drying & Concentration Process->Workup Product Crude Methyl 2-(bromomethyl)-3-nitrobenzoate Workup->Product Purification Recrystallization or Chromatography Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies and is designed for reproducibility and high yield.[1]

Objective: To synthesize Methyl 2-(bromomethyl)-3-nitrobenzoate via free-radical bromination.

Materials:

  • Methyl 2-methyl-3-nitrobenzoate (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.2 eq.)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq.)

  • Carbon tetrachloride (or a suitable alternative like acetonitrile)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate (e.g., 21 g, 109 mmol) in carbon tetrachloride (300 mL).

  • Initiation: Heat the solution to reflux with vigorous stirring. The causality here is to provide the thermal energy required to decompose the AIBN initiator and begin the radical chain reaction.

  • Reagent Addition: Sequentially add N-bromosuccinimide (NBS) (e.g., 23 g, 130 mmol) and AIBN (e.g., 1.8 g, 11 mmol) to the refluxing mixture. NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, which favors substitution over other side reactions. AIBN serves as the radical initiator.

  • Reaction Monitoring: Maintain the reflux conditions and stir the reaction overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and wash it several times with water to remove the succinimide byproduct and any unreacted NBS.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

Self-Validation and Characterization

To ensure the integrity of the synthesized compound, a self-validating system of analytical checks is essential.

  • HPLC: Used to determine the purity of the product. The literature reports a retention time of 4.33 min under specific conditions.[1]

  • Mass Spectrometry: Confirms the molecular weight. ESI positive ion mode should show a peak at m/z = 273 [M+H]⁺.[1]

  • NMR Spectroscopy: Provides structural confirmation. ¹H-NMR data should align with published spectra, showing characteristic peaks for the aromatic protons, the benzylic CH₂Br protons (around 5.03 ppm), and the methyl ester protons (around 3.92 ppm).[1]

Core Applications in Drug Development

The primary driver for the industrial-scale synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate is its role as a keystone intermediate in the synthesis of Lenalidomide, a potent immunomodulatory and antiangiogenic drug used to treat multiple myeloma and other cancers.[1][2][7]

Synthesis of the Lenalidomide Precursor

The compound provides the foundational structure for the isoindolinone core of Lenalidomide. It reacts with the hydrochloride salt of 3-aminopiperidine-2,6-dione in the presence of a base (like triethylamine) and a polar aprotic solvent (like DMSO or DMF).[8] The reaction proceeds via a nucleophilic substitution where the primary amine of the piperidinedione attacks the electrophilic benzylic carbon, displacing the bromide. This is followed by an intramolecular cyclization to form the five-membered lactam ring of the isoindolinone system.

Lenalidomide_Pathway cluster_reaction Reaction Conditions: Base (e.g., Et₃N), Solvent (e.g., DMSO) Reactant1 Methyl 2-(bromomethyl) -3-nitrobenzoate Product 3-(4-Nitro-1-oxo-1,3-dihydro isoindol-2-yl)piperidine-2,6-dione Reactant1->Product Sɴ2 & Cyclization Reactant2 3-Aminopiperidine -2,6-dione HCl Reactant2->Product

Caption: Reaction to form the nitro-intermediate of Lenalidomide.

Broader Synthetic Utility

Beyond Lenalidomide, its unique combination of functional groups makes it a valuable intermediate for:

  • Pharmaceuticals & Agrochemicals: The reactive bromomethyl group allows for the facile introduction of the substituted benzyl moiety into a wide range of molecular scaffolds.[5]

  • Materials Science: It can be used in the synthesis of specialty polymers and materials where specific electronic or functional properties are desired.[5]

  • Dyes and Pigments: The nitroaromatic structure serves as a chromophore, making it a potential precursor in the dye industry.[5]

Safety, Handling, and Storage

Methyl 2-(bromomethyl)-3-nitrobenzoate is a hazardous chemical and must be handled with appropriate precautions.

Hazard CategoryDescriptionGHS ClassificationSource(s)
Corrosion Causes severe skin burns and eye damage.H314[1][4]
Irritation May cause respiratory irritation.H335[4]
Long-Term Effects Suspected of causing genetic defects and cancer.H340, H350[4]

Handling Procedures:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of dust. Do not allow the substance to come into contact with skin or eyes.

  • In case of exposure, immediately follow first-aid measures and seek medical attention.

Storage:

  • Store in a tightly sealed container in a designated corrosives area.

  • The storage environment should be cool, dry, and well-ventilated, ideally between 2-8°C.[1][3]

Conclusion

Methyl 2-(bromomethyl)-3-nitrobenzoate is a chemical intermediate of significant value, particularly within the pharmaceutical industry. Its molecular structure is expertly primed for key synthetic transformations, most notably the construction of the isoindolinone core of Lenalidomide. A thorough understanding of its properties, synthesis, and handling protocols is essential for any scientist or researcher working with this versatile and powerful building block. The methodologies and data presented in this guide provide a solid foundation for its safe and effective application in research and development.

References

  • Pharmaffiliates. This compound. [Link]

  • Chemsrc. Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1. [Link]

  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • Google Patents.

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A Technical Guide to the Solubility of Methyl 3-(bromomethyl)-2-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-(bromomethyl)-2-nitrobenzoate (CAS No: 132874-06-7), a key intermediate in pharmaceutical synthesis. We will delve into the physicochemical properties of the molecule, establish a theoretical framework for its solubility based on intermolecular forces, present available experimental data, and provide a detailed, field-proven protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and formulation strategies.

Physicochemical Characterization of the Solute

A molecule's solubility is intrinsically linked to its structure and physical properties. This compound is a multifaceted compound with several functional groups that dictate its interaction with solvents.

Molecular Structure and Properties:

  • Chemical Name: this compound[1]

  • CAS Number: 132874-06-7[1]

  • Molecular Formula: C₉H₈BrNO₄[1][2]

  • Molecular Weight: 274.07 g/mol [1][2]

  • Appearance: Off-white to pale yellow powder or solid.[3][4]

  • Melting Point: 72-74 °C[4][5]

The molecule's structure consists of a substituted benzene ring, which is inherently nonpolar. However, it is decorated with three key functional groups that introduce significant polarity:

  • Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group.

  • Methyl Ester Group (-COOCH₃): A polar group capable of acting as a hydrogen bond acceptor.

  • Bromomethyl Group (-CH₂Br): A reactive group that introduces moderate polarity.

This combination of a nonpolar aromatic core with multiple polar functional groups suggests that the molecule possesses an intermediate overall polarity. This is corroborated by a predicted LogP value (a measure of lipophilicity) of approximately 2.5 to 2.8, indicating a preference for moderately polar organic phases over water.[4][5]

The Theoretical Basis for Solubility: "Like Dissolves Like"

The foundational principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces. For this compound, the following forces are paramount:

  • London Dispersion Forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane. The aromatic ring of the solute contributes significantly to these interactions.

  • Dipole-Dipole Interactions: Due to the strong dipoles created by the nitro and ester groups, the solute will interact favorably with polar solvents (e.g., acetone, dichloromethane) through these forces.

  • Hydrogen Bonding: While the solute cannot donate a hydrogen bond, the oxygen atoms of the ester and nitro groups can act as hydrogen bond acceptors. This allows for strong interactions with polar protic solvents like methanol and ethanol.

Therefore, we can predict that solvents capable of strong dipole-dipole interactions and/or hydrogen bonding will be the most effective at dissolving this compound. Conversely, its solubility is expected to be poor in highly nonpolar solvents, which interact primarily through weak dispersion forces, and in water, where the solute's large, nonpolar organic structure cannot overcome the strong hydrogen-bonding network of the solvent.[6]

Reported Solubility Profile

Publicly available data on the solubility of this compound is primarily qualitative. The information has been consolidated from various chemical suppliers and databases into the table below.

SolventSolvent TypeReported SolubilitySource(s)
WaterPolar ProticInsoluble[3]
MethanolPolar ProticSoluble / Slightly Soluble[3][4]
Alcoholic Organic SolventsPolar ProticSoluble[3]
ChloroformPolar AproticSparingly Soluble[4]

Note: The terms "Slightly Soluble" and "Sparingly Soluble" can be ambiguous. The term in the TCI catalog is "soluble in Methanol", while another supplier notes "Methanol (Slightly)"[4]. This discrepancy highlights the need for a standardized, quantitative experimental protocol to determine precise solubility values.

A Validated Protocol for Quantitative Solubility Determination

To overcome the limitations of qualitative data, the following protocol provides a robust and self-validating method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Safety Precautions

Hazard Assessment: this compound is classified as a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation.[2] Required Controls:

  • All handling must be performed inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical splash goggles.

  • Avoid inhalation of dust and contact with skin or eyes.

Experimental Workflow

The protocol is based on the equilibrium saturation method followed by gravimetric analysis.

G cluster_prep Step 1: Preparation cluster_sat Step 2: Saturation cluster_sep Step 3: Separation & Quantification cluster_calc Step 4: Calculation prep1 Select Solvent & Equilibrate to Temp (e.g., 25°C) prep2 Weigh ~100 mg of Solute into a Scintillation Vial prep1->prep2 sat1 Add Solvent in Small Aliquots (e.g., 0.5 mL) prep2->sat1 sat2 Vortex/Stir Vigorously for 2-5 min sat1->sat2 sat3 Observe for Complete Dissolution sat2->sat3 sat_decision Is Solid Fully Dissolved? sat3->sat_decision sat_decision->sat1 Yes sat4 Equilibrate on Shaker for 12-24h to Ensure Saturation sat_decision->sat4 No (Solid Remains) sep1 Allow Excess Solid to Settle sat4->sep1 sep2 Withdraw Supernatant with Syringe & 0.2 µm Filter sep1->sep2 sep3 Transfer Known Volume (e.g., 1.0 mL) to Pre-weighed Vial sep2->sep3 sep4 Evaporate Solvent Under Nitrogen Stream or in Vacuo sep3->sep4 sep5 Re-weigh Vial to Determine Mass of Dissolved Solute sep4->sep5 calc1 Solubility (mg/mL) = (Final Mass - Tare Mass) / Volume of Supernatant sep5->calc1

Caption: Workflow for quantitative solubility determination.

Detailed Methodology
  • Preparation: a. Select the organic solvent of interest. Ensure it is of high purity (e.g., HPLC grade). b. Place the solvent in a temperature-controlled water bath (e.g., 25.0 ± 0.5 °C) to equilibrate. c. Tare a clean, dry 20 mL glass scintillation vial on an analytical balance. Add an excess amount of this compound (e.g., 50-100 mg) and record the exact mass.

  • Saturation: a. Add the temperature-equilibrated solvent to the vial in small increments (e.g., 0.5 mL). b. After each addition, cap the vial tightly and vortex vigorously for at least 2 minutes. The goal is to create a saturated solution with a small amount of undissolved solid remaining at the bottom. c. Once excess solid is confirmed, place the sealed vial on an orbital shaker in a temperature-controlled environment for 12 to 24 hours to ensure equilibrium is reached.

  • Separation and Quantification: a. Remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow the excess solid to settle. b. Tare a new, clean, and dry vial (the "evaporation vial") and record its mass. c. Carefully draw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated volumetric pipette or syringe. To ensure no solid particulates are transferred, a syringe fitted with a 0.2 µm PTFE filter is highly recommended. d. Dispense the filtered supernatant into the pre-weighed evaporation vial. e. Remove the solvent under a gentle stream of nitrogen gas or using a rotary evaporator. Avoid excessive heat to prevent degradation of the compound. f. Once the solute is completely dry, place the vial in a desiccator for at least 1 hour. g. Weigh the evaporation vial containing the dried solute and record the final mass.

  • Calculation: a. Calculate the mass of the dissolved solute by subtracting the tare mass of the evaporation vial from the final mass. b. Determine the solubility by dividing the mass of the solute by the volume of the supernatant transferred. c. The experiment should be performed in triplicate to ensure reproducibility and report the result as a mean ± standard deviation.

Discussion of Expected Solubility in Common Organic Solvents

Based on the theoretical principles and the compound's structure, we can logically predict its solubility behavior across a range of solvent classes.

G cluster_solvents Solvent Polarity Spectrum Nonpolar Nonpolar (Hexane, Toluene) Solubility Predicted Solubility Nonpolar->Solubility Poor (Dispersion Forces Only) Mod_Aprotic Moderately Polar Aprotic (DCM, THF, EtOAc) Mod_Aprotic->Solubility Good (Strong Dipole-Dipole) Polar_Aprotic Polar Aprotic (Acetone, ACN) Polar_Aprotic->Solubility Very Good (Strong Dipole-Dipole) Polar_Protic Polar Protic (Methanol, EtOH) Polar_Protic->Solubility Excellent (Dipole-Dipole + H-Bonding) Solute {this compound|Intermediate Polarity Dipole-Dipole & H-Bond Acceptor}

Caption: Predicted solubility based on solvent polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The weak London dispersion forces offered by these solvents are insufficient to overcome the strong dipole-dipole interactions holding the solute molecules together in their solid lattice.

  • Moderately Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)): Good solubility is anticipated. These solvents have significant dipole moments that can effectively solvate the polar nitro and ester groups of the solute. The reported "sparingly soluble" nature in chloroform, a similar solvent to DCM, aligns with this prediction.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (ACN)): Very good to excellent solubility is expected. The high polarity of these solvents facilitates strong dipole-dipole interactions with the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Excellent solubility is predicted, consistent with experimental reports.[3] These solvents can engage in both strong dipole-dipole interactions and, crucially, can act as hydrogen bond donors to the solute's ester and nitro groups, providing a powerful solvation mechanism.

Conclusion

This compound is a compound of intermediate polarity, characterized by a nonpolar aromatic backbone and several highly polar functional groups. Its solubility is highest in polar organic solvents, particularly polar protic solvents like methanol, which can engage in hydrogen bonding. It exhibits good solubility in polar aprotic solvents such as acetone and dichloromethane, and poor solubility in nonpolar solvents like hexane and water. For applications requiring precise concentration control, the quantitative experimental protocol provided in this guide offers a reliable method for determining exact solubility values, enabling the optimization of critical processes in pharmaceutical research and development.

References

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • University of California, Davis. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved from [Link]

  • SSS Sycrude Science. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

  • Gavaskar, V. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of Methyl 2-(bromomethyl)-3-nitrobenzoate, a key intermediate in modern organic and medicinal chemistry. We will delve into its nomenclature, physicochemical properties, synthesis protocols, and significant applications, with a particular focus on its role in the synthesis of pharmacologically active molecules. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

  • IUPAC Name: Methyl 2-(bromomethyl)-3-nitrobenzoate[1]

  • CAS Number: 98475-07-1[1]

  • Molecular Formula: C₉H₈BrNO₄[1][2]

  • Molecular Weight: 274.07 g/mol [1][2]

Common Synonyms: Researchers may encounter this compound under various names in literature and commercial catalogs. Being familiar with these synonyms is crucial for efficient information retrieval.

  • 2-(Bromomethyl)-3-nitrobenzoic acid methyl ester[3][4]

  • Methyl 2-bromomethyl-3-nitro-benzoate[1]

  • Lenalidomide Impurity 16[1]

  • BENZOIC ACID, 2-(BROMOMETHYL)-3-NITRO-, METHYL ESTER[1]

Chemical Structure Diagram

The structural arrangement of Methyl 2-(bromomethyl)-3-nitrobenzoate is pivotal to its reactivity. The presence of a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester on an aromatic ring makes it a versatile synthetic building block.

SynthesisWorkflow start Methyl 2-methyl-3-nitrobenzoate in CCl₄ reagents Add NBS (1.2 eq) and AIBN (0.1 eq) start->reagents reflux Reflux Overnight reagents->reflux workup Cool & Dilute with DCM reflux->workup extraction Wash with Water workup->extraction drying Dry with Na₂SO₄ & Concentrate extraction->drying product Crude Product: Methyl 2-(bromomethyl)-3-nitrobenzoate drying->product

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 3-(bromomethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(bromomethyl)-2-nitrobenzoate is a key intermediate in pharmaceutical synthesis, notably in the production of immunomodulatory drugs like Lenalidomide.[1] Its chemical structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a hydrolysable methyl ester, dictates a high degree of chemical instability. This guide provides a comprehensive analysis of the inherent structural liabilities of this compound, delineates its primary degradation pathways, and establishes evidence-based protocols for its optimal storage and handling. Furthermore, it outlines a systematic approach for conducting stability assessments to ensure the material's purity and integrity throughout its lifecycle in a research and development setting.

Chemical & Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms 3-Bromomethyl-2-nitrobenzoic Acid Methyl Ester[2]
CAS Number 132874-06-7[2]
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [3]
Appearance White to light yellow powder or crystal[1]
Melting Point 72-76 °C[4]
Solubility Soluble in Methanol[1]

Inherent Structural Instabilities: A Mechanistic Perspective

The stability of this compound is fundamentally compromised by the interplay of its three key functional groups. Understanding these liabilities is crucial for mitigating degradation.

cluster_molecule This compound cluster_liabilities Key Reactive Moieties cluster_effects Resulting Instabilities mol Structure A Benzylic Bromide D Susceptibility to Nucleophilic Attack (SN2) A->D Leaving Group (Br⁻) G Photochemical & Thermal Sensitivity A->G Weak C-Br Bond B Nitro Group E Enhanced Electrophilicity of Benzylic Carbon B->E Strong e⁻ Withdrawing B->G Energy Absorption C Methyl Ester F Potential for Hydrolysis C->F Electrophilic Carbonyl

Caption: Key structural features contributing to the instability of this compound.

  • The Benzylic Bromide: The carbon-bromine bond at the benzylic position is inherently weak and prone to cleavage.[5] The stability of the resulting benzylic radical or cation intermediate makes this position highly susceptible to a variety of reactions, including nucleophilic substitution and radical processes.[6] This is the most significant contributor to the compound's reactivity and instability.

  • The ortho-Nitro Group: The nitro group is a potent electron-withdrawing group.[7] Positioned ortho to the bromomethyl group, it significantly increases the electrophilicity of the benzylic carbon, making it a more favorable target for nucleophiles.[8] This electronic effect exacerbates the reactivity of the benzylic bromide. Furthermore, nitroaromatic compounds are known to be sensitive to light and heat, which can initiate decomposition pathways.[9][10]

  • The Methyl Ester: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture and acid or base catalysts. While less reactive than the benzylic bromide, gradual hydrolysis can lead to the formation of 3-(bromomethyl)-2-nitrobenzoic acid and methanol, impacting the purity of the material over time. A patent for a related compound highlights the need to control pH to prevent such ester hydrolysis.[11]

Primary Degradation Pathways

Based on its structural liabilities, this compound is susceptible to several primary degradation pathways.

cluster_pathways Degradation Pathways cluster_products Primary Degradation Products start This compound hydrolysis Hydrolysis start->hydrolysis H₂O (Moisture) nucleophilic_sub Nucleophilic Substitution start->nucleophilic_sub Nucleophiles (e.g., alcohols, amines) photodegradation Photodegradation start->photodegradation UV/Visible Light thermal_decomp Thermal Decomposition start->thermal_decomp Heat p1 3-(Hydroxymethyl)-2-nitrobenzoic acid + HBr (autocatalytic) hydrolysis->p1 p2 Substituted Adducts nucleophilic_sub->p2 p3 Radical Species & Colored Impurities photodegradation->p3 p4 Decomposition Gases (e.g., NOx) & Polymeric Material thermal_decomp->p4

Caption: Predicted primary degradation pathways for this compound.

  • Hydrolysis: The most common degradation pathway is likely hydrolysis of the highly reactive benzylic bromide by ambient moisture. This reaction forms 3-(hydroxymethyl)-2-nitrobenzoic acid methyl ester and hydrobromic acid (HBr). The HBr produced can then catalyze further degradation, including the hydrolysis of the methyl ester, creating an autocatalytic cycle of decomposition.

  • Nucleophilic Substitution: Beyond water, other nucleophiles can readily displace the bromide. This includes alcohols (solvolysis), amines, or other nucleophilic reagents or impurities present in a reaction mixture.[12] This reactivity is fundamental to its use as a synthetic intermediate but is a liability during storage.[7]

  • Photodegradation: The "Light Sensitive" classification by suppliers is critical. Aromatic compounds containing both nitro groups and halogen atoms are often susceptible to photodegradation. UV or even high-energy visible light can induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to a complex mixture of colored degradation products.[13]

  • Thermal Decomposition: As a nitroaromatic compound, there is a risk of thermal decomposition, especially upon prolonged exposure to elevated temperatures.[10][14] While the onset temperature may be relatively high, gradual degradation can occur even at moderately elevated storage temperatures, leading to gas evolution (NOx) and the formation of polymeric impurities.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, strict adherence to the following storage and handling protocols is mandatory. These recommendations are a synthesis of supplier data sheets and are scientifically justified by the compound's inherent instabilities.[1][2]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerate) Slows down the rates of all potential degradation reactions, particularly hydrolysis and thermal decomposition.
Atmosphere Store under an inert gas (Argon or Nitrogen) Displaces atmospheric oxygen and, more importantly, moisture, directly mitigating the primary hydrolytic degradation pathway. Justified by its "Air Sensitive" nature.
Light Protect from light (Store in amber vials/bottles) Prevents photochemical degradation initiated by UV and visible light, which can cleave the C-Br bond.
Container Tightly sealed, original container Prevents ingress of moisture and air. The compound may be corrosive to metals, so storage in the original glass container is advised.[3]
Handling Use only in a chemical fume hood The compound is corrosive and a lachrymator (causes tears).[15] Handling in a fume hood protects the user from inhalation of dust and vapors.
Hygiene Wear appropriate PPE (gloves, safety glasses, lab coat) Prevents skin and eye contact. The material causes severe skin burns and eye damage.[3]

Protocol for Stability Assessment

For drug development applications, a preliminary stability assessment is crucial. The following protocol outlines a forced degradation study designed to identify potential degradants and establish a stability-indicating analytical method. A similar compound, methyl 2-(bromomethyl)-6-nitrobenzoate, has been noted for its poor solution stability (half-life < 2 hours), necessitating careful analytical planning.[16]

Experimental Workflow

cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (e.g., in Acetonitrile) prep_samples Aliquot into Vials for Each Stress Condition prep_stock->prep_samples acid Acidic (e.g., 0.1 M HCl) prep_samples->acid base Basic (e.g., 0.1 M NaOH) prep_samples->base oxidative Oxidative (e.g., 3% H₂O₂) prep_samples->oxidative thermal Thermal (e.g., 60°C Oven) prep_samples->thermal photo Photolytic (ICH Q1B Light Box) prep_samples->photo quench Quench Reaction & Dilute Samples acid->quench base->quench oxidative->quench thermal->quench photo->quench hplc Analyze via HPLC-UV/DAD quench->hplc lcms Identify Degradants via LC-MS hplc->lcms

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology
  • Reference Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a "time zero" (T0) sample by immediately diluting the stock solution to the target analytical concentration (e.g., 50 µg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Stress: Place a sealed vial of the stock solution in an oven at 60 °C.

    • Photostability: Expose a solution in a quartz cuvette or clear vial to a photostability chamber compliant with ICH Q1B guidelines.

    • Rationale: These conditions are designed to accelerate the predicted degradation pathways. Acid and base will rapidly promote hydrolysis of both the ester and the benzylic bromide. Hydrogen peroxide will test for oxidative liabilities. Heat and light will probe thermal and photolytic stability.

  • Time-Point Sampling:

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Immediately quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid).

    • Dilute the sample to the target analytical concentration with the mobile phase.

  • Analytical Method:

    • Primary Analysis (Purity): Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a C18 column and a UV/Diode-Array Detector (DAD). A gradient elution with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

      • Rationale: HPLC is the workhorse for purity analysis. DAD allows for the detection of impurities even if they have different absorption maxima than the parent compound.

    • Degradant Identification: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Rationale: LC-MS is essential for obtaining the molecular weights of the degradation products, which is the first step in their structural elucidation.[16] This is particularly important for identifying products of hydrolysis, substitution, and oxidation.

  • Data Evaluation:

    • Calculate the percentage of remaining parent compound at each time point for each condition.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Use the mass spectral data to propose structures for the major degradation products.

    • This information is critical for establishing a validated, stability-indicating method for routine quality control.

Conclusion

This compound is an intrinsically reactive and unstable molecule. Its stability is governed by the lability of the benzylic bromide, which is further activated by the ortho-nitro group, and its susceptibility to hydrolysis, photolytic, and thermal degradation. Long-term integrity of this critical reagent can only be assured through a combination of stringent storage conditions—specifically refrigeration (2-8 °C) under an inert, dry atmosphere and complete protection from light. For professionals in drug development, conducting forced degradation studies is not merely recommended but essential to understand its stability profile and to develop robust analytical methods that can guarantee its quality and purity in synthetic processes.

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  • Kevill, D. N., & D'Souza, M. J. (2008). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 9(8), 1453–1466.[12]

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The Synthetic Versatility of Methyl 3-(bromomethyl)-2-nitrobenzoate: A Comprehensive Reactivity Profile with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of Methyl 3-(bromomethyl)-2-nitrobenzoate, a key intermediate in modern organic synthesis and drug discovery. The strategic placement of the bromomethyl group ortho to a strongly electron-withdrawing nitro moiety imparts a unique and highly valuable reactivity to the molecule. This document explores the theoretical underpinnings of its reactivity, provides field-proven insights into its handling, and presents a comprehensive overview of its reactions with a diverse range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. Detailed experimental protocols, mechanistic considerations, and comparative data are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

This compound is a crystalline solid that has emerged as a valuable electrophile in the synthesis of complex organic molecules.[1] Its utility is primarily derived from the benzylic bromide, a reactive functional group susceptible to nucleophilic displacement. The presence of a nitro group at the ortho position significantly influences the reactivity of the benzylic carbon, making it a highly activated substrate for a variety of synthetic transformations. This guide will dissect the electronic and steric factors governing its reactivity and provide a practical framework for its application in synthetic chemistry. A crucial application of the isomeric Methyl 2-(bromomethyl)-3-nitrobenzoate is in the synthesis of the immunomodulatory drug Lenalidomide, highlighting the pharmaceutical relevance of this class of compounds.[2][3]

Table 1: Physicochemical Properties of this compound and its Isomer

PropertyThis compoundMethyl 2-(bromomethyl)-3-nitrobenzoateReference(s)
CAS Number 132874-06-798475-07-1[1]
Molecular Formula C₉H₈BrNO₄C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol 274.07 g/mol [1]
Appearance White to light yellow solidWhite to light yellow solid[3]
Melting Point Not widely reported72-74 °C[3]
Solubility Soluble in alcoholic organic solventsSoluble in methanol, chloroform (sparingly)[3]

The Heart of Reactivity: Electronic and Steric Considerations

The reactivity of this compound is fundamentally governed by the interplay of electronic and steric effects. The benzylic carbon is the primary electrophilic site, and its susceptibility to nucleophilic attack is enhanced by several factors.

The Activating Influence of the Ortho-Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects.[4] This electron withdrawal has a profound impact on the reactivity of the adjacent bromomethyl group:

  • Increased Electrophilicity: The nitro group withdraws electron density from the benzene ring and, by extension, from the benzylic carbon. This makes the carbon atom more electron-deficient and, therefore, a more potent electrophile for nucleophilic attack.

  • Stabilization of the Transition State: In a typical Sₙ2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group. The electron-withdrawing nitro group can stabilize this electron-rich transition state, thereby lowering the activation energy of the reaction.

The Benzylic Position: A Privileged Site for Substitution

The benzylic position itself is inherently activated towards nucleophilic substitution reactions. This is due to the ability of the adjacent aromatic ring to stabilize the transition state through π-orbital overlap. This stabilization is a general feature of benzylic halides and contributes to their enhanced reactivity compared to simple alkyl halides.

Steric Hindrance: A Minor but Present Factor

While the ortho-nitro group is a powerful electronic activator, it also introduces a degree of steric hindrance around the reaction center. However, for most nucleophiles, this steric effect is generally outweighed by the strong electronic activation.

G cluster_reactivity Factors Influencing Reactivity Reactivity Reactivity of This compound Electronic Electronic Effects (Dominant) Reactivity->Electronic Steric Steric Effects (Minor) Reactivity->Steric Nitro Ortho-Nitro Group (-I, -M effects) Electronic->Nitro Benzylic Benzylic Position (π-stabilization) Electronic->Benzylic Hindrance Steric Hindrance from o-NO2 Steric->Hindrance

Caption: Dominant electronic and minor steric factors governing reactivity.

Reactivity with Nucleophiles: A Survey of Transformations

This compound is a versatile substrate that readily reacts with a wide array of nucleophiles. The following sections detail its reactivity profile with common classes of nucleophiles, drawing on established protocols for the isomeric Methyl 2-(bromomethyl)-3-nitrobenzoate where direct data for the target molecule is limited.

N-Nucleophiles: Amines and Amides

Reactions with nitrogen-based nucleophiles are well-documented, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

Primary and secondary amines readily displace the benzylic bromide to form the corresponding substituted benzylamines. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to quench the HBr byproduct.

Reaction Scheme:

Experimental Protocol: Synthesis of Methyl 3-((diethylamino)methyl)-2-nitrobenzoate (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Nucleophilic Addition: Slowly add diethylamine (1.1 eq) to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The strategic placement of the nitro and bromomethyl groups allows for intramolecular reactions. For instance, after substitution with an appropriate amine, subsequent reduction of the nitro group can lead to intramolecular cyclization, forming various nitrogen-containing heterocycles. While direct examples for the 3-(bromomethyl) isomer are scarce, studies on related o-nitrobenzyl systems demonstrate the feasibility of such transformations.[5]

G cluster_workflow Synthetic Workflow with N-Nucleophiles Start Methyl 3-(bromomethyl) -2-nitrobenzoate Substitution Nucleophilic Substitution (Sₙ2) Start->Substitution Amine Primary/Secondary Amine (R¹R²NH) Amine->Substitution Base Base (e.g., Et₃N) Base->Substitution Intermediate Substituted Benzylamine Intermediate Substitution->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Product Heterocyclic Product Cyclization->Product

Caption: Synthetic pathway from N-nucleophile substitution to heterocycles.

O-Nucleophiles: Alcohols, Phenols, and Carboxylates

Oxygen-based nucleophiles react with this compound to form ethers and esters, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Alcohols and phenols, in the presence of a suitable base (e.g., sodium hydride, potassium carbonate), will react to form the corresponding ethers.

Reaction Scheme:

Experimental Protocol: Synthesis of Methyl 3-(phenoxymethyl)-2-nitrobenzoate (Illustrative)

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF. Add a solution of phenol (1.1 eq) in DMF dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes.

  • Nucleophilic Substitution: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

S-Nucleophiles: Thiols and Thiolates

Sulfur nucleophiles are generally more potent than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. Thiols and their corresponding thiolates react efficiently with this compound to yield thioethers.

Reaction Scheme:

Experimental Protocol: Synthesis of Methyl 3-((phenylthio)methyl)-2-nitrobenzoate (Illustrative)

  • Reaction Setup: Dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in a polar aprotic solvent like DMF.

  • Base Addition: Add a base such as potassium carbonate (1.5 eq) to the mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.

C-Nucleophiles: Enolates and Organometallics

Carbon-based nucleophiles, such as enolates derived from β-dicarbonyl compounds or organometallic reagents, can also be employed to form new carbon-carbon bonds. These reactions often require carefully controlled conditions to avoid side reactions.

Enolates generated from active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate) can be alkylated with this compound.

Reaction Scheme:

Experimental Protocol: C-Alkylation with Diethyl Malonate (Illustrative)

  • Enolate Formation: In an oven-dried flask under an inert atmosphere, add sodium ethoxide (1.1 eq) to a solution of diethyl malonate (1.2 eq) in absolute ethanol at room temperature.

  • Nucleophilic Attack: After stirring for 30 minutes, add a solution of this compound (1.0 eq) in ethanol.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by vacuum distillation or column chromatography.

Mechanistic Insights: The Role of the Ortho-Nitro Group in Intramolecular Processes

A fascinating aspect of the reactivity of o-nitrobenzyl halides is the potential for the nitro group to participate in the reaction mechanism. Kinetic studies on the solvolysis of o-nitrobenzyl bromide have suggested that the ortho-nitro group can act as an intramolecular nucleophile, especially in less nucleophilic solvents.[6][7][8] This participation can lead to the formation of a cyclic intermediate, which then reacts with the external nucleophile. While this has been primarily studied for the 2-nitro isomer, a similar phenomenon could be anticipated for this compound.

G cluster_mechanism Plausible Intramolecular Participation Mechanism Reactant Methyl 3-(bromomethyl) -2-nitrobenzoate Intramolecular_Attack Intramolecular Nucleophilic Attack by o-NO₂ Reactant->Intramolecular_Attack Cyclic_Intermediate Cyclic Intermediate Intramolecular_Attack->Cyclic_Intermediate Nucleophile_Attack Attack by External Nucleophile (Nu⁻) Cyclic_Intermediate->Nucleophile_Attack Product Substituted Product Nucleophile_Attack->Product

Caption: Potential intramolecular participation of the ortho-nitro group.

Conclusion: A Versatile Tool for Synthesis

This compound stands as a highly valuable and reactive building block in organic synthesis. Its enhanced electrophilicity, a direct consequence of the ortho-nitro group, allows for efficient reactions with a broad spectrum of nucleophiles under generally mild conditions. This guide has provided a comprehensive overview of its reactivity profile, offering both theoretical understanding and practical experimental guidance. The insights into its reactions with N-, O-, S-, and C-nucleophiles, along with considerations of potential intramolecular pathways, empower chemists to strategically employ this reagent in the construction of complex molecular architectures, from novel heterocyclic systems to advanced pharmaceutical intermediates. As the demand for sophisticated organic molecules continues to grow, the utility of strategically activated synthons like this compound is set to expand, making a thorough understanding of its reactivity an indispensable asset for the modern synthetic chemist.

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"Methyl 3-(bromomethyl)-2-nitrobenzoate" electrophilicity of benzylic carbon

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Electrophilicity of the Benzylic Carbon in Methyl 2-(bromomethyl)-3-nitrobenzoate

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a detailed examination of the chemical reactivity of Methyl 2-(bromomethyl)-3-nitrobenzoate. This key synthetic intermediate, pivotal in the synthesis of therapeutic agents like Lenalidomide, possesses a unique electronic and steric profile.[1][2] Our focus is a deep dive into the factors governing the pronounced electrophilicity of its benzylic carbon, the epicenter of its synthetic utility. We will dissect the underlying electronic principles, evaluate mechanistic pathways, and provide field-proven protocols to harness its reactivity effectively and predictably.

Molecular Architecture: An Engineered Reactivity

Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS No. 98475-07-1) is a crystalline solid whose structure is primed for specific chemical transformations.[1] Its reactivity is not accidental but a direct consequence of the strategic placement of three key functional groups on the benzene ring, which synergistically activate the benzylic position.

  • The Benzylic Bromide (-CH₂Br): This is the reaction center. The carbon-bromine bond is inherently polarized, and bromine is an excellent leaving group, setting the stage for nucleophilic substitution.

  • The ortho-Nitro Group (-NO₂): This is the dominant activating feature. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through both the inductive effect (-I) and the resonance effect (-M).[1][2][3]

  • The meta-Methyl Ester (-COOCH₃): Positioned meta to the bromomethyl group, this group also acts as an electron-withdrawing moiety, primarily through its inductive effect, further depleting the electron density of the aromatic ring.

The collective impact of these groups is a significant polarization of the C-Br bond, rendering the benzylic carbon exceptionally electron-deficient and thus, a highly attractive target for nucleophiles.

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-3-nitrobenzoate
PropertyValueSource
Molecular Formula C₉H₈BrNO₄[4]
Molecular Weight 274.07 g/mol [1][4]
Appearance White to light yellow solid/powder[1]
Melting Point 72-76 °C[1]
Solubility Soluble in methanol and other organic solvents; insoluble in water.[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[1]

The Heart of the Matter: Unpacking Benzylic Electrophilicity

The reactivity of the benzylic carbon is a finely tuned balance between electronic activation and steric hindrance. Understanding these opposing forces is crucial for predicting reaction outcomes and optimizing conditions.

Electronic Activation: A Potent Electron Sink

The primary driver of the benzylic carbon's electrophilicity is the powerful electron-withdrawing nature of the substituents. The ortho-nitro group, in particular, pulls electron density from the ring through resonance and induction.[2][5] This effect is relayed to the benzylic carbon, increasing its partial positive charge (δ+) and making it significantly more electrophilic than the benzylic carbon in a simple benzyl bromide. The meta-ester group, while less potent, adds to this electron deficiency.

This intense electronic pull has a profound consequence on the potential reaction mechanisms. While a typical benzylic halide can react via either SN1 or SN2 pathways, the electronic landscape here strongly disfavors the SN1 route.[6][7] An SN1 reaction would require the formation of a benzylic carbocation, which would be severely destabilized by the adjacent powerful electron-withdrawing groups.[8] Therefore, the molecule is electronically biased to react via an SN2 mechanism.

G cluster_molecule Electronic Effects on Benzylic Carbon cluster_arrows Structure NO2 NO₂ (Strong -I, -M Effect) COOCH3 COOCH₃ (Inductive -I Effect) C_delta_plus Benzylic C (δ+) Highly Electrophilic Br_delta_minus Br (δ-) Good Leaving Group a1 e⁻ withdrawal a2 e⁻ withdrawal a3 e⁻ withdrawal NO2_pos NO2_pos Ring_pos Ring_pos NO2_pos->Ring_pos Inductive & Resonance Pull COOCH3_pos COOCH3_pos COOCH3_pos->Ring_pos Inductive Pull BenzylicC_pos BenzylicC_pos Ring_pos->BenzylicC_pos Inductive Pull SN2_Mechanism cluster_steric Steric Hindrance Reactants Nu:⁻ + C₉H₈(Br)NO₄ Reactants TS [Nu---CH₂(Ar)---Br]⁻ Transition State Reactants->TS Backside Attack Products Nu-C₉H₈NO₄ + Br⁻ Products TS->Products Leaving Group Departs ortho-NO₂ group hinders the approach of Nu:⁻ ortho-NO₂ group hinders the approach of Nu:⁻

Caption: The SN2 reaction pathway is favored electronically but moderately hindered sterically.

In Practice: Synthesis and Application

The high electrophilicity of the benzylic carbon makes Methyl 2-(bromomethyl)-3-nitrobenzoate an exceptionally useful reagent for introducing the 2-methoxycarbonyl-6-nitrobenzyl moiety into molecules, a common strategy in pharmaceutical synthesis. [9]

Synthesis Protocol: Radical Bromination

The compound is typically synthesized via a free-radical bromination of its precursor, Methyl 2-methyl-3-nitrobenzoate, using N-bromosuccinimide (NBS) and a radical initiator. [1][10] Step-by-Step Methodology:

  • Setup: Dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile in a flask equipped with a reflux condenser.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1-1.3 eq.) and a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (0.05-0.1 eq.). [1]3. Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material. The reaction is often monitored by the disappearance of the denser NBS from the bottom of the flask.

  • Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from isopropanol) or column chromatography if necessary. [9]

Application Protocol: Nucleophilic Substitution (N-Alkylation)

A prime example of its utility is the N-alkylation of amines, a key step in the synthesis of Lenalidomide. [9] Step-by-Step Methodology:

  • Setup: In a dry reaction flask under an inert atmosphere (e.g., Nitrogen), combine the amine nucleophile (e.g., 3-aminopiperidine-2,6-dione hydrochloride, 1.0 eq.) and a suitable base (e.g., triethylamine or potassium carbonate, 2.0-3.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). [2][9]2. Reagent Addition: Add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq.) in the same solvent to the mixture.

  • Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to 55°C for 6-12 hours. [2][9]Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, dilute the reaction mixture with water to precipitate the product or to prepare for extraction. Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting crude product can be purified by recrystallization or chromatography to yield the desired N-alkylated product. [2]

workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Combine Amine (Nu-H) & Base in DMF/DMSO B Add Solution of C₉H₈(Br)NO₄ A->B C Stir at RT - 55°C (6-12h) B->C Monitor by HPLC/TLC D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash, Dry, Concentrate E->F G Purify (Recrystallization/ Chromatography) F->G

Caption: General workflow for a nucleophilic substitution reaction using the title compound.

Conclusion

The benzylic carbon of Methyl 2-(bromomethyl)-3-nitrobenzoate is a highly activated electrophilic center. This pronounced reactivity is engineered by the powerful and synergistic electron-withdrawing effects of the ortho-nitro and meta-methyl ester substituents. While these groups introduce a degree of steric hindrance, the overwhelming electronic activation dictates the molecule's behavior, strongly favoring an SN2-type reaction pathway. This predictable and potent reactivity makes Methyl 2-(bromomethyl)-3-nitrobenzoate an invaluable and highly efficient building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Mastery of its properties allows chemists to reliably introduce a key structural motif, enabling the development of novel therapeutics.

References

  • Haloalkanes and Haloarenes . NCERT. Available at: [Link]

  • Process for synthesis of lenalidomide. Google Patents (US10392364B2).
  • Methyl 2-(bromomethyl)-3-nitrobenzoate . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution . Chemistry Stack Exchange. Available at: [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides . MDPI. Available at: [Link]

  • Electrophilic Aromatic Substitution Reactions of Benzene Review . The Organic Chemistry Tutor (YouTube). Available at: [Link]

  • (PDF) Electronic effects of the functional groups in ortho-Nitrobenzenesulfonic acids on the results of NBO analysis . ResearchGate. Available at: [Link]

  • Substituent Effects in Electrophilic Substitutions . Chemistry LibreTexts. Available at: [Link]

  • An Explanation of Substituent Effects . Chemistry LibreTexts. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation . Master Organic Chemistry. Available at: [Link]

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The Lynchpin of Reactivity: An In-Depth Technical Guide to the Role of the Nitro Group in Methyl 3-(bromomethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(bromomethyl)-2-nitrobenzoate is a pivotal intermediate in contemporary pharmaceutical synthesis, most notably in the production of immunomodulatory drugs such as Lenalidomide. Its synthetic utility is intrinsically linked to the nuanced reactivity imparted by its unique substitution pattern. This technical guide provides a comprehensive analysis of the critical role the ortho-nitro group plays in modulating the reactivity of the benzylic bromide. We will delve into the electronic and steric effects that govern its behavior in nucleophilic substitution reactions, supported by mechanistic insights, spectroscopic data, and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

This compound is a crystalline solid that has garnered significant attention in the field of medicinal chemistry.[1][2] Its primary application lies in its role as a key building block for the synthesis of Lenalidomide, a potent therapeutic agent for multiple myeloma and other myelodysplastic syndromes.[3] The molecule's architecture, featuring a benzylic bromide activated by an ortho-nitro group and a meta-ester, is a testament to strategic synthetic design. The careful placement of these functional groups creates a highly reactive yet selective electrophile, primed for nucleophilic attack. Understanding the fundamental principles that govern its reactivity is paramount for optimizing existing synthetic routes and designing novel molecular entities.

The Dual Influence of the Nitro Group: Electronic Activation and Steric Hindrance

The reactivity of the benzylic bromide in this compound is predominantly dictated by the powerful influence of the adjacent nitro group. This influence is twofold, comprising both electronic and steric effects that collectively modulate its susceptibility to nucleophilic attack.

Electronic Effects: Inductive Withdrawal and Transition State Stabilization

The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive effect and the resonance effect (mesomeric effect).[4] In the context of a nucleophilic substitution reaction at the benzylic carbon, the inductive effect is of primary importance. The strong electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring and, consequently, from the benzylic carbon.[5]

This electron withdrawal has a profound impact on the transition state of an S(_N)2 reaction. In the S(_N)2 transition state, there is a buildup of negative charge as the nucleophile forms a new bond with the carbon atom and the leaving group (bromide) begins to depart. The electron-withdrawing nitro group helps to stabilize this developing negative charge, thereby lowering the activation energy of the reaction and increasing the reaction rate.[6]

Diagram 1: Electronic Effect of the Nitro Group in an S(_N)2 Transition State

Caption: The electron-withdrawing nitro group stabilizes the partial negative charges in the S(_N)2 transition state.

Steric Effects: The Ortho Position's Double-Edged Sword

While the electronic effects of the nitro group are activating, its placement at the ortho position introduces significant steric hindrance.[7] The bulky nitro group can physically impede the trajectory of the incoming nucleophile, which, in a classic S(_N)2 reaction, must approach the electrophilic carbon from the backside (180° to the leaving group).[8] This steric congestion can increase the activation energy and slow down the reaction rate.

However, kinetic studies on the solvolysis of ortho-nitrobenzyl bromide have revealed a more complex scenario. While ortho-substituted benzyl halides generally react slower than their para-isomers due to steric hindrance, the difference in reactivity for o-nitrobenzyl bromide is not as pronounced as one might expect.[9] This suggests that the powerful electronic activation by the nitro group substantially counteracts the steric hindrance. For many synthetic applications, the electronic activation is the dominant factor, rendering the benzylic bromide in this compound sufficiently reactive for practical purposes.

Spectroscopic and Physical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueReference
Molecular Formula C₉H₈BrNO₄[2]
Molecular Weight 274.07 g/mol [2]
Appearance White to light yellow crystalline solid[1]
Melting Point 72-74 °C[10]
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents. Insoluble in water.[1]

Table 1: Physicochemical Properties of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a clear diagnostic fingerprint for the molecule.

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.16d1HAromatic CH
8.11d1HAromatic CH
7.74t1HAromatic CH
5.03s2H-CH₂Br
3.92s3H-OCH₃

Table 2: ¹H-NMR Data for this compound (300 MHz, DMSO-d₆) [11]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
1735-1750StrongC=O stretch (ester)
1490-1550StrongAsymmetric NO₂ stretch
1315-1355StrongSymmetric NO₂ stretch
~3000WeakAromatic C-H stretch
~1200StrongC-O stretch (ester)

Table 3: Predicted IR Absorption Bands for this compound [12]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its subsequent use in a representative nucleophilic substitution reaction.

Synthesis of this compound

This procedure outlines the free-radical bromination of methyl 2-methyl-3-nitrobenzoate.

Diagram 2: Synthetic Pathway to this compound

Synthesis Figure 2: Synthesis of the title compound via free-radical bromination. reactant Methyl 2-methyl-3-nitrobenzoate product This compound reactant->product reagents reagents NBS, AIBN CCl₄, Reflux

Caption: Free-radical bromination of the benzylic methyl group.

Materials:

  • Methyl 2-methyl-3-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.2 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir vigorously overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with water several times to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Note: This is a generalized procedure based on a documented synthesis.[11] Researchers should consult the original literature and perform appropriate risk assessments before conducting any experiment.

Representative Nucleophilic Substitution: Synthesis of a Lenalidomide Precursor

This protocol demonstrates the reactivity of this compound with a primary amine, a key step in the synthesis of Lenalidomide.

Materials:

  • This compound

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Triethylamine (TEA) or Potassium Carbonate

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • In a dry reaction flask, combine 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and a suitable base such as triethylamine or potassium carbonate (1.1-1.5 eq) in an anhydrous solvent like DMF or DMSO.

  • To this mixture, add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-55 °C) for several hours (e.g., 6-12 hours).[3]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, can be purified by crystallization.

Conclusion

The nitro group in this compound plays a multifaceted and crucial role in defining its reactivity. Its strong electron-withdrawing nature activates the benzylic position towards nucleophilic attack by stabilizing the S(_N)2 transition state. While the ortho positioning of the nitro group introduces steric hindrance, the electronic activation is generally the dominant effect, making this compound a highly effective and widely used intermediate in pharmaceutical synthesis. A thorough understanding of these competing effects is essential for the rational design of synthetic strategies and the optimization of reaction conditions. The detailed protocols and spectroscopic data provided in this guide serve as a valuable resource for scientists and researchers working with this important chemical entity.

References

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2006). Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. Retrieved from [Link]

  • International Journal of Research Trends and Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 3-(bromomethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, the meticulous handling of reactive intermediates is paramount to ensuring both laboratory safety and experimental integrity. Methyl 3-(bromomethyl)-2-nitrobenzoate, a key building block in various synthetic pathways, demands such careful consideration. This guide provides an in-depth analysis of its chemical characteristics, associated hazards, and the implementation of robust, self-validating safety protocols.

Understanding the Inherent Reactivity and Hazard Profile

This compound is a solid organic compound that serves as a crucial intermediate, notably in the synthesis of therapeutic agents like lenalidomide.[1] Its chemical structure, featuring a bromomethyl group and a nitro group on a benzoate backbone, dictates its reactivity and toxicological profile.

The primary hazards associated with this compound are its corrosive nature, causing severe skin burns and eye damage.[2][3] This corrosivity stems from the lachrymatory properties of the bromomethyl group and the overall reactivity of the molecule, which can readily react with biological nucleophiles like water and amino acids found in tissues. Ingestion is particularly dangerous, as it can cause severe swelling and damage to the delicate tissues of the esophagus and stomach, with a risk of perforation.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 98475-07-1[2]
Molecular Formula C₉H₈BrNO₄[3]
Molecular Weight 274.07 g/mol [3]
Appearance White to light yellow powder/crystal[1][3]
Melting Point 72-76 °C[3][4]
Solubility Insoluble in water; Soluble in alcoholic organic solvents.[1][1]
Stability Stable under normal conditions.[2][2]

The presence of both a strong electron-withdrawing nitro group and a good leaving group (bromide) on the benzylic carbon makes the compound highly susceptible to nucleophilic substitution reactions.[5] This high reactivity is beneficial for its intended synthetic applications but also underscores the necessity for stringent handling protocols to prevent unwanted reactions with environmental moisture or biological systems.[5]

Core Safety Directives and Personal Protective Equipment (PPE)

A foundational principle for handling this compound is the establishment of a controlled environment. All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] The workspace must be equipped with readily accessible and tested emergency eyewash stations and safety showers.[2]

Table 2: GHS Hazard Identification and Precautionary Statements

Hazard ClassCategoryHazard StatementPrecautionary Statement Examples
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damageP260: Do not breathe dusts or mists.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
Serious Eye Damage1H314: Causes severe skin burns and eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Corrosive to Metals-H290: May be corrosive to metalsP234: Keep only in original container.[3]
Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection : Chemical safety goggles are mandatory. Given the severe corrosive potential, a face shield should also be worn over the goggles, as stipulated by OSHA's 29 CFR 1910.133 or European Standard EN166.[2][6]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile, inspected before use) and a lab coat.[2] Ensure gloves are removed using the proper technique to avoid contaminating the skin.

  • Respiratory Protection : While working in a fume hood should provide adequate ventilation, if dust is generated, a particle filter respirator may be necessary.[6]

  • Protective Clothing : A chemically resistant apron or suit may be required for larger quantities. All contaminated clothing must be removed immediately and washed before reuse.[3]

Methodologies for Safe Handling and Storage

Adherence to systematic procedures is critical for mitigating risk. The following workflows are designed to be self-validating, ensuring safety at each stage.

Workflow for Weighing and Dispensing

This process carries a high risk of generating airborne dust particles.

Caption: Workflow for weighing this compound.

Storage Protocol

The goal of proper storage is to maintain chemical stability and prevent accidental exposure or reaction.

  • Location : Store in a designated corrosives area.[2]

  • Container : Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] The original container is preferred; if transferred, use a corrosive-resistant container with a resistant inner liner.[3]

  • Conditions : The compound is noted to be light and air-sensitive.[3] Storage under an inert gas (like argon or nitrogen) is recommended, and some suppliers suggest refrigeration (<15°C) in a dark place.[1][3]

  • Incompatibilities : Segregate from incompatible materials such as strong oxidizing agents and bases.[6][7]

Emergency Response and Disposal

Preparedness for accidental exposure or spills is a critical component of a comprehensive safety plan.

First-Aid Measures

Immediate and decisive action is required following any exposure.

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Immediate medical attention is required.

  • Skin Contact : Take off immediately all contaminated clothing.[2] Wash off immediately with soap and plenty of water.[2] Seek immediate medical attention.

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or absent, provide artificial respiration.[2] Call a poison center or doctor immediately.[2]

  • Ingestion : Rinse mouth thoroughly with water.[2] DO NOT induce vomiting.[2] Ingestion is a medical emergency due to the risk of perforation; seek immediate medical attention.[2]

Emergency_Response cluster_Exposure Exposure Event cluster_Response Immediate Action cluster_Medical Professional Care Ingestion Ingestion Rinse_Mouth Rinse Mouth DO NOT Induce Vomiting Ingestion->Rinse_Mouth Skin_Contact Skin_Contact Remove_Clothing Remove Contaminated Clothing Wash Skin Skin_Contact->Remove_Clothing Eye_Contact Eye_Contact Rinse_Eyes Rinse Eyes Cautiously (min. 15 mins) Eye_Contact->Rinse_Eyes Inhalation Inhalation Fresh_Air Move to Fresh Air Keep Comfortable Inhalation->Fresh_Air Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Mouth->Seek_Medical_Attention Remove_Clothing->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention

Caption: First-aid response flowchart for accidental exposure.

Spill Management and Waste Disposal

For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[6] For larger spills, absorb the spillage to prevent material damage.[3]

Waste disposal must be conducted in accordance with all local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying and disposing of the waste, typically via an approved waste disposal plant.[2]

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its significant hazard profile. Its corrosive nature and high reactivity demand a handling philosophy rooted in prevention, preparedness, and procedural rigor. By understanding the chemical causality behind the hazards and implementing the multi-layered, self-validating protocols outlined in this guide, researchers can effectively mitigate risks, ensuring a safe and productive laboratory environment.

References

  • Title: Methyl 2-(bromomethyl)-3-nitrobenzoate Source: Chemsrc URL: [Link]

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Methodological & Application

"Methyl 3-(bromomethyl)-2-nitrobenzoate" synthesis from methyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Methyl 3-(bromomethyl)-2-nitrobenzoate

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive benzyl bromide moiety and a methyl ester, makes it a versatile synthetic intermediate.[1] Notably, this compound is a critical precursor in the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma and other cancers.[1][2] The synthesis of this key intermediate from its precursor, methyl 2-methyl-3-nitrobenzoate, is a foundational reaction for any research program targeting these therapeutic agents.

This guide provides an in-depth analysis of the synthesis, including the underlying chemical principles, a detailed, field-proven protocol, and critical safety considerations for researchers. The primary transformation is a benzylic bromination, a reaction that selectively targets the methyl group attached to the aromatic ring. This is most effectively achieved through a free-radical substitution mechanism using N-bromosuccinimide (NBS) as the bromine source, initiated by a radical initiator like 2,2'-azobis-2-methylpropanenitrile (AIBN) or benzoyl peroxide.[1][3][4][5]

Scientific Principles: The Mechanism of Free-Radical Benzylic Bromination

The conversion of methyl 2-methyl-3-nitrobenzoate to this compound proceeds via a well-established free-radical chain reaction. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The process is classically divided into three stages: initiation, propagation, and termination.

The Role of Key Reagents:

  • Methyl 2-methyl-3-nitrobenzoate: The substrate containing the benzylic methyl group that will be functionalized.

  • N-Bromosuccinimide (NBS): The preferred reagent for allylic and benzylic bromination. Its primary function is to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[6] This is crucial because high concentrations of Br₂ could lead to undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring.

  • Radical Initiator (AIBN or Benzoyl Peroxide): These molecules are thermally unstable and decompose upon heating to generate free radicals, which start the chain reaction. AIBN is often preferred as it avoids the formation of benzoic acid byproducts seen with benzoyl peroxide and releases innocuous nitrogen gas upon decomposition.

  • Solvent: An inert, non-polar solvent is required. While carbon tetrachloride (CCl₄) has been historically used, its toxicity and environmental impact have led to its replacement with safer alternatives like acetonitrile.[1][3][4]

The Reaction Mechanism:

  • Initiation: The reaction is initiated by the thermal decomposition of the radical initiator (e.g., AIBN) to form two radicals and nitrogen gas. This radical then abstracts a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation (Chain Reaction):

    • The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate. This step is regioselective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.

    • The benzylic radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical. This new bromine radical can then continue the chain reaction.

  • Termination: The chain reaction is terminated when any two radical species combine.

Free_Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical 2 R• + N₂ AIBN->Radical Heat (Δ) Br_Radical Br• Radical->Br_Radical + NBS NBS NBS Substrate Methyl 2-methyl-3-nitrobenzoate Br_Radical->Substrate Benzyl_Radical Benzylic Radical Substrate->Benzyl_Radical + Br• Product This compound Benzyl_Radical->Product + Br₂ HBr HBr Br2 Br₂ Br_Radical_Prop Br• HBr_NBS HBr + NBS → Succinimide + Br₂ Term1 Br• + Br• → Br₂ Term2 R• + R• → R-R Term3 R• + Br• → R-Br

Caption: Free-radical mechanism for benzylic bromination.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
Methyl 2-methyl-3-nitrobenzoate6103-37-3195.1621.0107.61.0
N-Bromosuccinimide (NBS)128-08-5177.9923.0129.21.2
2,2'-Azobis(2-methylpropionitrile) (AIBN)78-67-1164.211.811.00.1
Acetonitrile (ACN)75-05-841.05300 mL--
Dichloromethane (DCM)75-09-284.93As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--
Isopropyl Alcohol (IPA)67-63-060.10As needed--
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Synthetic Procedure

Experimental_Workflow A 1. Combine Reactants - Methyl 2-methyl-3-nitrobenzoate - Acetonitrile - NBS - AIBN B 2. Reaction - Heat to reflux (55-75°C) - Stir overnight (12-15h) A->B C 3. Work-up - Cool to RT - Filter succinimide - Wash with water B->C D 4. Isolation - Dry organic layer (Na₂SO₄) - Concentrate in vacuo C->D E 5. Purification - Stir with Isopropyl Alcohol - Filter solid product - Dry D->E

Caption: General experimental workflow for the synthesis.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2-methyl-3-nitrobenzoate (21.0 g, 107.6 mmol) and acetonitrile (300 mL).[4]

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (23.0 g, 129.2 mmol) followed by AIBN (1.8 g, 11.0 mmol).[1]

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 55-75°C) using a heating mantle.[4]

  • Reaction Monitoring: Allow the reaction to proceed under reflux with continuous stirring overnight (approximately 12-15 hours).[1][4] The progress of the reaction should be monitored by TLC or HPLC to confirm the consumption of the starting material.[4]

  • Cooling and Initial Filtration: After completion, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate out. Filter the mixture to remove the solid succinimide.

  • Solvent Removal and Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove most of the acetonitrile.[4] Dilute the residue with dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer several times with water to remove any remaining succinimide and other water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.[1]

  • Purification: To the crude solid, add isopropyl alcohol and stir the slurry at room temperature for about 30 minutes.[4] Filter the solid, wash with a small amount of cold isopropyl alcohol, and dry under vacuum to yield pure this compound.[4] The product is typically a white or light yellow solid.[1]

Product Characterization

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉H₈BrNO₄[7][8]
Molecular Weight274.07 g/mol [7][8]
AppearanceWhite to light yellow solid[1]
Melting Point72-74 °C[9]
Boiling Point370.9 °C at 760 mmHg[9]
CAS Number98475-07-1[7]
Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.0-7.5 (m, 3H, Ar-H)

    • δ ~4.9 (s, 2H, -CH₂Br)

    • δ ~3.9 (s, 3H, -OCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~165 (C=O)

    • δ ~148 (C-NO₂)

    • δ ~135, 132, 130, 128, 125 (Ar-C)

    • δ ~53 (-OCH₃)

    • δ ~28 (-CH₂Br)

  • Mass Spectrometry (EI): m/z 273/275 (M⁺, bromine isotope pattern).

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols. All procedures should be conducted inside a certified chemical fume hood.

  • N-Bromosuccinimide (NBS): Corrosive and causes severe skin burns and eye damage.[10] It is also an irritant and an oxidizing agent.[11] Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • AIBN: Thermally unstable. Upon decomposition, it releases flammable and toxic gases. Store in a cool place away from heat sources.

  • Benzoyl Peroxide (if used): A strong oxidizing agent that may cause a fire or explosion upon heating.[12] It can also cause skin and eye irritation.[13]

  • Solvents (Acetonitrile, Dichloromethane): Both are volatile and toxic. Acetonitrile is flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Product (this compound): As a benzylic bromide, it is a lachrymator and should be handled with care. It may cause severe skin burns, eye damage, and respiratory irritation.[7]

Personal Protective Equipment (PPE):

  • Wear a flame-resistant lab coat.

  • Chemical safety goggles are mandatory.

  • Wear chemically resistant gloves (e.g., nitrile).

  • Ensure all work is performed in a properly functioning fume hood.

Waste Disposal:

  • All organic waste should be collected in a designated halogenated waste container.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • University Course Material. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoyl peroxide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from a PDF on the RSC Publishing website.
  • Chem Help ASAP. (2019, December 21). alkene additions with N-bromosuccinimide (NBS) [Video]. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for a research paper.
  • YouTube. (2020, July 29). N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism [Video]. Retrieved from [Link]

  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1. Retrieved from [Link]

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Application Note: Strategic Use of N-Bromosuccinimide (NBS) for the Synthesis of Methyl 3-(bromomethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(bromomethyl)-2-nitrobenzoate is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of immunomodulatory drugs such as Lenalidomide.[1][2] The selective introduction of a bromine atom at the benzylic position of the methyl group on the aromatic ring is a pivotal transformation that enables subsequent nucleophilic substitution reactions for the construction of more complex molecular architectures.[2] This application note provides a comprehensive guide to the use of N-bromosuccinimide (NBS) for the efficient and selective benzylic bromination of methyl 3-methyl-2-nitrobenzoate.

The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator, is the preferred method for this transformation.[3] This preference stems from the ability of NBS to provide a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution at the benzylic position over competitive electrophilic addition to the aromatic ring.[4][5] This guide will delve into the mechanistic underpinnings of this selectivity, provide a detailed and validated experimental protocol, and discuss critical process parameters and safety considerations.

Mechanistic Insights: The Rationale Behind Wohl-Ziegler Bromination

The selective bromination of the benzylic methyl group in methyl 3-methyl-2-nitrobenzoate is achieved through a free-radical chain mechanism. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds through three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photolysis.[6] This generates initial radicals which then react with trace amounts of HBr present to produce a bromine radical (Br•).[5][7]

  • Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 3-methyl-2-nitrobenzoate. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The electron-withdrawing nitro group and the ester group on the aromatic ring do not significantly interfere with this radical process. The newly formed benzylic radical then reacts with a molecule of Br₂, generated in situ from the reaction of NBS with HBr, to form the desired product, this compound, and another bromine radical.[5][7] This new bromine radical can then continue the chain reaction.

  • Termination: The reaction concludes when radicals are consumed through various combination reactions, such as two bromine radicals combining to form Br₂.

The key to the success of the Wohl-Ziegler reaction is the use of NBS. NBS serves as a source of Br₂ at a very low concentration.[5] This is crucial because high concentrations of Br₂ could lead to undesirable side reactions, such as electrophilic aromatic substitution on the benzene ring.

Visualizing the Reaction Pathway

The following diagrams illustrate the overall synthetic workflow and the detailed radical chain mechanism.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification cluster_3 Final Product Starting Material Methyl 3-methyl-2-nitrobenzoate Heating Reflux Starting Material->Heating Reagents Reagents:N-Bromosuccinimide (NBS)Radical Initiator (AIBN)Solvent (Carbon Tetrachloride) Reagents->Heating Workup Work-up:CoolingDilutionWashing Heating->Workup Purification Concentration under reduced pressure Workup->Purification Final Product This compound Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN -> 2 R• + N₂ Step1 Ar-CH₃ + Br• -> Ar-CH₂• + HBr Initiator->Step1 Step2 Ar-CH₂• + Br₂ -> Ar-CH₂Br + Br• Step1->Step2 Benzylic radical formation Step2->Step1 Product formation & radical regeneration Step3 NBS + HBr -> Succinimide + Br₂ Term1 Br• + Br• -> Br₂ Term2 Ar-CH₂• + Br• -> Ar-CH₂Br Term3 2 Ar-CH₂• -> Ar-CH₂-CH₂-Ar

Caption: Radical chain mechanism of benzylic bromination using NBS.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and has been validated for scalability.[1][8]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmountMoles
Methyl 3-methyl-2-nitrobenzoate59382-59-1195.16-21 g109 mmol
N-Bromosuccinimide (NBS)128-08-5177.98-23 g (1.2 eq.)130 mmol
2,2'-Azobisisobutyronitrile (AIBN)78-67-1164.21-1.8 g (0.1 eq.)11 mmol
Carbon Tetrachloride (CCl₄)56-23-5153.82-300 mL-
Dichloromethane (CH₂Cl₂)75-09-284.93-For dilution/washing-
Water (H₂O)7732-18-518.02-For washing-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-For drying-

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 21 g (109 mmol) of methyl 3-methyl-2-nitrobenzoate in 300 mL of carbon tetrachloride.[1][8]

  • Addition of Reagents: To the stirred solution, add 23 g (130 mmol, 1.2 eq.) of N-bromosuccinimide followed by 1.8 g (11 mmol, 0.1 eq.) of 2,2'-azobisisobutyronitrile (AIBN).[1][8]

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] The reaction is typically stirred under reflux overnight.[1][8]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.[1]

  • Extraction and Washing: Dilute the reaction mixture with dichloromethane and wash it several times with water to remove the succinimide byproduct and any remaining HBr.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purification: The crude product, this compound, is often obtained in quantitative yield and can be used in the next step without further purification.[1] If necessary, recrystallization from a suitable solvent such as isopropanol can be performed.[9]

Expected Outcome:

  • Product: this compound

  • Appearance: Pale yellow solid.[1]

  • Yield: Typically quantitative.[1]

  • Purity: Can be assessed by HPLC and NMR spectroscopy.[1][9]

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents involved in this synthesis.[10][11]

Reagent-Specific Hazards:

  • N-Bromosuccinimide (NBS): A corrosive and oxidizing solid.[10][12] It can cause severe skin burns and eye damage.[11][13] Avoid inhalation of dust and contact with skin and eyes.[11][13] Handle in a well-ventilated fume hood.

  • 2,2'-Azobisisobutyronitrile (AIBN): A flammable solid that can decompose upon heating to release nitrogen gas and toxic fumes. It should be stored in a cool place and handled with care.

  • Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. It is harmful if inhaled, swallowed, or absorbed through the skin. All operations involving carbon tetrachloride must be performed in a certified chemical fume hood. Due to its toxicity, alternative, less toxic solvents like 1,2-dichlorobenzene have been explored for benzylic brominations.[3]

  • Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider adding a fresh portion of the radical initiator (AIBN) as it can decompose over long reaction times. Ensure the reaction is maintained at a consistent reflux temperature.

  • Formation of Di-brominated Byproduct: The formation of a di-brominated byproduct can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long. Careful control of the stoichiometry of NBS (typically 1.1-1.2 equivalents) is crucial to minimize this side reaction.[6]

  • Low Yield: Low yields may result from inefficient initiation or premature termination of the radical chain reaction. Ensure the purity of the radical initiator and the solvent. The presence of radical inhibitors in the starting material or solvent can also quench the reaction.

Conclusion

The use of N-bromosuccinimide in a Wohl-Ziegler reaction provides an effective and highly selective method for the synthesis of this compound. A thorough understanding of the underlying radical mechanism is essential for optimizing reaction conditions and ensuring a high yield of the desired product. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers and drug development professionals can reliably produce this valuable synthetic intermediate for its downstream applications in pharmaceutical synthesis.

References

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
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  • RSC Publishing. Analytical Methods. Available from: [Link]

  • Google Patents. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • ResearchGate. (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Available from: [Link]

  • YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Available from: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

  • ACS Publications. The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Available from: [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available from: [Link]

  • PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from: [Link]

  • ACS Publications. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]

  • Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No.. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. development and validation of gc-ms method for the trace level determination of potential genotoxic. Available from: [Link]

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Reaction mechanism of "Methyl 3-(bromomethyl)-2-nitrobenzoate" with 3-aminopiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Look at the Reaction Between Methyl 3-(bromomethyl)-2-nitrobenzoate and 3-aminopiperidine-2,6-dione

In the landscape of modern medicinal chemistry, the synthesis of immunomodulatory drugs such as lenalidomide represents a significant area of research and development. A crucial step in many synthetic routes to these powerful therapeutics is the formation of the core isoindolinone structure. This guide provides a comprehensive examination of the reaction between this compound and 3-aminopiperidine-2,6-dione, which together form the key intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and insights into reaction optimization and troubleshooting.

Mechanistic Insights: A Two-Step Cascade

The overall transformation is a well-orchestrated, two-step intramolecular cascade reaction that begins with a nucleophilic substitution, immediately followed by a cyclization.

Step 1: The Nucleophilic Substitution - An SN2 Pathway

The reaction initiates with the nucleophilic attack of the primary amine of 3-aminopiperidine-2,6-dione on the electrophilic benzylic carbon of this compound. A thorough analysis of the substrate's structure and typical reaction conditions strongly indicates that this substitution proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Several factors favor the SN2 pathway over a unimolecular (SN1) alternative:

  • Primary Substrate: The electrophilic carbon is a primary benzylic carbon. Primary halides inherently favor the SN2 mechanism due to minimal steric hindrance, allowing for the requisite backside attack by the nucleophile.[1]

  • Electron-Withdrawing Group Effect: The presence of a strongly electron-withdrawing nitro group at the ortho position destabilizes the formation of a benzylic carbocation, which is the requisite intermediate for an SN1 pathway. This destabilization makes the SN1 route energetically unfavorable.

  • Reaction Conditions: The use of polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and a reasonably strong amine nucleophile are characteristic conditions that promote SN2 reactions.

The transition state of this step involves a pentacoordinate carbon atom where the nucleophile (the amino group) approaches from the side opposite to the leaving group (the bromide ion).[1]

G cluster_reactants Reactants cluster_ts SN2 Transition State cluster_products Products of Step 1 R1 This compound TS Pentacoordinate Intermediate (Backside Attack) R1->TS Nucleophilic Attack R2 3-Aminopiperidine-2,6-dione R2->TS P1 N-Alkylated Intermediate TS->P1 Bond Formation/ Bond Breaking P2 Bromide Ion TS->P2

Diagram 1: The SN2 Nucleophilic Substitution Step.

Step 2: Intramolecular Cyclization - Lactam Formation

Following the initial N-alkylation, the newly formed secondary amine is perfectly positioned to undergo an intramolecular nucleophilic acyl substitution on the adjacent methyl ester. This results in the formation of a five-membered lactam (a cyclic amide), which constitutes the isoindolinone ring system.[3]

This cyclization is an example of an intramolecular aminolysis of an ester. The reaction is driven by the close proximity of the reacting groups and is typically facilitated by the elevated temperatures used in the synthesis. The process involves the attack of the amine's lone pair on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a molecule of methanol, yielding the final, stable cyclic product.

G cluster_start N-Alkylated Intermediate cluster_ts Tetrahedral Intermediate cluster_end Final Product Start Secondary Amine and Ester TS_Cycl Intramolecular Nucleophilic Attack Start->TS_Cycl Cyclization End 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione TS_Cycl->End Elimination of Methanol Byproduct Methanol TS_Cycl->Byproduct

Diagram 2: The Intramolecular Cyclization Step.

Experimental Protocol: A Consolidated Approach

The following protocol represents a synthesis of best practices derived from various established procedures in the patent literature. It is designed to be a robust and reproducible method for laboratory-scale synthesis.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Notes
This compound274.0798475-07-1Corrosive, handle with care.
3-Aminopiperidine-2,6-dione hydrochloride164.5924655-40-3Hygroscopic, store in a desiccator.
Triethylamine (TEA)101.19121-44-8Corrosive, pungent odor. Use in a fume hood.
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous grade recommended.
Methanol32.0467-56-1ACS grade or higher.
Water18.027732-18-5Deionized or distilled.
Step-by-Step Procedure

G A 1. Charge Reactor B 2. Add Base A->B Dissolve aminopiperidinedione in DMF C 3. Add Bromide B->C Add Triethylamine (exothermic) D 4. Reaction C->D Add bromide solution dropwise E 5. Quench & Precipitate D->E Heat to 50-60°C, monitor by HPLC F 6. Isolate Crude Product E->F Cool and add water G 7. Purify F->G Filter the precipitate H 8. Dry G->H Wash with Methanol

Diagram 3: Experimental Workflow for Synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, charge 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 5-7 volumes relative to the hydrochloride salt).

  • Base Addition: Stir the suspension under a nitrogen atmosphere and cool to 0-5 °C using an ice bath. Slowly add triethylamine (2.5-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

  • Addition of Electrophile: In a separate flask, dissolve this compound (1.05 eq) in DMF (2-3 volumes). Add this solution to the reaction mixture dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to 50-60 °C. Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the consumption of the starting materials is complete (typically 8-12 hours).

  • Workup and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly add water (10-15 volumes) to the stirred reaction mixture. This will cause the product to precipitate out of the solution.

  • Isolation: Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C for another hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake sequentially with water and then with cold methanol to remove residual DMF and other impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight to yield 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione as a solid.

Product Characterization

The identity and purity of the synthesized 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR (DMSO-d₆)Signals corresponding to the aromatic protons (typically in the δ 7.5-8.5 ppm region), the piperidine ring protons (δ 2.0-5.2 ppm), and the benzylic methylene protons (a characteristic AB system around δ 4.5-5.0 ppm). The imide N-H proton will appear as a broad singlet.
¹³C NMR (DMSO-d₆)Carbonyl signals for the dione and lactam moieties (δ 165-175 ppm), aromatic carbons (δ 120-150 ppm), and aliphatic carbons of the piperidine and methylene bridge (δ 20-55 ppm).
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ is expected at m/z 290.07. Fragmentation patterns may show losses corresponding to parts of the piperidine-2,6-dione ring.
HPLC A single major peak with a purity of >98% under optimized chromatographic conditions. Retention time will be specific to the column and mobile phase used.
FT-IR (KBr)Characteristic absorption bands for N-H stretching (imide, ~3200 cm⁻¹), C=O stretching (imide and lactam, ~1700-1750 cm⁻¹), and N-O stretching (nitro group, asymmetric ~1530 cm⁻¹ and symmetric ~1350 cm⁻¹).

Troubleshooting and Field-Proven Insights

Issue: Incomplete reaction or slow conversion. Potential Cause & Solution:

  • Insufficient Base: Ensure at least 2.5 equivalents of triethylamine are used to both neutralize the hydrochloride salt and scavenge the HBr generated during the reaction.

  • Low Temperature: The reaction rate is significantly temperature-dependent. Ensure the reaction is maintained at a minimum of 50 °C after the initial addition.

  • Moisture: The presence of water can hydrolyze the benzylic bromide. Use anhydrous solvents for the best results.

Issue: Formation of a significant amount of 4-nitrophthalide byproduct. Potential Cause & Solution:

  • Reaction Conditions: This side product can arise from the intramolecular cyclization of the starting material or an intermediate. This is often promoted by certain base/solvent combinations. While less common in this specific reaction, ensuring a controlled addition of the bromide and maintaining the recommended temperature can minimize its formation.

Issue: Difficulty in removing DMF during workup. Potential Cause & Solution:

  • Insufficient Washing: DMF is highly water-soluble but can be trapped in the product. Thorough washing of the filter cake with ample water, followed by a methanol wash, is crucial for its removal. A final slurry of the crude product in methanol before filtration can be particularly effective.

Choice of Base: While triethylamine is commonly used, a bulkier, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) can also be employed. DIPEA is less likely to act as a competing nucleophile, which can be advantageous in some cases, although triethylamine is generally sufficient and more cost-effective for this transformation.

Conclusion

The reaction of this compound with 3-aminopiperidine-2,6-dione is a robust and efficient method for constructing the core structure of lenalidomide and related molecules. A comprehensive understanding of the two-step SN2 and intramolecular cyclization mechanism is key to optimizing reaction conditions and troubleshooting potential issues. By following a well-defined protocol and employing rigorous analytical characterization, researchers can reliably synthesize this pivotal intermediate, paving the way for further drug development and discovery.

References

  • Muller, G. W.; et al. (1997). U.S. Patent No. 5,635,517. Washington, DC: U.S.
  • Muller, G. W.; et al. (2001). U.S. Patent No. 6,281,230. Washington, DC: U.S.
  • PubChem. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • European Patent Office. (2019). EP 3789385 A1 - Method for preparing lenalidomide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Ouni, L., Ramazani, A., & Aghahosseini, H. (2022). Experimental design optimization for the synthesis of lenalidomide nitro precursor. Research on Chemical Intermediates. Retrieved from [Link]

  • European Patent Office. (2011). WO2011064574A1 - Hplc method for detecting lenalidomide.

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Application Note: A Comparative Guide to the Synthetic Routes for Methyl 3-(bromomethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(bromomethyl)-2-nitrobenzoate is a critical building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of antineoplastic agents like Lenalidomide.[1] Its molecular architecture, featuring a reactive benzyl bromide moiety and an electron-withdrawing nitro group, makes it a versatile substrate for constructing complex heterocyclic systems.[1] This application note provides a detailed examination of the predominant synthetic strategies for this compound, focusing on the free-radical bromination of its precursor, methyl 3-methyl-2-nitrobenzoate. We will dissect the synthesis of this precursor, compare established and greener methodologies, and provide detailed, field-tested protocols. The causality behind experimental choices, mechanistic insights, and a comparative analysis of the routes are presented to equip researchers with the knowledge for efficient, safe, and scalable synthesis.

Introduction: Strategic Importance of the Target Molecule

The synthesis of pharmacologically active molecules often hinges on the efficient preparation of key intermediates. This compound (CAS 98475-07-1) is one such pivotal intermediate.[1][2] The presence of three distinct functional groups—an ester, a nitro group, and a benzyl bromide—on a single aromatic ring provides multiple handles for sequential chemical modifications. The primary route to this molecule involves the selective bromination of the benzylic methyl group of its precursor, a reaction that requires careful control to avoid side reactions. This guide explores the nuances of this transformation, beginning with the synthesis of the necessary starting material.

Primary Synthetic Pathway: Free-Radical Bromination

The most direct and widely adopted strategy for synthesizing this compound is the benzylic bromination of Methyl 3-methyl-2-nitrobenzoate. This pathway can be logically divided into two core stages: the synthesis of the precursor and the subsequent bromination reaction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Benzylic Bromination Start_A 3-Methylbenzoic Acid Esterification Esterification Start_A->Esterification H+, MeOH Start_B Methyl 3-methylbenzoate Nitration_B Nitration_B Start_B->Nitration_B HNO3/Ac2O (Greener Route) Precursor Methyl 3-methyl-2-nitrobenzoate Bromination NBS or DBDMH Radical Initiator (AIBN) Precursor->Bromination Key Transformation Nitration_A Nitration_A Esterification->Nitration_A HNO3/Ac2O Nitration_A->Precursor Nitration_B->Precursor Final_Product This compound Bromination->Final_Product G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration NBS Role Initiator AIBN Radical Radical (R•) Initiator->Radical Heat (Δ) Precursor Ar-CH3 Radical->Precursor H Abstraction Radical->Precursor Benzyl_Radical Benzyl Radical (Ar-CH2•) Br2 Br2 (low conc.) Benzyl_Radical->Br2 Bromination Benzyl_Radical->Br2 NBS NBS NBS->Br2 Regenerates Br2 from HBr Product Product (Ar-CH2Br) Br2->Product Product->Radical Generates Br• Product->Radical New chain reaction Succinimide_Radical Succinimide Radical

Figure 2: Simplified workflow of the free-radical benzylic bromination mechanism.

Protocol 3: Bromination with NBS and AIBN[3]

  • Rationale: This is a widely used and reliable protocol. Acetonitrile is a good solvent choice, avoiding the toxicity of chlorinated solvents like CCl₄. [1][3]AIBN is a common and effective thermal initiator.

  • Step-by-Step Protocol:

    • Dissolve methyl 2-methyl-3-nitrobenzoate (1 equivalent) in acetonitrile (approx. 10 volumes) in a flask equipped with a reflux condenser and nitrogen inlet.

    • Add N-Bromosuccinimide (NBS) (1.1-1.2 equivalents).

    • Add a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05-0.1 equivalents).

    • Heat the reaction mixture to reflux (around 70-80°C) under a nitrogen atmosphere. The reaction is typically complete within 12-15 hours. [3] 5. Monitor the reaction by TLC or HPLC. The starting material is less polar than the product.

    • Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Concentrate the filtrate under vacuum. Add water to the crude residue to precipitate the product and remove any remaining acetonitrile. [3] 8. Stir the mixture at room temperature, filter the solid, and wash thoroughly with water.

    • Further purification can be achieved by stirring the solid in a solvent like isopropyl alcohol, followed by filtration and drying to yield methyl 2-(bromomethyl)-3-nitrobenzoate as a white to light-yellow solid. [1][3] Alternative Brominating Agent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH can be used as an alternative to NBS and is sometimes preferred for its higher bromine content by weight and stability. [3]The reaction conditions are very similar to those used with NBS. [3]

Comparative Analysis of Synthetic Routes

ParameterRoute A: Nitration First (Greener Method)Route B: Esterification FirstBromination Agent: NBSBromination Agent: DBDMH
Starting Material Methyl 3-methylbenzoate3-Methyl-2-nitrobenzoic acidMethyl 3-methyl-2-nitrobenzoateMethyl 3-methyl-2-nitrobenzoate
Key Advantages High selectivity, avoids strong mineral acids, less waste. [4]Straightforward esterification.Well-established, predictable reactivity. [3][5]Higher active bromine content, stable. [3]
Key Disadvantages Requires careful temperature control during nitration.The precursor acid may be less common or more expensive.Can be moisture sensitive.Less commonly cited in literature for this specific transformation.
Safety & Environment Significantly improved; avoids large volumes of H₂SO₄. [4]Standard laboratory procedure.Irritant; handle with care.Irritant; handle with care.
Typical Yield High (>95% reported). [4]Typically high (>90%).Generally high (quantitative yields reported). [1]Comparable to NBS. [3]
Scalability Favorable due to reduced corrosive waste.Good.Excellent, widely used in industry.Excellent.

Conclusion

For the synthesis of this compound, the most efficient and environmentally conscious pathway begins with the precursor, Methyl 3-methyl-2-nitrobenzoate. The preferred synthesis of this precursor is the direct nitration of methyl 3-methylbenzoate using a nitric acid/acetic anhydride system, which offers high yields and avoids the use of corrosive sulfuric acid. [4] The subsequent benzylic bromination is reliably achieved using N-Bromosuccinimide (NBS) with a radical initiator like AIBN in a suitable solvent such as acetonitrile. [3]This combination represents a robust, scalable, and well-documented method for producing the target molecule in high yield and purity, making it the recommended choice for researchers and drug development professionals.

References

  • Source: Google Patents (US10392364B2)
  • Source: Google Patents (CN105820054A)
  • Title: Methyl 2-(bromomethyl)-3-nitrobenzoate Source: PubChem (CID 1487795) URL: [Link]

  • Title: m-NITROBENZOIC ACID Source: Organic Syntheses Procedure URL: [Link]

  • Source: Google Patents (WO2015184229A1)
  • Source: Google Patents (CN110407704B)
  • Title: Synthesis of 2-(bromomethyl)-3-nitrobenzoic acid, methyl ester Source: PrepChem.com URL: [Link]

  • Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL: [Link]

  • Title: N-Bromosuccinimide Source: Wikipedia URL: [Link]

  • Title: N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism Source: YouTube URL: [Link]

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The Strategic Utility of Methyl 3-(bromomethyl)-2-nitrobenzoate in the Synthesis of Bio-functional Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

Methyl 3-(bromomethyl)-2-nitrobenzoate is a crystalline solid at room temperature, characterized by its bifunctional nature that renders it a highly valuable starting material in synthetic organic chemistry.[1][2][3] Its structure incorporates a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester. This unique combination of functional groups makes it an exceptional precursor for the construction of a variety of heterocyclic scaffolds, particularly nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[4][5] The presence of the nitro group significantly enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack, a key feature that drives its utility in cyclization reactions.[5] This document provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, with a primary focus on the construction of isoindolinone frameworks, and includes detailed, field-tested protocols for key transformations.

Core Application: The Synthesis of Substituted Isoindolinones

The most prominent application of this compound is in the synthesis of substituted isoindolinones. This heterocyclic core is a key structural motif in a range of biologically active molecules, most notably the immunomodulatory drug, Lenalidomide.[1] The synthesis of the isoindolinone ring system via this reagent typically proceeds through a tandem nucleophilic substitution and subsequent intramolecular cyclization cascade.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic benzylic carbon of this compound. This results in the displacement of the bromide ion and the formation of a secondary amine intermediate. The subsequent step involves an intramolecular amidation, where the newly introduced nitrogen attacks the carbonyl carbon of the methyl ester. This cyclization event leads to the formation of the five-membered lactam ring characteristic of the isoindolinone scaffold. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the initial substitution step and to facilitate the final cyclization.

Application Note 1: Synthesis of the Lenalidomide Core

A prime example of the utility of this compound is its role in the industrial synthesis of Lenalidomide, a crucial therapeutic agent for multiple myeloma and other hematological disorders.[1] In this synthesis, the reagent is reacted with 3-aminopiperidine-2,6-dione hydrochloride to construct the 4-nitroisoindolinone intermediate.

Experimental Protocol: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione[1]

Materials:

  • This compound

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Methanol

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 3-aminopiperidine-2,6-dione hydrochloride in DMSO under a nitrogen atmosphere.

  • Slowly add triethylamine to the solution at room temperature over a period of 10 minutes.

  • In a separate beaker, dissolve this compound in DMSO.

  • Add the solution of this compound to the reaction mixture dropwise over 20 minutes.

  • Heat the reaction mixture to 50-55 °C and maintain this temperature for 12 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to the reaction mixture and heat to 55 °C for 1 hour to precipitate the crude product.

  • Cool the mixture to room temperature and filter the solid.

  • Wash the crude product with methanol and dry under vacuum to yield 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

Quantitative Data Summary
ParameterValueReference
Reactant 1This compound[1]
Reactant 23-Aminopiperidine-2,6-dione hydrochloride[1]
SolventDMSO[1]
BaseTriethylamine[1]
Temperature50-55 °C[1]
Reaction Time12 hours[1]
Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation Dissolve Amine Dissolve 3-aminopiperidine-2,6-dione HCl in DMSO Add Base Add Triethylamine Dissolve Amine->Add Base Combine Reactants Combine Reactant Solutions Add Base->Combine Reactants Dissolve Bromide Dissolve this compound in DMSO Dissolve Bromide->Combine Reactants Heat Heat to 50-55 °C for 12h Combine Reactants->Heat Cool Down Cool to Room Temperature Heat->Cool Down Precipitate Add Water and Heat Cool Down->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Dry->Product reagents This compound + 4-(4-chlorobenzyl)piperidine conditions K₂CO₃, DMF Room Temperature, 6h reagents->conditions product Methyl 3-((4-(4-chlorobenzyl)piperidin-1-yl)methyl)-2-nitrobenzoate conditions->product

Caption: N-Alkylation of 4-(4-chlorobenzyl)piperidine.

Conclusion and Future Outlook

This compound stands out as a pivotal reagent in the synthesis of nitrogen-containing heterocycles, with its application in the construction of isoindolinones being particularly well-established and industrially significant. The strategic placement of the bromomethyl and nitro groups facilitates a powerful and efficient synthetic route to this important heterocyclic scaffold. While its utility in forming other heterocyclic systems is less documented, its demonstrated reactivity in nucleophilic substitution reactions suggests a broader potential that remains to be fully explored. Future research may uncover novel cyclization strategies employing this versatile building block to access a wider array of complex and medicinally relevant heterocyclic architectures.

References

  • Celgene Corporation. Process for synthesis of lenalidomide. US10392364B2, issued August 27, 2019.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1487795, Methyl 2-(bromomethyl)-3-nitrobenzoate. Available from: [Link]

  • Pharmaffiliates. CAS No : 132874-06-7 | Product Name : this compound. Available from: [Link]

  • MDPI. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Available from: [Link]

  • SciELO. Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Available from: [Link]

  • National Center for Biotechnology Information. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. PubMed Central. Available from: [Link]

  • Google Patents. Preparation method of 3-methoxy-2-nitrobenzoate. CN105820054A.
  • Royal Society of Chemistry. Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Organic Chemistry Frontiers. Available from: [Link]

  • Frontiers. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Available from: [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate? Available from: [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1487795, Methyl 2-(bromomethyl)-3-nitrobenzoate. Available from: [Link]

Sources

Application Notes and Protocols: Methyl 3-(bromomethyl)-2-nitrobenzoate as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 3-(bromomethyl)-2-nitrobenzoate, a pivotal building block in the synthesis of pharmaceutical intermediates. Its unique structural features, including a reactive benzylic bromide and an ortho-nitro group, render it a highly valuable synthon for the construction of complex heterocyclic systems. This document will detail the synthesis of this compound and its critical application in the synthesis of Lenalidomide, a widely used immunomodulatory drug. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a comprehensive resource for utilizing this versatile intermediate.

Introduction: The Strategic Importance of this compound

This compound is a crystalline solid, typically appearing as a white to light yellow powder.[1] Its chemical structure is characterized by a benzene ring substituted with a methyl ester, a bromomethyl group, and a nitro group, all in a specific ortho/meta arrangement. This precise arrangement of functional groups is not accidental; it is the key to its synthetic utility.

The benzylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the substituted benzyl moiety into a target molecule. The ortho-nitro group, being a strong electron-withdrawing group, activates the benzylic position, further enhancing its reactivity towards nucleophiles.[1] Furthermore, the nitro group can be readily reduced to an amine, providing a handle for subsequent chemical transformations, such as cyclization reactions to form heterocyclic rings.

These properties make this compound a cornerstone intermediate in the synthesis of a variety of pharmaceutical compounds, most notably Lenalidomide.[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

PropertyValueReference
Molecular Formula C₉H₈BrNO₄[4]
Molecular Weight 274.07 g/mol [4]
Appearance White to light yellow solid[1]
Melting Point 72-74 °C[1][5]
Solubility Soluble in methanol and other organic solvents; insoluble in water.[1]
Storage Store under inert gas (nitrogen or argon) at 2-8°C.[1]

Safety Profile:

This compound is classified as a corrosive and irritant substance.[4] It can cause severe skin burns and eye damage.[4][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound is typically achieved through a two-step process starting from methyl 3-methylbenzoate. The first step involves the nitration of the aromatic ring, followed by the radical bromination of the benzylic methyl group.

Step 1: Nitration of Methyl 3-methylbenzoate

The introduction of a nitro group at the 2-position of methyl 3-methylbenzoate is a critical step. While traditional methods often employ a mixture of nitric and sulfuric acids, this can lead to the formation of significant amounts of acidic waste.[7] A more environmentally benign approach utilizes a mixture of nitric acid and acetic anhydride.[7]

Protocol: Nitration of Methyl 3-methylbenzoate

  • Reagents and Equipment:

    • Methyl 3-methylbenzoate

    • 65% Nitric acid

    • Acetic anhydride

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Dropping funnel

    • Rotary evaporator

  • Procedure:

    • In a 100 mL round-bottom flask, carefully add 4.8 mL (0.07 mol) of 65% nitric acid.[7]

    • Cool the flask in an ice bath and slowly add 7.6 mL (0.08 mol) of acetic anhydride dropwise with stirring.[7]

    • After the addition is complete, allow the mixture to react for 30 minutes.[7]

    • In a separate beaker, prepare a mixture of 3.0 g (0.02 mol) of methyl 3-methylbenzoate and 7.6 mL of acetic anhydride.[7]

    • Slowly add the methyl 3-methylbenzoate solution dropwise to the reaction flask, maintaining the temperature with the ice bath.[7]

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to 30°C. Stir for 3 hours.[7]

    • After the reaction is complete, remove the excess acetic anhydride, nitric acid, and the generated acetic acid by distillation under reduced pressure.[7]

    • Pour the concentrated residue into ice water with stirring to precipitate the product.[7]

    • The crude product can be further purified by recrystallization to yield methyl 3-methyl-2-nitrobenzoate as a light yellow solid.

Step 2: Radical Bromination of Methyl 3-methyl-2-nitrobenzoate

The benzylic methyl group is then brominated using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

Protocol: Synthesis of this compound

  • Reagents and Equipment:

    • Methyl 3-methyl-2-nitrobenzoate

    • N-bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Acetonitrile

    • Three-necked round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • Charge a 1 L three-necked round-bottom flask with 75 g (0.38 mol) of methyl 3-methyl-2-nitrobenzoate and 375 mL of acetonitrile.[2]

    • Add 82.2 g (0.46 mol) of N-bromo succinimide (NBS) followed by 7.5 g (0.04 mol) of azobisisobutyronitrile (AIBN) to the reaction mixture.[2]

    • Heat the mixture to 55-60°C and maintain this temperature for 12 hours.[2]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

    • Upon completion, cool the reaction mixture to room temperature.

    • The crude product can be isolated by filtration and purified by recrystallization to afford this compound.

Application in Pharmaceutical Synthesis: The Case of Lenalidomide

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma and other cancers.[2][3]

The synthesis involves the reaction of this compound with 3-aminopiperidine-2,6-dione (or its salt) to form an intermediate, which is then subjected to a reduction of the nitro group and subsequent cyclization.

Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

This step involves the nucleophilic attack of the amino group of 3-aminopiperidine-2,6-dione on the electrophilic benzylic carbon of this compound, followed by an intramolecular cyclization to form the isoindolinone ring system.

Protocol: Synthesis of the Nitro-Intermediate of Lenalidomide

  • Reagents and Equipment:

    • This compound

    • 3-Aminopiperidine-2,6-dione hydrochloride

    • Triethylamine (TEA) or another suitable base

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Reaction flask with magnetic stirrer and nitrogen inlet

    • Heating mantle

  • Procedure:

    • In a reaction flask under a nitrogen atmosphere, dissolve 3-aminopiperidine-2,6-dione hydrochloride in DMF.

    • Add triethylamine to neutralize the hydrochloride and liberate the free amine.

    • In a separate flask, dissolve 45.8 g (0.16 mol) of this compound in 50 mL of dimethyl sulfoxide (DMSO).[2]

    • Add the solution of this compound to the reaction mixture over a period of 20 minutes.[2]

    • Heat the reaction mixture to 50-55°C and maintain for 12 hours.[2]

    • Monitor the reaction progress by HPLC.[2]

    • Upon completion, cool the reaction mixture to room temperature.

    • Add 250 mL of water and heat to 55°C for 1 hour to precipitate the product.[2]

    • Cool to room temperature and filter the solid. The crude product can be purified by recrystallization from methanol.[2]

Reduction of the Nitro Group to Synthesize Lenalidomide

The final step in the synthesis of Lenalidomide is the reduction of the nitro group to an amino group. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Protocol: Synthesis of Lenalidomide

  • Reagents and Equipment:

    • 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

    • 10% Palladium on carbon (Pd/C)

    • 1,4-Dioxane or other suitable solvent

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Procedure:

    • Charge a hydrogenation vessel with the nitro-intermediate and 1,4-dioxane.

    • Carefully add 10% Pd/C catalyst to the mixture.

    • Pressurize the vessel with hydrogen gas to 50 psi.[2]

    • Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude Lenalidomide.

    • The product can be purified by crystallization from ethyl acetate or a dioxane/ethyl acetate mixture to yield pure Lenalidomide.[2]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_of_Building_Block cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination Methyl_3_methylbenzoate Methyl 3-methylbenzoate Methyl_3_methyl_2_nitrobenzoate Methyl 3-methyl-2-nitrobenzoate Methyl_3_methylbenzoate->Methyl_3_methyl_2_nitrobenzoate Nitration Nitrating_agent HNO3 / Acetic Anhydride Nitrating_agent->Methyl_3_methyl_2_nitrobenzoate Methyl_3_bromomethyl_2_nitrobenzoate This compound Methyl_3_methyl_2_nitrobenzoate->Methyl_3_bromomethyl_2_nitrobenzoate Radical Bromination Brominating_agent NBS / AIBN Brominating_agent->Methyl_3_bromomethyl_2_nitrobenzoate

Figure 1: Synthesis of this compound.

Lenalidomide_Synthesis Building_Block This compound Coupling_Reaction Coupling and Cyclization Building_Block->Coupling_Reaction Amine_Component 3-Aminopiperidine-2,6-dione Amine_Component->Coupling_Reaction Nitro_Intermediate 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione Coupling_Reaction->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Lenalidomide Lenalidomide Reduction->Lenalidomide

Figure 2: Synthetic pathway to Lenalidomide.

Conclusion

This compound has proven to be an indispensable building block in the field of pharmaceutical synthesis. Its unique combination of reactive functional groups allows for the efficient construction of complex molecular architectures, as exemplified by its pivotal role in the synthesis of Lenalidomide. The protocols detailed in this application note provide a solid foundation for researchers to utilize this versatile intermediate in their drug discovery and development endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined building blocks will undoubtedly remain a cornerstone of modern medicinal chemistry.

References

  • Process for synthesis of lenalidomide.
  • Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795. PubChem. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • Preparation method of 3-methoxy-2-nitrobenzoate.
  • Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1. Chemsrc. [Link]

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Application Note: A Scalable, Continuous-Flow Synthesis of Methyl 3-(bromomethyl)-2-nitrobenzoate for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable two-step synthesis for Methyl 3-(bromomethyl)-2-nitrobenzoate, a key intermediate in the production of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies including Niraparib.[1][2] The described methodology is designed for industrial applications, prioritizing safety, efficiency, and scalability. The first step involves the nitration of methyl 3-methylbenzoate to yield methyl 3-methyl-2-nitrobenzoate. The second, and critical, step is a photochemical benzylic bromination performed in a continuous-flow reactor, which offers significant advantages over traditional batch processes in terms of safety, reaction control, and throughput. This guide provides detailed protocols, safety considerations, and a discussion of the underlying chemical principles to enable seamless adoption in a manufacturing environment.

Introduction: The Significance of this compound in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors are at the forefront of targeted cancer therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those with BRCA mutations.[3] Drugs like Olaparib, Rucaparib, and Niraparib have been approved for the treatment of various cancers, including ovarian cancer.[3] The efficient and cost-effective synthesis of the active pharmaceutical ingredients (APIs) for these drugs is paramount for their widespread accessibility.

This compound is a crucial building block in the synthesis of several PARP inhibitors.[1] Its bifunctional nature, possessing both an electrophilic benzylic bromide and a nitro group that can be subsequently reduced to an amine, makes it a versatile synthon for constructing the complex heterocyclic cores of these drugs. The demand for a scalable, safe, and economically viable synthesis of this intermediate is therefore driven by the clinical success of PARP inhibitors.

This application note presents a comprehensive guide to a two-step synthesis of this compound, designed to meet the rigorous demands of industrial pharmaceutical manufacturing.

Overall Synthetic Strategy

The synthesis is approached in two distinct stages:

  • Nitration: The commercially available and relatively inexpensive methyl 3-methylbenzoate is selectively nitrated at the 2-position to produce methyl 3-methyl-2-nitrobenzoate.

  • Photochemical Benzylic Bromination: The methyl group of the nitro-substituted intermediate is then selectively brominated using a continuous-flow photochemical process to yield the final product, this compound.

This strategy is depicted in the workflow diagram below:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Photochemical Bromination (Continuous Flow) Methyl 3-methylbenzoate Methyl 3-methylbenzoate Methyl 3-methyl-2-nitrobenzoate Methyl 3-methyl-2-nitrobenzoate Methyl 3-methylbenzoate->Methyl 3-methyl-2-nitrobenzoate Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Methyl 3-methyl-2-nitrobenzoate This compound This compound Methyl 3-methyl-2-nitrobenzoate->this compound Benzylic Bromination N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound Radical Initiator (e.g., AIBN) / Light (hν) Radical Initiator (e.g., AIBN) / Light (hν) Radical Initiator (e.g., AIBN) / Light (hν)->this compound

Caption: Overall synthetic workflow for this compound.

Step 1: Scalable Nitration of Methyl 3-methylbenzoate

Rationale and Mechanistic Insight

The nitration of methyl 3-methylbenzoate is a classic electrophilic aromatic substitution reaction. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺).[4] The methyl ester group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects of these two groups favor nitration at the 2, 4, and 6 positions. However, steric hindrance from the adjacent methyl and ester groups makes the 2-position the most favorable site for substitution, leading to the desired product, methyl 3-methyl-2-nitrobenzoate. Careful control of the reaction temperature is crucial to minimize the formation of dinitrated byproducts.

Industrial-Scale Protocol

Materials:

  • Methyl 3-methylbenzoate (≥98%)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Methanol

  • Sodium Bicarbonate Solution (5% w/v)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling system for the reactor jacket

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the jacketed reactor with methyl 3-methylbenzoate (1.0 eq). Begin agitation and cool the reactor contents to 0-5 °C using the cooling system.

  • Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the stirred methyl 3-methylbenzoate, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Workup: Allow the ice to melt completely. The product will precipitate as a solid. Filter the solid and wash with cold water until the filtrate is neutral.

  • Purification: The crude solid can be further purified by recrystallization from methanol to yield methyl 3-methyl-2-nitrobenzoate as a pale yellow solid.[5]

  • Drying: Dry the purified product under vacuum at 40-50 °C.

Parameter Value
Starting Material Methyl 3-methylbenzoate
Key Reagents Nitric Acid, Sulfuric Acid
Reaction Temperature 0-5 °C
Typical Yield 85-95%
Purity (HPLC) >99%

Step 2: Continuous-Flow Photochemical Benzylic Bromination

Rationale and Advantages of Flow Chemistry

The selective bromination of the benzylic methyl group is achieved via a free-radical mechanism. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.[6] The reaction is initiated by light (photochemical initiation) or a radical initiator.

For industrial-scale production, a continuous-flow photochemical approach offers significant advantages over traditional batch methods:

  • Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling hazardous reagents and exothermic reactions.[7]

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to higher selectivity and yields.

  • Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, rather than increasing the size of a potentially hazardous batch reactor.

  • Improved Efficiency: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to faster and more efficient reactions.[8]

The reaction proceeds via the following mechanism:

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator Br• Br• Initiator->Br• hν or Δ R-CH3 Methyl 3-methyl-2-nitrobenzoate R-CH2• Benzylic Radical R-CH3->R-CH2• + Br• HBr HBr R-CH2•->HBr - H• Br2 Br2 HBr->Br2 + NBS NBS NBS Succinimide Succinimide NBS->Succinimide + HBr Br2->Br• Chain Carrier R-CH2Br Product Br2->R-CH2Br + R-CH2• Br• + Br• Br• + Br• Br• + Br•->Br2 R-CH2• + Br• R-CH2• + Br• R-CH2• + Br•->R-CH2Br R-CH2• + R-CH2• R-CH2• + R-CH2• Dimer Dimer R-CH2• + R-CH2•->Dimer

Caption: Mechanism of radical benzylic bromination using NBS.

Continuous-Flow Protocol

Materials:

  • Methyl 3-methyl-2-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)

  • Acetonitrile (or other suitable solvent)

  • Sodium thiosulfate solution (10% w/v)

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Continuous-flow reactor system equipped with:

    • Two high-pressure pumps

    • T-mixer

    • Photochemical reactor module with a suitable light source (e.g., UV-A or blue LEDs)

    • Back-pressure regulator

  • Liquid-liquid separator

  • Rotary evaporator

Procedure:

  • Solution Preparation:

    • Solution A: Dissolve methyl 3-methyl-2-nitrobenzoate (1.0 eq) and AIBN (0.05 eq) in acetonitrile.

    • Solution B: Dissolve N-Bromosuccinimide (1.1 eq) in acetonitrile.

  • System Setup: Set up the continuous-flow reactor system. Set the temperature of the photochemical reactor (typically ambient to slightly elevated, e.g., 40 °C).

  • Reaction: Pump Solution A and Solution B at equal flow rates into the T-mixer. The combined stream then enters the photochemical reactor. The residence time in the reactor should be optimized (typically 15-30 minutes).

  • Quenching: The output from the reactor is continuously quenched with a stream of aqueous sodium thiosulfate solution to destroy any unreacted bromine.

  • Workup: The quenched reaction mixture is directed to a liquid-liquid separator. The organic phase is collected, washed with brine, and dried over anhydrous magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary, though the high selectivity of the flow reaction often yields a product of sufficient purity for the next step.

Parameter Value
Starting Material Methyl 3-methyl-2-nitrobenzoate
Key Reagents N-Bromosuccinimide (NBS), AIBN
Reaction Type Continuous-Flow Photochemical
Typical Residence Time 15-30 minutes
Typical Yield >90%
Purity (HPLC) >98%

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of explosive polynitrated compounds. The addition of the nitrating mixture must be slow and controlled. All personnel should wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields.

  • Bromination: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Bromine, which can be formed in situ, is highly toxic and corrosive.[9] The use of a continuous-flow reactor significantly mitigates the risks associated with handling large quantities of these reagents. A quench solution of sodium thiosulfate should always be readily available to neutralize any spills.

  • General: A thorough risk assessment should be conducted before performing these reactions at scale.

Conclusion

The two-step synthesis of this compound detailed in this application note provides a scalable, efficient, and safe route to this key pharmaceutical intermediate. The implementation of continuous-flow photochemical bromination in the second step represents a significant advancement over traditional batch processing, aligning with the principles of green chemistry and modern pharmaceutical manufacturing. This robust protocol is well-suited for industrial applications and can be readily adapted to meet the growing demand for PARP inhibitors in cancer therapy.

References

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health. [Link]

  • Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Royal Society of Chemistry. [Link]

  • A kind of synthetic method for preparing Niraparib.
  • Processes for the preparation of Niraparib and intermediates thereof.
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]

  • Nitration Procedure for Methyl Benzoate. Scribd. [Link]

  • Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. ResearchGate. [Link]

  • Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795. PubChem. [Link]

  • Processes for the preparation of niraparib and intermediates thereof.
  • Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

  • Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. Proceedings of the National Academy of Sciences. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • METHODS OF MANUFACTURING OF NIRAPARIB. European Patent Office. [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. [Link]

  • Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Royal Society of Chemistry. [Link]

  • Multi-kilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. ResearchGate. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

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The Versatile Synthon: Methyl 3-(bromomethyl)-2-nitrobenzoate in the Genesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic design of synthetic pathways to access novel molecular architectures with potent biological activity is paramount. Methyl 3-(bromomethyl)-2-nitrobenzoate has emerged as a highly versatile and reactive intermediate, serving as a cornerstone for the construction of a diverse array of heterocyclic compounds, most notably the privileged isoindolinone scaffold. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this reagent, detailing its chemical reactivity, providing validated experimental protocols, and showcasing its application in the synthesis of bioactive molecules, including next-generation anticancer agents and kinase inhibitors.

The unique trifecta of functional groups in this compound—a reactive benzylic bromide, an electron-withdrawing nitro group, and a modifiable methyl ester—renders it a powerful tool for molecular architects. The interplay of these functionalities dictates its reactivity, primarily as a potent electrophile in nucleophilic substitution reactions, paving the way for the facile construction of complex molecular frameworks.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₉H₈BrNO₄.[1] Its reactivity is dominated by the benzylic bromide, which is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. The presence of the ortho-nitro group significantly influences the electronic properties of the benzene ring, enhancing the electrophilicity of the benzylic carbon and facilitating nucleophilic substitution reactions.

PropertyValue
CAS Number 98475-07-1
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance Pale yellow or yellow powder
Storage Store at 0 - 8 °C

Table 1: Physicochemical Properties of this compound.[1]

The core reactivity of this compound lies in its propensity to undergo SN2 reactions with a wide range of nucleophiles, particularly primary amines. This reaction is the linchpin for the synthesis of N-substituted isoindolinones, a class of compounds with a rich history of biological activity.

The Gateway to Bioactive Isoindolinones: A Mechanistic Overview

The synthesis of the isoindolinone scaffold from this compound and a primary amine is a robust and widely employed transformation. The reaction proceeds through a two-step sequence initiated by a nucleophilic attack, followed by an intramolecular cyclization.

Step 1: Nucleophilic Substitution

The reaction commences with the nucleophilic attack of the primary amine on the electrophilic benzylic carbon of this compound. This bimolecular substitution (SN2) reaction results in the displacement of the bromide ion and the formation of a secondary amine intermediate. The choice of a suitable base, such as triethylamine or potassium carbonate, is crucial to neutralize the hydrobromic acid generated during the reaction, thereby driving the equilibrium towards product formation.

Step 2: Intramolecular Cyclization

The newly formed secondary amine, positioned ortho to the methyl ester, is now perfectly poised for an intramolecular cyclization. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the ester. This intramolecular nucleophilic acyl substitution leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel a molecule of methanol, yielding the stable five-membered lactam ring of the isoindolinone core.

G reagent This compound intermediate Secondary Amine Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate isoindolinone N-Substituted 4-Nitroisoindolinone intermediate->isoindolinone Intramolecular Cyclization methanol Methanol (CH3OH) intermediate->methanol - CH3OH base Base (e.g., Et3N) base->intermediate

Figure 1: General reaction scheme for the synthesis of N-substituted isoindolinones.

Application in the Synthesis of Anticancer Agents

The isoindolinone scaffold is a well-recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. This compound serves as a key starting material for the synthesis of a variety of these compounds.

Case Study: Synthesis of Lenalidomide Precursor

Lenalidomide is a blockbuster immunomodulatory drug used in the treatment of multiple myeloma. Its synthesis prominently features the reaction of this compound with 3-amino-2,6-piperidinedione.[2]

Protocol 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindolin-1-one

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2,6-piperidinedione hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add a solution of this compound (1.0 eq) in DMF dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindolin-1-one as a solid.

The subsequent reduction of the nitro group to an amine yields Lenalidomide.[2]

Exploring Structure-Activity Relationships (SAR)

The versatility of the reaction allows for the synthesis of a library of N-substituted isoindolinones by varying the primary amine component. This enables the exploration of structure-activity relationships to optimize the anticancer potency.

CompoundR-Group (from R-NH₂)Target Cell LineIC₅₀ (µM)
1 2,6-dioxopiperidin-3-ylMultiple MyelomaReported as active
2 4-chlorobenzylK562 (Leukemia)Not explicitly stated
3 Indol-3-ylA549 (Lung), MCF-7 (Breast)Not explicitly stated
4 2-arylA431, A549, PC3Compound 1b showed notable activity

Table 2: Examples of N-substituted isoindolinone derivatives and their reported anticancer activities. Specific IC₅₀ values for direct derivatives of the title compound are not always available in the literature, but the general class of compounds shows significant activity.[3][4]

The nature of the substituent on the isoindolinone nitrogen plays a critical role in determining the anticancer activity. Aromatic and heteroaromatic substituents, as seen in many kinase inhibitors, often lead to enhanced potency.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The isoindolinone scaffold has been successfully incorporated into the design of potent kinase inhibitors.

Rationale for Isoindolinone as a Kinase Inhibitor Scaffold

The planar nature of the isoindolinone ring system allows it to mimic the purine core of ATP, enabling it to fit into the ATP-binding pocket of kinases. The substituents on the nitrogen atom and the aromatic ring can be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring selectivity and potency.

G start This compound + Diverse Primary Amines (R-NH2) library Library of N-Substituted 4-Nitroisoindolinones start->library Nucleophilic Substitution & Cyclization reduction Reduction of Nitro Group (e.g., Fe/AcOH or H2/Pd-C) library->reduction amino_iso 4-Amino-N-substituted Isoindolinones reduction->amino_iso functionalization Further Functionalization (e.g., Acylation, Sulfonylation) amino_iso->functionalization kinase_inhibitors Novel Kinase Inhibitors functionalization->kinase_inhibitors

Figure 2: Workflow for the synthesis of isoindolinone-based kinase inhibitors.

Protocol 2: General Procedure for the Synthesis of N-Aryl-4-nitroisoindolin-1-ones

  • Reaction Setup: Combine this compound (1.0 eq), the desired aryl amine (1.1 eq), and potassium carbonate (1.5 eq) in a round-bottom flask.

  • Solvent: Add anhydrous acetonitrile as the solvent.

  • Reaction Conditions: Stir the mixture at reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure N-aryl-4-nitroisoindolin-1-one.

The resulting 4-nitroisoindolinones can be further elaborated. The nitro group can be reduced to an amine, which can then be acylated or sulfonylated to introduce additional diversity and tune the biological activity.

Future Directions and Conclusion

This compound has proven to be a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules, particularly those based on the isoindolinone scaffold. The straightforward and robust nature of its reaction with primary amines allows for the rapid generation of diverse compound libraries for screening in drug discovery programs.

The future applications of this reagent will likely focus on the synthesis of novel kinase inhibitors with improved selectivity profiles, as well as the exploration of other heterocyclic systems that can be accessed from this versatile starting material. The continued development of innovative synthetic methodologies will further expand the utility of this compound in the ongoing quest for new and effective therapeutic agents.

References

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Reaction of Amines with Nitrous Acid. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved from [Link]

  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022, July 20). ACS Omega. Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Nanalysis. Retrieved from [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2025, October 12). ResearchGate. Retrieved from [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021, December 6). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved from [Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (n.d.). PubMed. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Process for synthesis of lenalidomide. (n.d.). Google Patents.
  • Methyl 2-(bromomethyl)-3-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Anti-tumor Activity of New Quinoline Derivatives in Human Breast Cancer T47D Cells. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. (2021, November 14). Sciforum. Retrieved from [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016, March 4). Sciencemadness Discussion Board. Retrieved from [Link]

  • Synthesis and antitumor activity evaluation of 2-arylisoquinoline-1,3(2H,4H)-diones in vitro and in vivo. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Three-component synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis. (n.d.). PubMed. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(bromomethyl)-2-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 2-(bromomethyl)-3-nitrobenzoate via recrystallization. It combines established chemical principles with practical, field-proven insights to address common challenges encountered during this purification process.

Overview and Key Compound Properties

Methyl 2-(bromomethyl)-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals, most notably Lenalidomide, an important immunomodulatory and antineoplastic agent.[1][2] The purity of this intermediate is critical for the efficiency and safety profile of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable technique for purifying this solid compound by leveraging differences in solubility between the target compound and its impurities.[3][4]

A Note on Nomenclature: While sometimes referred to with substituents at the 3- and 2- positions, the correct IUPAC name for this compound, based on standard chemical databases and literature, is Methyl 2-(bromomethyl)-3-nitrobenzoate .[5]

Key Physicochemical Properties

The success of a recrystallization protocol is fundamentally tied to the compound's physical properties.

PropertyValueSource
CAS Number 98475-07-1[1][5][6]
Molecular Formula C₉H₈BrNO₄[1][5]
Molecular Weight 274.07 g/mol [1][5]
Appearance White to light yellow crystalline solid[1][7]
Melting Point 72-76 °C[1][6][7]
Solubility Insoluble in water; Soluble in methanol and other alcoholic solvents; Sparingly soluble in chloroform.[1][8][9]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). The compound is sensitive to light, air, and moisture.[1][7][9][10]

Experimental Protocol: Recrystallization

This section details a comprehensive protocol for the purification of Methyl 2-(bromomethyl)-3-nitrobenzoate. The causality behind key steps is explained to empower the user to make informed decisions.

The Principle of Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[3][4] This differential solubility is the driving force for crystallization upon cooling. For Methyl 2-(bromomethyl)-3-nitrobenzoate, which contains an ester and a nitro group, polar protic and polar aprotic solvents are primary candidates.

Solvent Selection Guide
SolventBoiling Point (°C)Suitability & Rationale
Methanol 65Excellent Choice. Known to be a good solvent for this compound and related structures like methyl 3-nitrobenzoate.[8][11] Its low boiling point facilitates easy removal during drying.
Ethanol 78Good Alternative. Similar properties to methanol. May offer a slightly different solubility profile that could be advantageous for certain impurity profiles.
Isopropanol (IPA) 82Viable Option. Higher boiling point can sometimes prevent premature crystallization, but makes final drying more difficult.
Acetonitrile 82Potentially Useful. The compound is synthesized in acetonitrile, suggesting good solubility.[2] Its utility for recrystallization depends on its cold-temperature solubility profile.
Heptane/Ethyl Acetate VariableMixed-Solvent System. For cases where a single solvent is not ideal. The compound is dissolved in a minimal amount of hot ethyl acetate (the "good" solvent), and heptane (the "poor" solvent) is added dropwise until turbidity appears.[12] This can induce crystallization.
Step-by-Step Recrystallization Workflow

This protocol assumes a starting batch of approximately 10 grams of crude Methyl 2-(bromomethyl)-3-nitrobenzoate. Adjust volumes accordingly for different scales.

Safety First: This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][7] Always handle it within a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dissolution:

    • Place the crude solid (10 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add an initial volume of the chosen solvent (e.g., 30-40 mL of methanol).

    • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil.

    • Continue adding small portions of the solvent until the solid completely dissolves.[13] Causality: The goal is to create a saturated solution at the solvent's boiling point. Adding a large excess of solvent will significantly reduce the final yield.[14]

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities (e.g., dust, inorganic salts) or residual catalysts are observed, a hot filtration is necessary.

    • Pre-heat a separate flask containing a small amount of fresh solvent. Also, pre-heat the filtration apparatus (a stemless funnel with fluted filter paper is ideal) to prevent premature crystallization in the funnel.[15]

    • Quickly pour the hot, saturated solution through the fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Causality: Slow cooling is paramount for the formation of large, well-defined crystals, which are typically purer as they exclude impurities from the crystal lattice more effectively.[4] Rapid cooling traps impurities and leads to the formation of fine powders.[16]

    • Once at room temperature, the flask can be placed in an ice-water bath for 30-60 minutes to maximize crystal formation and yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of ice-cold solvent. Causality: The solvent must be cold to minimize the dissolution of the purified product during the wash. This step removes any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the crystals under vacuum. A vacuum oven at a low temperature (e.g., 35-40 °C) can be used to expedite the process. Ensure the product is completely dry before determining the final weight and melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Filtration B->C Yes D 3. Slow Cooling to Room Temperature B->D No C->D E 4. Cool in Ice Bath D->E F 5. Isolate Crystals (Vacuum Filtration) E->F G 6. Wash with Ice-Cold Solvent F->G H 7. Dry Crystals Under Vacuum G->H I Pure Product H->I

Caption: General workflow for the recrystallization of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization process in a direct question-and-answer format.

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves or when the saturated solution's temperature is above the compound's melting point.[14] Given the melting point of Methyl 2-(bromomethyl)-3-nitrobenzoate (72-76 °C), this is a risk with solvents that have a boiling point in or above this range.

  • Probable Cause 1: High Impurity Level. Significant impurities can depress the melting point of the mixture, causing it to liquefy.

  • Probable Cause 2: Inappropriate Solvent Choice. The boiling point of the solvent might be too high.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent (10-15% more) to decrease the saturation point.[14]

    • Ensure very slow cooling. You can insulate the flask to slow heat loss further.

    • If the problem persists, consider a lower-boiling point solvent (e.g., switch from isopropanol to methanol).

Q: No crystals are forming, even after the solution has cooled in an ice bath. What's wrong?

A: This is a classic case of either using too much solvent or having a supersaturated solution that resists nucleation.

  • Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[14] The solution is too dilute for crystals to form.

  • Probable Cause 2: Supersaturation. The solution contains more dissolved solute than theoretically possible, but there are no nucleation sites for crystal growth to begin.

  • Solution:

    • For Excessive Solvent: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%) and attempt the cooling process again.[16]

    • To Induce Nucleation:

      • Scratch: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for nucleation.

      • Seed: If available, add a single, tiny crystal of the pure product ("seed crystal"). This provides a perfect template for crystal growth.

Q: The crystals formed very quickly and look like a fine powder. Are they pure?

A: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[16] While the product may be purer than the crude starting material, its purity is likely suboptimal.

  • Probable Cause: Solution was cooled too quickly. Placing the hot flask directly into an ice bath is a common mistake.

  • Solution:

    • Re-heat the flask to re-dissolve the solid.

    • Add a small amount of extra solvent (5-10%) to ensure the solution is not overly saturated.[16]

    • Allow the flask to cool slowly on a benchtop, insulated from the cold surface, before moving to an ice bath.

Q: The final yield of my recrystallized product is very low. How can I improve it?

A: Low yield can result from several factors throughout the process.

  • Probable Cause 1: Using a large excess of solvent.

  • Probable Cause 2: Incomplete crystallization. Not allowing sufficient time or low enough temperature for crystallization.

  • Probable Cause 3: Product loss during washing. Using too much washing solvent or solvent that was not ice-cold.

  • Solution:

    • Use the minimum amount of hot solvent necessary for complete dissolution.

    • Maximize crystallization time in the ice bath (e.g., >1 hour).

    • Consider collecting a second crop of crystals by evaporating some solvent from the mother liquor, though this crop will be less pure.

    • Always wash the crystal cake with a minimal volume of ice-cold solvent.

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Issue? Issue1 Compound Oiled Out? Start->Issue1 Issue2 No Crystals Formed? Issue3 Yield is Too Low? Issue1->Issue2 No Sol1 1. Re-heat solution 2. Add more solvent 3. Cool very slowly Issue1->Sol1 Yes Issue2->Issue3 No Sol2 1. Boil off excess solvent 2. Scratch flask / Add seed crystal Issue2->Sol2 Yes Sol3 1. Use minimum hot solvent 2. Maximize cooling time 3. Wash with minimal ice-cold solvent Issue3->Sol3 Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What are the main impurities to be removed during this recrystallization? A: The primary impurities originate from the synthesis, which is typically a radical bromination of Methyl 2-methyl-3-nitrobenzoate.[1] These can include:

  • Unreacted Starting Material: Methyl 2-methyl-3-nitrobenzoate.

  • Side-Reaction Products: Di-brominated species or other isomers.

  • Hydrolysis Products: If moisture is present, the benzyl bromide can hydrolyze to an alcohol, or the methyl ester can hydrolyze to a carboxylic acid, especially under acidic or basic conditions.[17]

  • Reagents/Byproducts: Residual N-bromosuccinimide (NBS) or succinimide.

Q: How do I choose between a single-solvent and a mixed-solvent system? A: A single-solvent system is almost always preferable due to its simplicity. A mixed-solvent system is typically employed when no single solvent provides the ideal solubility profile.[12] You would resort to a mixed-solvent pair if your compound is either too soluble in all common solvents (even when cold) or poorly soluble in all of them (even when hot).

Q: My product is supposed to be white, but it remains light yellow after recrystallization. Why? A: A persistent yellow color often indicates the presence of highly conjugated, colored impurities, which may be co-crystallizing with your product. If a second recrystallization does not remove the color, you can try adding a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal can adsorb colored impurities.[15] Use charcoal sparingly, as it can also adsorb your target compound, reducing the yield.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
  • University of South Alabama, Department of Chemistry. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]

  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. [Link]

  • Chemsrc. (2023). Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. (n.d.). Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. [Link]

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Technical Support Center: Optimizing the Synthesis of Methyl 3-(bromomethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(bromomethyl)-2-nitrobenzoate (CAS 98475-07-1). This molecule is a critical intermediate in pharmaceutical development, notably in the synthesis of Lenalidomide, an important antineoplastic drug.[1][2] The primary synthetic route involves the benzylic bromination of Methyl 3-methyl-2-nitrobenzoate, a reaction that can be challenging to optimize for yield and purity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you overcome common hurdles and maximize your synthetic efficiency.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound is a classic example of a free-radical halogenation, specifically a Wohl-Ziegler reaction.[3] This reaction selectively brominates the benzylic position (the carbon adjacent to the aromatic ring) due to the resonance stabilization of the resulting benzylic radical intermediate.[4][5]

Overall Reaction Scheme:

The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and requires heat or UV light to generate the initial bromine radical that propagates the chain reaction.[6] Using N-Bromosuccinimide (NBS) is critical, as it provides a low, constant concentration of molecular bromine (Br₂), which favors the desired radical substitution pathway over competing electrophilic addition to the aromatic ring.[4][6][7]

Free-Radical Reaction Mechanism

The mechanism proceeds through three key stages: initiation, propagation, and termination.

Wohl-Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat (Δ) Br• Br• 2 R•->Br• + Br₂ (trace) Start_Mat Benzylic C-H (Starting Material) Benzylic_Radical Benzylic Radical (Resonance Stabilized) Start_Mat->Benzylic_Radical + Br• HBr HBr Start_Mat->HBr Benzylic_Radical->Br• (regenerated) Product Product (this compound) Benzylic_Radical->Product + Br₂ Br•_t Br• Br₂_t Br₂_t Br•_t->Br₂_t + Br• Rad_t Radical Dimer Dimer Rad_t->Dimer + Radical cluster_initiation cluster_initiation cluster_propagation cluster_propagation cluster_termination cluster_termination

Caption: Wohl-Ziegler free-radical bromination mechanism.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Yield of Desired Product

  • Q: My reaction has run overnight, but TLC analysis shows mostly unreacted starting material. What are the most likely causes for this low conversion?

    A: Low conversion is typically linked to a failure in radical chain initiation or propagation. Here are the primary factors to investigate:

    • Ineffective Radical Initiation: The radical initiator (e.g., AIBN) has a specific decomposition temperature. If the reaction temperature is too low, the initiator will not generate radicals at a sufficient rate. Conversely, AIBN can degrade over time if stored improperly.

      • Solution: Ensure your reaction is heated to the appropriate temperature for your chosen solvent and initiator (typically reflux).[1] For AIBN in carbon tetrachloride or acetonitrile, this is around 75-80°C. Use a fresh or properly stored batch of the radical initiator.[8]

    • Poor Quality of N-Bromosuccinimide (NBS): NBS can degrade with exposure to moisture, turning yellow or orange from the formation of Br₂. Impure NBS can introduce radical inhibitors or lead to unwanted side reactions.

      • Solution: Use a high-purity, crystalline white NBS. If your NBS is discolored, it can be recrystallized from water before use.

    • Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. Other impurities in the starting material or solvent (e.g., phenols, antioxidants) can quench the radical chain reaction.

      • Solution: Degas the solvent before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Ensure your starting material, Methyl 3-methyl-2-nitrobenzoate, is pure.

Problem 2: Significant Formation of Impurities

  • Q: My crude ¹H NMR spectrum is complex, and TLC shows multiple spots, including one I suspect is a dibrominated product. How can I improve the reaction's selectivity?

    A: The formation of multiple products points to a loss of selectivity, often due to over-reaction or competing reaction pathways.

    • Dibromination or Other Over-brominated Products: This occurs when the desired product reacts further with NBS. It is a common issue if an excess of NBS is used or if the reaction is allowed to run for too long after the starting material is consumed.

      • Solution: Carefully control the stoichiometry. Use a slight excess of NBS (typically 1.1-1.2 equivalents).[1] Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.

    • Aromatic Bromination: While NBS is used to prevent it, bromination of the aromatic ring can occur if a high concentration of molecular bromine (Br₂) builds up. This can happen if the reaction is run in a polar protic solvent or if the NBS is significantly decomposed.

      • Solution: Use a non-polar aprotic solvent like carbon tetrachloride, acetonitrile, or 1,2-dichlorobenzene.[1][8][9] Avoid alcohols or water. The slow, portion-wise addition of NBS can also help maintain a low Br₂ concentration.

    • Impurities from Starting Material: The synthesis of the starting material, Methyl 3-methyl-2-nitrobenzoate, via nitration can produce isomeric impurities (e.g., Methyl 3-methyl-4-nitrobenzoate).[10] These isomers will also undergo bromination, leading to a complex product mixture.

      • Solution: Ensure the purity of your starting material. If necessary, purify the Methyl 3-methyl-2-nitrobenzoate by recrystallization or chromatography before the bromination step.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What is the best solvent for this reaction?

    • A: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness in radical reactions.[1] However, due to its toxicity and environmental impact, it has been largely phased out.[5] Modern, effective alternatives include acetonitrile and 1,2-dichlorobenzene .[8][9] Acetonitrile is often preferred for its lower toxicity and ease of removal, while 1,2-dichlorobenzene has been shown to provide excellent yields and faster reaction times.[9]

  • Q2: How do I properly handle and store the reagents?

    • A:

      • This compound (Product): This compound is a lachrymator and skin irritant. It should be handled in a fume hood with appropriate personal protective equipment (PPE). It is a solid with a melting point of 72-74°C and should be stored under an inert atmosphere at 2-8°C to prevent degradation.[1][2]

      • N-Bromosuccinimide (NBS): Store in a cool, dry, dark place away from moisture. As mentioned, it should be a white crystalline solid.

      • AIBN: Store refrigerated. It is a solid that decomposes with heat to release nitrogen gas, so it should never be heated in a closed container.

  • Q3: What is the most effective purification method for the final product?

    • A: After the reaction, a common work-up involves filtering off the succinimide byproduct and washing the organic phase with water to remove any remaining water-soluble impurities.[1] The most effective purification method for the crude product is recrystallization . Solvents such as isopropanol or a mixture of ethanol and water are often effective.[8][11] The pure product is an off-white to pale yellow powder.[2]

  • Q4: Can I use Br₂ directly instead of NBS?

    • A: It is strongly discouraged. While Br₂ is the ultimate brominating agent in the radical chain, adding it directly in bulk will lead to a high concentration in the reaction mixture. This high concentration overwhelmingly favors electrophilic aromatic substitution on the electron-rich benzene ring, leading to very low yields of the desired benzylic bromide and a host of unwanted side products.[5][6] The key advantage of NBS is that it generates Br₂ in situ at a very low and controlled concentration.[4]

Section 4: Optimized Experimental Protocol & Workflow

This protocol is a synthesis of best practices derived from patent literature and academic studies to provide a robust and reproducible method.

Key Reaction Parameters
ParameterRecommended ValueRationale
Starting Material Methyl 3-methyl-2-nitrobenzoate1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)1.2 equivalents[1]
Radical Initiator AIBN0.1 equivalents[1]
Solvent Acetonitrile or 1,2-Dichlorobenzene~10-15 mL per gram of starting material
Temperature Reflux (approx. 82°C for MeCN)To ensure efficient decomposition of AIBN.
Atmosphere Inert (Nitrogen or Argon)To prevent radical inhibition by oxygen.
Reaction Time 8-15 hoursMonitor by TLC/HPLC for completion.
Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-methyl-2-nitrobenzoate (1.0 eq) and the chosen solvent (e.g., acetonitrile).

  • Inert Atmosphere: Flush the system with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Add N-Bromosuccinimide (1.2 eq) and AIBN (0.1 eq) to the flask.[1]

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The mixture will typically turn yellow or orange.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) or HPLC. The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of cold solvent.

  • Work-up: Combine the filtrate and washings. If using a water-miscible solvent like acetonitrile, concentrate it under reduced pressure. Redissolve the residue in a water-immiscible solvent like dichloromethane (DCM). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as isopropyl alcohol, to obtain pure this compound as an off-white to pale yellow solid.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Flask & Reflux Condenser Add_Reagents 2. Add Starting Material, Solvent, NBS, AIBN Setup->Add_Reagents Inert 3. Flush with N₂/Ar Add_Reagents->Inert Heat 4. Heat to Reflux Inert->Heat Monitor 5. Monitor by TLC/HPLC Heat->Monitor Cool 6. Cool to RT & Filter Monitor->Cool Reaction Complete Wash 7. Aqueous Wash Cool->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Recrystallize Dry->Purify Final_Product Pure Product Purify->Final_Product

Caption: Step-by-step workflow for synthesis and purification.

References
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020). Chad's Prep. [Link]

  • Benzylic Bromination. (n.d.). Chemistry Steps. [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • NBS: Radical Bromination. (2021). Chemistry university. [Link]

  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. [Link]

  • Process for synthesis of lenalidomide. (2018).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Nanalysis. [Link]

  • Preparation method of 3-methoxy-2-nitrobenzoate. (2016).
  • Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. (n.d.). Home Sunshine Pharma. [Link]

  • Methyl 2-(bromomethyl)-3-nitrobenzoate. (n.d.). PubChem. [Link]

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. (2017). ResearchGate. [Link]

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Troubleshooting low conversion in the bromination of methyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion, in this critical synthetic step. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you diagnose and resolve common issues.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of the reaction. A clear understanding of the 'why' is crucial before diagnosing the 'what went wrong'.

Q1: What is the primary reaction mechanism for the bromination of methyl 2-methyl-3-nitrobenzoate?

The selective bromination of the methyl group (a benzylic position) in the presence of an aromatic ring proceeds via a free-radical chain reaction , not an electrophilic aromatic substitution.[1] The reaction is specifically a benzylic bromination. The strongly deactivating nitro (-NO2) and methyl ester (-COOCH3) groups make electrophilic attack on the aromatic ring difficult under these conditions.[2][3][4]

The process occurs in three key stages:

  • Initiation: A radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN), is decomposed by heat or UV light to generate radicals. These radicals then react with the brominating agent, N-bromosuccinimide (NBS), to produce a catalytic amount of bromine radicals (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of your starting material. This forms a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another molecule of NBS to yield the desired product, methyl 2-(bromomethyl)-3-nitrobenzoate, and a succinimidyl radical, which continues the chain.

  • Termination: The reaction ceases when radicals combine with each other.

Free_Radical_Bromination_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) cluster_termination 3. Termination AIBN AIBN 2 R• 2 R• AIBN->2 R• Heat (Δ) Start_Mat Substrate (Ar-CH3) R• R• Br• Br• R•->Br• + NBS Benzylic_Radical Benzylic Radical (Ar-CH2•) Br•->Benzylic_Radical + Start_Mat - HBr Product Product (Ar-CH2Br) Benzylic_Radical->Product + NBS - Succinimidyl Radical Br•_t Br• Br2_t Br2 Br•_t->Br2_t + Br• Br•_t2 Br•

Caption: Free-radical benzylic bromination mechanism.

Q2: What are the "standard" reaction conditions reported for this synthesis?

This reaction is a key step in the synthesis of Lenalidomide, and several procedures are documented in the literature and patents.[5][6] While specifics can vary, a typical protocol involves the following:

ParameterTypical ValueNotes
Brominating Agent N-Bromosuccinimide (NBS)1.1 - 1.3 equivalents
Radical Initiator AIBN0.05 - 0.1 equivalents
Solvent Acetonitrile, CCl₄, ChlorobenzeneMust be anhydrous.
Temperature 55 - 80 °C (or reflux)Sufficient to initiate AIBN decomposition.
Reaction Time 4 - 15 hoursMonitor by TLC or HPLC.[6]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions.

Part 2: Troubleshooting Guide - Low Conversion

Experiencing low conversion is the most common challenge. This guide uses a systematic approach to identify the root cause.

Troubleshooting_Workflow start_node Low Conversion Observed cat_node1 1. Reagent Integrity start_node->cat_node1 Begin Diagnosis cat_node cat_node q_node q_node sol_node sol_node q1_1 Is NBS old or discolored? cat_node1->q1_1 Check Brominating Agent sol1_1 Recrystallize NBS from water. Use fresh, pure reagent. q1_1->sol1_1 Yes q1_2 Is the initiator (AIBN) expired? q1_1->q1_2 No sol1_2 Use fresh AIBN from proper storage. q1_2->sol1_2 Yes q1_3 Is the solvent anhydrous? q1_2->q1_3 No sol1_3 Use freshly dried solvent. q1_3->sol1_3 No cat_node2 2. Reaction Conditions q1_3->cat_node2 Yes q2_1 Was the temperature high enough? cat_node2->q2_1 sol2_1 Ensure temp >65°C for AIBN. Verify thermometer/heating. q2_1->sol2_1 No q2_2 Was the reaction properly initiated? q2_1->q2_2 Yes sol2_2 Apply external heat lamp. Ensure vigorous reflux/stirring. q2_2->sol2_2 Unsure q2_3 Was stoichiometry correct? q2_2->q2_3 Yes sol2_3 Use slight excess of NBS (1.1-1.3 eq). Use catalytic AIBN (0.1 eq). q2_3->sol2_3 No cat_node3 3. Process & Analysis q2_3->cat_node3 Yes q3_1 How was the reaction monitored? cat_node3->q3_1 sol3_1 Use TLC or HPLC to track starting material consumption. q3_1->sol3_1 Visually Only q3_2 Was the work-up correct? q3_1->q3_2 TLC/HPLC sol3_2 Cool before filtering succinimide. Ensure correct aqueous washes. q3_2->sol3_2 Unsure

Caption: Systematic workflow for troubleshooting low conversion.

Category 1: Reagent & Substrate Integrity

The quality of your inputs is paramount. No amount of procedural optimization can overcome poor reagents.

Q: My N-Bromosuccinimide (NBS) is yellow/brown. Could this be the problem?

A: Absolutely. This is one of the most common causes of failure. Pure NBS is a white crystalline solid. A yellow or brown color indicates decomposition and the presence of molecular bromine (Br₂), which is less effective for this specific radical reaction and can lead to unwanted side reactions.

Solution:

  • Primary Action: Recrystallize the NBS from water. The pure, less dense NBS will crystallize first upon cooling, while the denser Br₂ and other impurities remain in the solution.

  • Best Practice: Always use freshly opened or recently recrystallized NBS for this transformation. Store it in a dark container, away from moisture.

Q: I'm not sure if my radical initiator (AIBN) is still active. How can I be sure?

A: AIBN is a thermal initiator that decomposes at a specific rate depending on the temperature. If it is old or has been stored improperly (e.g., at room temperature for extended periods), it may have already decomposed or lost its effectiveness.

Solution:

  • Primary Action: Use a fresh bottle of AIBN that has been stored correctly (refrigerated).

  • Verification: The half-life of AIBN at 65 °C is about 10 hours, which is a suitable timescale for this reaction. Ensure your reaction temperature is consistently above this threshold to promote steady initiation.

Q: Could my solvent be inhibiting the reaction?

A: Yes. The solvent must be dry. Water can hydrolyze NBS, reducing its effective concentration and potentially quenching the radical chain. Furthermore, protic solvents can interfere with radical pathways.

Solution:

  • Primary Action: Use an anhydrous grade solvent. If unavailable, dry the solvent using appropriate methods (e.g., distillation from a drying agent like CaH₂ for acetonitrile).

Category 2: Reaction Conditions & Setup

The physical environment of your reaction dictates its success.

Q: My reaction mixture refluxed, but I still have low conversion. Is temperature the only factor?

A: While temperature is critical for initiation, other factors are at play. Radical reactions can sometimes be sluggish to start, a phenomenon known as an "induction period."

Solution:

  • Vigorous Stirring: Ensure the mixture is stirring vigorously. NBS is only sparingly soluble in some organic solvents, and good mass transfer is essential. The solid succinimide byproduct can also coat the unreacted NBS.

  • External Initiation: A common technique is to use a heat lamp (a bright incandescent bulb) directed at the reaction flask. The combination of light and heat can be very effective at initiating the radical chain.

  • Temperature Verification: Double-check that your reflux temperature is appropriate for AIBN initiation (~65-80 °C). A low boiling solvent may not get hot enough.

Q: I'm seeing a lot of my starting material left even after 12 hours. What should I do?

A: This points to a stalled reaction, likely due to the depletion of a key reagent, most often the initiator.

Solution:

  • Re-dose the Initiator: If significant starting material remains after 4-6 hours, consider adding a small, fresh portion of AIBN (e.g., another 0.05 equivalents). This can restart a stalled radical chain.

  • Confirm NBS Stoichiometry: Ensure you have used at least a slight excess of NBS (1.1 eq). If your starting material was not completely pure or dry, some NBS may have been consumed non-productively.

Category 3: Work-up & Analysis

How you stop and analyze the reaction is as important as how you run it.

Q: How can I accurately determine if the reaction is truly complete?

A: Relying solely on time or visual cues (color change, precipitation) is unreliable. You must use an analytical technique to monitor the consumption of the starting material.

Solution:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Co-spot the reaction mixture with your starting material. The reaction is complete when the starting material spot is completely gone. The product, being more polar due to the bromine, will typically have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, HPLC is the preferred method. It can clearly resolve the starting material, product, and any potential byproducts, giving you an accurate conversion percentage.[5][6]

Q: Is it possible I'm losing my product during the work-up?

A: Yes. The standard work-up involves cooling the reaction and filtering off the solid succinimide byproduct. If you filter while the solution is still hot, your product might co-precipitate, especially if its solubility is limited.

Solution:

  • Cool First: Always cool the reaction mixture to room temperature or below before filtering.

  • Rinse the Solid: Wash the filtered succinimide cake with a small amount of cold solvent to recover any trapped product.

  • Aqueous Wash: Subsequent aqueous washes (e.g., with sodium bisulfite to quench any remaining bromine, followed by brine) should be done carefully in a separatory funnel to avoid emulsion formation.[4]

Part 3: Key Experimental Protocols

Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)
  • Dissolution: In a fume hood, add 100 g of potentially impure NBS to 1.2 L of deionized water in a 2 L Erlenmeyer flask.

  • Heating: Heat the suspension to 80-90 °C with stirring. The NBS will dissolve. Do not boil.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour. Pure, white, needle-like crystals will form.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals twice with small portions of ice-cold water.

  • Drying: Dry the crystals under high vacuum for several hours. Store the pure white solid in a sealed, dark container.

Protocol 2: Standard Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2-methyl-3-nitrobenzoate (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (or another suitable solvent, ~5-10 mL per gram of substrate). Begin stirring. Add N-bromosuccinimide (1.2 eq) and AIBN (0.1 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Heating: Immerse the flask in a pre-heated oil bath at 75-80 °C.

  • Reaction: Allow the mixture to reflux with vigorous stirring. Monitor the reaction progress every 1-2 hours using TLC or HPLC.

  • Work-up: Once the starting material is consumed, cool the flask to room temperature. Filter the mixture to remove the precipitated succinimide, washing the solid with a small amount of cold acetonitrile.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude product can be purified further by recrystallization (e.g., from isopropyl alcohol) or column chromatography if necessary.[6]

References

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • U.S. Patent No. US10392364B2. (2019). Process for synthesis of lenalidomide. Google Patents.
  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.
  • U.S. Patent No. US4954648A. (1990). Method for the bromination of aromatic compound. Google Patents.
  • Andrievsky, A. M., Lomzakova, V. I., Grachev, M., & Gorelik, M. V. (2014). Aromatic Bromination in Concentrated Nitric Acid. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. WordPress. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

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Identification and removal of impurities in "Methyl 3-(bromomethyl)-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-(bromomethyl)-2-nitrobenzoate

Given that this specific isomer is less documented in readily available literature than its counterpart, Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1), this guide is built upon established principles of aromatic chemistry. The probable synthetic route involves the nitration of methyl 3-methylbenzoate followed by benzylic bromination. This pathway informs our understanding of potential impurities.

Troubleshooting Guide: Identification and Removal of Impurities

This section addresses specific experimental issues in a question-and-answer format.

Q1: My initial analysis (¹H NMR, LC-MS) of the crude product shows several unexpected peaks. What are the likely impurities?

A1: Understanding the impurity profile is the first step to effective purification. Based on the likely two-step synthesis (nitration followed by bromination), the most common impurities arise from incomplete reactions, side reactions, or over-reaction.

The primary impurities to suspect are:

  • Unreacted Starting Material (Bromination Step): Methyl 3-methyl-2-nitrobenzoate. This is the direct precursor and will be present if the benzylic bromination is incomplete.

  • Isomeric Products (Nitration Step): The initial nitration of methyl 3-methylbenzoate can produce other isomers, such as Methyl 3-methyl-4-nitrobenzoate and Methyl 3-methyl-6-nitrobenzoate. If carried through the bromination step, these will result in the corresponding isomeric brominated products.

  • Over-brominated Byproduct: Methyl 3-(dibromomethyl)-2-nitrobenzoate. This results from the reaction of a second equivalent of the brominating agent with the desired product.

  • Hydrolysis Product: 3-(Bromomethyl)-2-nitrobenzoic acid. The ester is susceptible to hydrolysis, especially if the reaction is quenched with water or exposed to moisture during workup or storage. The benzylic bromide is also reactive and can degrade in the presence of water.[1]

  • Residual Brominating Agent/Byproducts: Reagents like N-Bromosuccinimide (NBS) and its byproduct, succinimide, can contaminate the crude product if the workup is not thorough.

Workflow for Impurity Identification:

The following diagram outlines a systematic approach to identifying which impurities are present in your sample.

G cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Decision cluster_3 Purification start Crude Product nmr ¹H NMR Analysis start->nmr lcms LC-MS Analysis start->lcms peak_analysis Analyze Spectral Data nmr->peak_analysis lcms->peak_analysis impurity_table Compare with Expected Impurities Table peak_analysis->impurity_table decision Select Purification Strategy impurity_table->decision re_xtal Recrystallization decision->re_xtal Mainly starting material or single major impurity chrom Column Chromatography decision->chrom Isomers or multiple impurities

Caption: Workflow for impurity identification and purification strategy selection.

Table 1: Analytical Characteristics of Common Impurities

Impurity NameIdentification MethodKey Differentiating Signal(s)
Methyl 3-methyl-2-nitrobenzoate ¹H NMRSinglet for the benzylic methyl group (-CH₃) around δ 2.4-2.6 ppm. Absence of the bromomethyl (-CH₂Br) signal.
Methyl 3-(dibromomethyl)-2-nitrobenzoate ¹H NMR / MSSinglet for the dibromomethyl proton (-CHBr₂) around δ 6.8-7.2 ppm. Mass corresponding to C₉H₇Br₂NO₄.
3-(Bromomethyl)-2-nitrobenzoic acid ¹H NMR / IRBroad singlet for the carboxylic acid proton (-COOH) > δ 10 ppm in ¹H NMR. Strong, broad O-H stretch in IR spectrum (~2500-3300 cm⁻¹).
Isomeric Brominated Products ¹H NMR / HPLCAromatic region (δ 7-8.5 ppm) will show a different splitting pattern. Will likely have a different retention time in HPLC.[2]
Q2: My product is an off-white or yellow solid that fails to meet the purity requirements (>98%). How can I effectively remove the remaining impurities?

A2: The choice of purification method depends directly on the nature of the impurities identified. For this compound, recrystallization is effective for removing less soluble or more soluble impurities, while column chromatography is necessary for separating structurally similar compounds like isomers.

Method 1: Recrystallization Protocol (For removing starting material and succinimide)

Causality: This technique relies on the difference in solubility between the desired product and impurities in a chosen solvent at different temperatures. The desired compound should be soluble in the hot solvent but sparingly soluble at low temperatures, while the impurity is either very soluble or insoluble in the hot solvent. For nitroaromatics, an alcohol or alcohol/water mixture is often a good starting point.[3][4]

Step-by-Step Protocol:

  • Solvent Selection: Start with Isopropyl Alcohol (IPA) or a mixture of Ethanol and water.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot IPA (start with 15-20 mL), heating the mixture to a gentle boil until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities (like succinimide) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold IPA to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum at a low temperature (<40°C) to avoid degradation.

Method 2: Flash Column Chromatography (For removing isomers and over-brominated products)

Causality: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Less polar compounds typically elute faster. The over-brominated product will be less polar than the desired product, while isomeric impurities will have slightly different polarities allowing for separation.

Step-by-Step Protocol:

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate) is standard. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity based on TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique typically results in better separation.

  • Elution: Run the column, collecting fractions. Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it in the eluent system. Visualize spots under UV light (254 nm).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q: How should I properly store this compound? A: This compound contains a benzylic bromide, which is a reactive functional group susceptible to hydrolysis and nucleophilic substitution. It is also light-sensitive. Therefore, proper storage is critical to maintain its purity.

  • Temperature: Store at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and oxygen.[1]

  • Light: Keep in an amber or opaque container to protect from light.

Q: What is the best all-around analytical technique for routine purity checks? A: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is often the most robust method. It provides excellent resolution for separating the desired product from its common impurities and allows for accurate quantification. A typical starting method would use a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient. For identifying unknown trace impurities, especially potentially genotoxic ones, more sensitive techniques like GC-MS or LC-MS are required.[2][5]

Q: The product has a distinct melting point of 72-76°C, but my sample melts over a broader range. Why? A: A sharp melting point is a classic indicator of high purity. A broad melting point range indicates the presence of impurities, which disrupt the crystal lattice of the solid and cause it to melt at a lower temperature and over a wider range. Recrystallization, as described above, is the recommended procedure to purify the material and achieve a sharp melting point.

Q: Is this compound considered hazardous? A: Yes. While a specific safety data sheet for this isomer is not widely available, related compounds like Methyl 2-(bromomethyl)-3-nitrobenzoate are classified as corrosive and can cause severe skin burns and eye damage.[6] Benzylic bromides are lachrymators and alkylating agents. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.

Workflow for Safe Handling and Storage:

G cluster_Handling Safe Handling Protocol cluster_Storage Long-Term Storage ppe Wear PPE: - Safety Goggles - Lab Coat - Gloves hood Work in Fume Hood temp Refrigerate (2-8°C) hood->temp After Use light Protect from Light (Amber Vial) atmos Store under Inert Gas (Argon/Nitrogen)

Caption: Recommended workflow for safe handling and storage of the compound.

References

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • Reddy, M. et al. (2019). Process for synthesis of lenalidomide. (U.S. Patent No. 10,392,364 B2). U.S. Patent and Trademark Office.
  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities in anti cancer drug substance lenalidomide. World Journal of Pharmaceutical Research, 11(2), 1334-1354. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of "Methyl 3-(bromomethyl)-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(bromomethyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this crucial intermediate for pharmaceuticals like Lenalidomide requires careful control of reaction parameters to ensure optimal yield and purity.[1][2] This resource is structured to address common challenges encountered during this benzylic bromination reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Incomplete Reaction: The most straightforward cause of low yield is an incomplete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If the starting material, Methyl 3-methyl-2-nitrobenzoate, is still present in significant amounts, consider the following:

    • Insufficient Radical Initiator: The radical initiator, typically Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is essential for initiating the free-radical chain reaction. Ensure that the correct stoichiometric amount has been added. The initiator can decompose over time, so using a fresh batch is recommended.

    • Inadequate Reaction Time or Temperature: Benzylic bromination requires sufficient time and thermal energy to proceed to completion. Most protocols recommend refluxing the reaction mixture for several hours.[3] Ensure the reaction is maintained at the appropriate temperature for the solvent used (e.g., 55-75°C in acetonitrile).[3]

  • Side Reactions: The formation of unwanted byproducts is a common reason for low yields of the desired product. Key side reactions to consider are:

    • Dibromination: Over-bromination of the benzylic methyl group to form Methyl 3-(dibromomethyl)-2-nitrobenzoate is a potential side reaction. This can be minimized by carefully controlling the stoichiometry of N-bromosuccinimide (NBS). Using a slight excess of the starting material relative to NBS can favor mono-bromination.

    • Aromatic Bromination: While less common under radical conditions, bromination of the aromatic ring can occur, especially if the reaction conditions are not well-controlled. Using NBS is generally preferred over elemental bromine (Br₂) to minimize this side reaction.[2]

  • Product Degradation: The product, this compound, can be unstable, particularly in solution.[4] Prolonged reaction times at high temperatures or harsh work-up conditions can lead to decomposition. It is advisable to work up the reaction as soon as it is complete and to avoid unnecessarily long exposure to heat or acidic/basic conditions.

  • Suboptimal Work-up and Purification: Significant product loss can occur during the work-up and purification steps.

    • Aqueous Work-up: Ensure thorough extraction of the product from the aqueous phase using an appropriate organic solvent like dichloromethane.

    • Recrystallization: While recrystallization is an effective purification method, using an excessive amount of solvent can lead to a significant loss of product in the mother liquor. It is crucial to use the minimum amount of hot solvent necessary to dissolve the crude product.

Question 2: I've isolated my product, but I suspect it's contaminated with impurities. What are the likely impurities and how can I identify and remove them?

Answer:

Purity is paramount, especially when the product is an intermediate for active pharmaceutical ingredients. Here are the common impurities and strategies for their identification and removal:

  • Unreacted Starting Material (Methyl 3-methyl-2-nitrobenzoate): The presence of the starting material is a common impurity if the reaction has not gone to completion.

    • Identification: This can be easily identified by TLC or HPLC, where it will have a different retention factor (Rf) or retention time compared to the product.

    • Removal: Careful recrystallization is often effective in removing unreacted starting material. The desired product is typically a solid at room temperature, while the starting material may be an oil or have different solubility properties.[1][5]

  • Dibrominated Side Product (Methyl 3-(dibromomethyl)-2-nitrobenzoate): As mentioned earlier, this is a common byproduct.

    • Identification: Mass spectrometry can confirm the presence of the dibrominated compound by its characteristic isotopic pattern for two bromine atoms. It will also have a different retention time in HPLC.

    • Removal: Fractional crystallization can be employed to separate the mono- and di-brominated products, taking advantage of their different polarities and solubilities. Column chromatography can also be an effective, albeit more laborious, separation technique.

  • Isomeric Impurities: The synthesis of the starting material, Methyl 3-methyl-2-nitrobenzoate, can sometimes yield isomeric impurities, such as Methyl 3-methyl-4-nitrobenzoate. If present, this isomer will also undergo benzylic bromination, leading to the formation of Methyl 3-(bromomethyl)-4-nitrobenzoate.

    • Identification: The presence of isomeric impurities can be challenging to detect without careful analytical techniques like HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Removal: Purification of the starting material before the bromination step is the most effective way to avoid this impurity in the final product. If the isomeric impurity is already present in the final product, separation can be difficult due to their similar physical properties. High-performance liquid chromatography (HPLC) may be required for separation.

  • Succinimide: This is a byproduct of the reaction when NBS is used as the brominating agent.

    • Identification: Succinimide is a solid and can often be observed precipitating out of the reaction mixture upon cooling.

    • Removal: Succinimide is typically removed by filtration after the reaction is complete. It has limited solubility in many organic solvents used for the reaction, such as carbon tetrachloride or acetonitrile.[2] Washing the organic layer with water during the work-up can also help remove any remaining succinimide.

Question 3: The reaction mixture has turned a dark color. Is this normal, and what does it indicate?

Answer:

A change in color during the reaction is expected. The reaction mixture often turns yellow or orange upon the addition of NBS and the initiator.[2] This is due to the formation of bromine (Br₂) in low concentrations, which is an intermediate in the radical chain mechanism. As the reaction proceeds and the NBS is consumed, the color may fade.

However, a very dark brown or black color could indicate decomposition or the formation of polymeric side products. This might be caused by:

  • Excessively high temperatures: Running the reaction at a temperature significantly above the recommended range can lead to degradation of the starting material, product, or solvent.

  • Presence of impurities in the starting materials: Impurities can sometimes trigger unwanted side reactions that lead to the formation of colored byproducts.

  • Reaction with the solvent: Some solvents may be susceptible to reaction under radical conditions, especially at elevated temperatures.

If a dark color develops, it is advisable to monitor the reaction closely by TLC or HPLC to assess the formation of the desired product versus byproducts. If significant degradation is observed, it may be necessary to repeat the reaction with purer starting materials and stricter temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the role of the radical initiator in this reaction?

A1: The synthesis of this compound proceeds through a free-radical chain mechanism. The radical initiator, such as AIBN or benzoyl peroxide, is crucial for the initiation step of this process. Upon heating, the initiator decomposes to form radicals. These radicals then react with N-bromosuccinimide (NBS) to generate a bromine radical (Br•), which is the key reactive species that initiates the chain reaction by abstracting a hydrogen atom from the benzylic methyl group of the starting material.

Q2: Why is N-bromosuccinimide (NBS) the preferred brominating agent over elemental bromine (Br₂)?

A2: N-bromosuccinimide is the preferred reagent for benzylic bromination for several key reasons:

  • Selectivity: NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture. This low concentration favors the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring, which is a common side reaction with higher concentrations of Br₂.[2]

  • Safety and Handling: Elemental bromine is a highly corrosive, volatile, and toxic liquid that is difficult to handle. NBS, on the other hand, is a crystalline solid that is much safer and easier to handle in the laboratory.

  • Byproduct Removal: The byproduct of the reaction with NBS is succinimide, which is a solid that can be easily removed by filtration.

Q3: What are the recommended solvents for this reaction and why?

A3: The choice of solvent is critical for the success of the reaction. Non-polar, aprotic solvents are generally preferred. Common choices include:

  • Carbon tetrachloride (CCl₄): This was traditionally a common solvent for radical brominations. However, due to its toxicity and environmental concerns, its use has been largely phased out.

  • Acetonitrile (CH₃CN): This is a good alternative to CCl₄ and is frequently used in modern protocols.[3] It is a polar aprotic solvent that can dissolve the starting materials and reagents well.

  • Halogenated hydrocarbons: Other halogenated solvents like dichloromethane can also be used.[3]

The solvent should be inert to the reaction conditions and capable of dissolving the starting material and NBS. It is also important that the solvent has a suitable boiling point for the reaction to be carried out under reflux to provide the necessary thermal energy for radical initiation.

Q4: What are the key safety precautions to consider when performing this synthesis?

A4: As with any chemical synthesis, safety is paramount. Key safety considerations for this reaction include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of volatile organic compounds and bromine vapors.

  • Handling of Reagents:

    • N-bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care. Avoid inhalation of the powder and contact with skin and eyes.

    • Radical Initiators (AIBN, Benzoyl Peroxide): These compounds can be unstable and should be stored and handled according to the manufacturer's recommendations. They can be shock-sensitive and should not be heated directly.

    • Solvents: The organic solvents used are typically flammable and/or toxic. Avoid open flames and ensure proper ventilation.

  • Reaction Quenching: Be cautious when quenching the reaction, especially if there is unreacted NBS. The addition of water can sometimes be exothermic.

Experimental Protocols

Protocol 1: Synthesis of this compound using AIBN as initiator

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methyl-2-nitrobenzoate (1 equivalent) in acetonitrile.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 to 1.2 equivalents) and AIBN (0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 55-75°C) and maintain for 12-15 hours.[3] Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid succinimide and wash the solid with a small amount of cold acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in dichloromethane and wash with water to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent, such as methanol or a mixture of ethyl acetate and hexanes, to yield this compound as a solid.

Table 1: Recommended Reagent Stoichiometry

ReagentMolar Equivalents
Methyl 3-methyl-2-nitrobenzoate1.0
N-bromosuccinimide (NBS)1.1 - 1.2
Azobisisobutyronitrile (AIBN)0.1

Visualizations

Diagram 1: Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Purification A Dissolve Methyl 3-methyl-2-nitrobenzoate in Acetonitrile B Add NBS and AIBN A->B C Reflux at 55-75°C for 12-15h B->C D Cool and Filter Succinimide C->D E Concentrate Filtrate D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Recrystallization G->H I Pure this compound H->I G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat R• + NBS R• + NBS R-Br + Succinimidyl• R-Br + Succinimidyl• R• + NBS->R-Br + Succinimidyl• Succinimidyl• Succinimidyl• Br• + Succinimide Br• + Succinimide Succinimidyl•->Br• + Succinimide Ar-CH3 + Br• Ar-CH3 + Br• Ar-CH2• + HBr Ar-CH2• + HBr Ar-CH3 + Br•->Ar-CH2• + HBr Ar-CH2• + Br2 Ar-CH2• + Br2 Ar-CH2Br + Br• Ar-CH2Br + Br• Ar-CH2• + Br2->Ar-CH2Br + Br• Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 Ar-CH2• + Br• Ar-CH2• + Br• Ar-CH2Br Ar-CH2Br Ar-CH2• + Br•->Ar-CH2Br 2 Ar-CH2• 2 Ar-CH2• Ar-CH2-CH2-Ar Ar-CH2-CH2-Ar 2 Ar-CH2•->Ar-CH2-CH2-Ar HBr + NBS HBr + NBS Br2 + Succinimide Br2 + Succinimide HBr + NBS->Br2 + Succinimide Br2 Regeneration

Sources

Preventing the formation of dibrominated side products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling bromination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the formation of unwanted dibrominated side products. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why does dibromination occur in the first place?

A1: The formation of dibrominated products stems from the reactivity of the initially formed monobrominated product. The mechanism depends on the reaction type:

  • Electrophilic Aromatic Substitution (EAS): In the bromination of an activated aromatic ring, the first bromine atom added is often an ortho-, para-directing group. While it is a deactivating group due to its electronegativity, its lone pairs can stabilize the intermediate carbocation (the arenium ion) through resonance.[1] This means the monobrominated product is still reactive enough to undergo a second substitution, especially under harsh conditions or with an excess of the brominating agent.

  • Radical Bromination: In free-radical reactions (e.g., on alkanes or benzylic positions), the monobrominated product can itself react with a bromine radical. A hydrogen atom is abstracted from the monobrominated alkane, forming a new radical, which then propagates the chain to yield a dibrominated species.[2] The mechanism is fundamentally the same as the initial bromination step.

Q2: What are the most critical factors that influence the ratio of mono- to di-brominated products?

A2: There are four primary factors:

  • Stoichiometry: The molar ratio of the brominating agent to your substrate is the most straightforward control parameter. Using a stoichiometric equivalent (1.0) or slightly less of the brominating agent is the first step to minimizing over-bromination.

  • Reactivity of the Substrate: Highly activated aromatic rings or molecules with multiple weak C-H bonds (e.g., tertiary or benzylic) are more prone to multiple brominations.

  • Choice of Brominating Agent: Different reagents have inherently different reactivities. Molecular bromine (Br₂) is highly reactive, whereas reagents like N-Bromosuccinimide (NBS) are designed to release bromine slowly, maintaining a very low concentration and thus enhancing selectivity.[3]

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst play a crucial role. Lower temperatures generally increase selectivity by favoring the reaction pathway with the lowest activation energy.[4]

Q3: When should I use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂)?

A3: NBS is the preferred reagent for selective bromination in several key scenarios:

  • Allylic and Benzylic Bromination: NBS is the classic reagent for substituting hydrogens on carbons adjacent to double bonds or aromatic rings via a radical mechanism.[5][6]

  • Maintaining Low Br₂ Concentration: The key to NBS's selectivity is that it acts as a source of Br₂, which is generated in situ at a very low concentration. This is crucial for preventing competitive ionic addition reactions across double bonds when the radical pathway is desired.[3]

  • Enhanced Safety and Handling: NBS is a crystalline solid, which is significantly easier and safer to handle than the fuming, highly corrosive, and dense liquid Br₂.[3]

Troubleshooting Guides

This section addresses specific experimental problems with detailed causal analysis and actionable protocols.

Scenario 1: Electrophilic Aromatic Substitution

Problem: "I am attempting to synthesize a monobrominated aromatic compound, but my reaction is yielding a significant amount of the dibrominated product."

Probable Cause: The primary cause is the residual reactivity of the monobrominated aromatic ring. The first bromine substituent, while deactivating overall, directs the next electrophilic attack to the ortho and para positions. If the reaction conditions are too forcing (high temperature, strong Lewis acid, high concentration of Br₂), the rate of the second bromination becomes competitive with the first.

EAS_Overbromination cluster_step1 Initial Bromination (Desired) cluster_step2 Second Bromination (Side Reaction) A Aromatic Ring (Substrate) B Monobromo Product A->B + Br₂ / FeBr₃ A->B C Dibromo Product B->C + Br₂ / FeBr₃ (Still Reactive) B->C NBS_Pathways cluster_main NBS Reaction with Alkene cluster_radical Radical Pathway (Desired) cluster_ionic Ionic Pathway (Side Reaction) Alkene Alkene + NBS Allylic_Rad Allylic Radical Alkene->Allylic_Rad Br2 Br₂ Formation (NBS + HBr) Rad_Init Radical Initiator (AIBN, hv) Allylic_Br Allylic Bromide (Monobromo Product) Allylic_Rad->Allylic_Br HBr HBr (Trace Acid) Bromonium Bromonium Ion Br2->Bromonium Dibromide Vicinal Dibromide Bromonium->Dibromide Protecting_Group_Workflow A Multifunctional Substrate B Protect One Site A->B Step 1: Add PG C Perform Selective Bromination B->C Step 2: + Brominating Agent D Deprotect C->D Step 3: Remove PG E Final Monobromo Product D->E

Caption: General workflow for a protecting group strategy.

Example Protocol: Selective Bromination of a Phenolic Ketone

Let's say you want to brominate the aromatic ring of 4-hydroxyacetophenone without touching the enolizable ketone. The phenolic hydroxyl group is a powerful activating group and will direct bromination.

  • Protection of the Phenol: The hydroxyl group is the more activating site. We can protect it as a simple ether.

    • Protocol: Dissolve 4-hydroxyacetophenone in acetone. Add 1.5 equivalents of potassium carbonate (K₂CO₃) and 1.1 equivalents of methyl iodide (MeI). Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC). After workup, you will have 4-methoxyacetophenone.

  • Selective Bromination: Now, with the highly activating phenolic group masked, you can perform the bromination.

    • Protocol: Dissolve the 4-methoxyacetophenone in acetic acid. Add one equivalent of Br₂ dropwise at room temperature. The methoxy group will direct bromination to the position ortho to it. Stir until the reaction is complete.

  • Deprotection: The methyl ether can be cleaved to reveal the phenol again.

    • Protocol: Dissolve the brominated product in dry dichloromethane (DCM) and cool to 0 °C. Add 1.2 equivalents of boron tribromide (BBr₃) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Quench carefully with water and perform an aqueous workup to yield the desired 3-bromo-4-hydroxyacetophenone.

Common Protecting Groups for Different Functionalities

Functional Group Protecting Group Protection Reagent Deprotection Conditions
Alcohol / Phenol Silyl Ether (e.g., TBDMS) TBDMS-Cl, Imidazole Fluoride source (TBAF)
Alcohol / Phenol Methyl Ether MeI, Base (e.g., NaH) Strong Acid (BBr₃, HBr)
Amine Carbamate (e.g., Boc) Boc₂O, Base Strong Acid (TFA, HCl)

| Ketone / Aldehyde | Acetal / Ketal | Ethylene Glycol, Acid cat. | Aqueous Acid (e.g., HCl) |

By understanding the underlying mechanisms and employing these advanced strategies, you can gain precise control over your bromination reactions, significantly improving the yield and purity of your desired monobrominated products.

References

  • Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? [Online Forum Post]. Available at: [Link]

  • Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. Available at: [Link]

  • Chemistry LibreTexts. (2020). 5.11: Reactivity and Selectivity. Available at: [Link]

  • Smith, K., & El-Hiti, G. A. (2000). Selective bromination of aromatic compounds. U.S. Patent No. 6,307,113. Washington, DC: U.S. Patent and Trademark Office.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Homework.Study.com. Why is a free-radical bromination reaction more selective than a free-radical chlorination reaction? Available at: [Link]

  • Chemguide. hydrogen bromide and alkenes - the peroxide effect. Available at: [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available at: [Link]

  • Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. Available at: [Link]

  • Chemistry Stack Exchange. (2016). What determines the high degree of selectivity in free radical brominations? [Online Forum Post]. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • E. I. Du Pont De Nemours and Company. (1998). Catalytic process for selective aromatic bromination. European Patent No. EP0866046A1.
  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Al-Zaydi, K. M. (2006). Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

Sources

Stability of "Methyl 3-(bromomethyl)-2-nitrobenzoate" under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-(bromomethyl)-2-nitrobenzoate (CAS 132874-06-7). This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and handling of this versatile reagent. Our goal is to empower you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Molecule

This compound is a highly reactive benzylic bromide derivative. Its utility in organic synthesis stems from two key features: the electrophilic benzylic carbon, which is primed for nucleophilic substitution, and the electron-withdrawing nitro group that significantly influences the molecule's reactivity.[1][2] The presence of both a methyl ester and a benzylic bromide functionality, however, also introduces specific stability challenges that must be carefully managed. This guide will walk you through these considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is sensitive to several factors:

  • Moisture: As a benzylic bromide and an ester, it is susceptible to hydrolysis. Exposure to water, even atmospheric moisture, can lead to the formation of 3-(hydroxymethyl)-2-nitrobenzoic acid or its methyl ester.

  • Strong Bases and Acids: Basic conditions can promote hydrolysis of the methyl ester, while both strong acids and bases can catalyze the degradation of the entire molecule. A patent for a related compound suggests maintaining a pH between 6 and 8 to prevent ester hydrolysis.[3]

  • Light: Like many ortho-nitrobenzyl compounds, it is photolabile. Exposure to UV or even strong visible light can initiate cleavage and decomposition, leading to the formation of colored byproducts.[4][5][6]

  • Nucleophiles: The high reactivity of the benzylic bromide means it will readily react with a wide range of nucleophiles, including alcohols and water, which are often used as solvents.[7]

Q2: How should I properly store this reagent?

To ensure its longevity and purity, adhere to the following storage conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[1]

  • Container: Keep in a tightly sealed, light-resistant container.

  • Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Q3: My material has a yellow or brownish tint. Is it still usable?

The pure compound is a white to light yellow solid.[1] A more pronounced yellow or brownish color may indicate the presence of degradation products, possibly arising from exposure to light or moisture. The primary photodecomposition product, o-nitrosobenzaldehyde, and its subsequent oligomers can be colored.[5] It is highly recommended to assess the purity by techniques like NMR or LC-MS before use. If significant impurities are detected, purification by recrystallization may be necessary.

Q4: What is the role of the ortho-nitro group in the reactivity of this molecule?

The ortho-nitro group is strongly electron-withdrawing. This has two main effects:

  • It increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles.[2] This generally leads to faster reaction rates in SN2 reactions.

  • It can potentially offer intramolecular nucleophilic assistance during solvolysis reactions, which can affect reaction pathways and rates.[7][9]

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound.

Issue 1: Low Yield of Desired Product

Low yields are a frequent complaint and can stem from multiple sources.

Potential Cause Explanation & Solution
Reagent Degradation The starting material may have degraded due to improper storage. Solution: Before starting your reaction, check the purity of the reagent by TLC or NMR. If impurities are present, consider purifying the reagent or using a fresh batch.
Hydrolysis/Solvolysis The benzylic bromide is highly reactive and can be consumed by trace water or alcohol solvents, leading to the formation of 3-(hydroxymethyl)-2-nitrobenzoate or the corresponding ether. Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (N2 or Ar) is crucial.
Side Reactions with Base If your reaction requires a base, excess or overly strong bases can cause hydrolysis of the methyl ester or other undesired side reactions. Solution: Use a mild, non-nucleophilic base (e.g., K2CO3, DIPEA) and add it portion-wise. Maintain a close to neutral pH if possible.
Photodecomposition If the reaction is exposed to light for extended periods, the starting material can decompose. Solution: Protect your reaction from light by wrapping the flask in aluminum foil.

Troubleshooting Workflow: Diagnosing Low Yield

start Low Yield Observed check_purity Check Purity of Starting Material (SM) via TLC/NMR start->check_purity impure SM is Impure check_purity->impure Yes pure SM is Pure check_purity->pure No purify Purify SM or Use New Batch impure->purify check_conditions Review Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Protected from Light? pure->check_conditions suboptimal Conditions Suboptimal check_conditions->suboptimal Yes optimal Conditions Optimal check_conditions->optimal No optimize Dry Glassware, Use Anhydrous Solvents, Inert Atmosphere, Protect from Light suboptimal->optimize check_byproducts Analyze Crude Reaction Mixture for Byproducts (e.g., hydrolyzed alcohol, ether) optimal->check_byproducts byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes revisit_nucleophile Re-evaluate Nucleophile/Base Strength and Stoichiometry byproducts_present->revisit_nucleophile

Caption: A decision-making workflow for troubleshooting low product yields.

Issue 2: Multiple Spots on TLC of the Reaction Mixture

Observing multiple spots can be confusing. It's important to determine their origin.

Potential Cause Explanation & Solution
Impure Starting Material As mentioned, the reagent itself might be impure. Solution: Always run a TLC of your starting material alongside your reaction mixture.
Formation of Byproducts The most common byproduct is the corresponding alcohol, 3-(hydroxymethyl)-2-nitrobenzoate, from reaction with water. This byproduct will be significantly more polar than the starting material. Solution: If a polar byproduct is observed, stricter anhydrous conditions are required.
Reaction with Solvent If using an alcohol as a solvent (e.g., methanol, ethanol), formation of the corresponding ether is possible. Solution: If possible, switch to a non-nucleophilic, aprotic solvent like DMF, DMSO, or acetonitrile.[10]
Incomplete Reaction Unreacted starting material will be one of the spots. Solution: Monitor the reaction over time. If it stalls, consider gentle heating (e.g., 50-55°C), as this has been shown to drive similar reactions to completion.[10]

Proposed Decomposition Pathways

The diagram below illustrates the primary degradation pathways for this compound under common laboratory conditions.

cluster_hydrolysis Hydrolysis / Solvolysis cluster_photo Photodecomposition main This compound alcohol 3-(Hydroxymethyl)-2-nitrobenzoate main->alcohol H₂O ether 3-(Alkoxymethyl)-2-nitrobenzoate main->ether ROH (Solvent) acid 3-(Bromomethyl)-2-nitrobenzoic Acid main->acid H₂O / Base or Acid nitroso o-Nitroso Intermediate main->nitroso hv (Light) colored Colored Byproducts nitroso->colored Further Reactions

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures involving radical bromination.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate (1 equivalent) in a suitable solvent like carbon tetrachloride or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.2 equivalents) and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir overnight. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water several times.

  • Purification: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general guideline for reacting this compound with a nucleophile (e.g., an amine or phenol).

  • Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve your nucleophile (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF, acetonitrile).

  • Base Addition (if required): If your nucleophile requires deprotonation, add a mild, non-nucleophilic base such as anhydrous K2CO3 (1.5-2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Substrate Addition: Dissolve this compound (1-1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature. Gentle heating (e.g., 50-55°C) can be applied to increase the reaction rate if necessary.[10] Monitor the reaction by TLC. Protect the reaction from light.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Gass, J., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: [Link]

  • Nishimura, T., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]

  • Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Available at: [Link]

  • PA Standard Labs India Pvt. Ltd. (n.d.). This compound. Available at: [Link]

  • Google Patents. (2020). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • National Center for Biotechnology Information. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PubMed. Available at: [Link]

  • Indian Academy of Sciences. (2004). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate. (2019). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2017). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Asian Journal of Chemistry. Available at: [Link]

  • MDPI. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences. Available at: [Link]

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Challenges in the work-up and isolation of "Methyl 3-(bromomethyl)-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-(bromomethyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, work-up, and isolation of this versatile reagent. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive benzylic bromide and a methyl ester, makes it a valuable building block. It is notably used in the synthesis of various heterocyclic compounds and is a crucial precursor for certain active pharmaceutical ingredients (APIs).

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound is a lachrymatory agent, meaning it can cause tearing and irritation to the eyes and respiratory tract. It is also classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4] It is also recommended to protect it from light and moisture, as it can be sensitive to both.

Q4: What is the typical appearance and melting point of pure this compound?

A4: Pure this compound is a white to light yellow crystalline solid.[1][4] Its reported melting point is in the range of 72-76°C.[1][4] A significant deviation from this range may indicate the presence of impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Reaction Stage

Q5: My benzylic bromination reaction with NBS is not proceeding to completion. What are the possible causes and solutions?

A5: An incomplete reaction can be due to several factors. Here's a systematic approach to troubleshoot this issue:

  • Initiator Activity: The radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is crucial for the reaction to start.[4][5] These initiators can degrade over time.

    • Solution: Use a fresh batch of the radical initiator. Ensure it has been stored correctly according to the manufacturer's recommendations.

  • Insufficient Reaction Time or Temperature: Radical brominations require specific conditions to propagate effectively.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If the reaction has stalled, consider extending the reaction time. A slight increase in temperature might also be beneficial, but be cautious as excessive heat can lead to side products.

  • Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities in the solvent or starting material, can inhibit the reaction.

    • Solution: Degas the solvent before use by bubbling nitrogen or argon through it. Ensure your starting material, methyl 3-methyl-2-nitrobenzoate, is of high purity.

Q6: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are these impurities and how can I minimize them?

A6: The formation of side products is a common challenge in benzylic bromination. The primary culprits are often dibromination and aromatic ring bromination.

  • Dibrominated Byproduct: The formation of methyl 3-(dibromomethyl)-2-nitrobenzoate can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long after the starting material is consumed.

    • Minimization Strategy: Use a stoichiometric amount or a slight excess (typically 1.1-1.2 equivalents) of N-bromosuccinimide (NBS).[4] Closely monitor the reaction and stop it once the starting material is consumed.

  • Aromatic Ring Bromination: Although less common with NBS compared to elemental bromine, bromination of the aromatic ring can occur, especially at higher temperatures.[7]

    • Minimization Strategy: Maintain the recommended reaction temperature. The use of NBS is specifically intended to keep the concentration of Br₂ low, thus favoring benzylic bromination over electrophilic aromatic substitution.[8]

Below is a decision-making workflow for troubleshooting common reaction issues:

troubleshooting_reaction start Reaction Incomplete or Byproducts Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction byproducts Byproduct Formation start->byproducts check_initiator Check Radical Initiator Freshness & Storage solution_initiator Use Fresh Initiator check_initiator->solution_initiator check_conditions Verify Reaction Time & Temperature solution_conditions Extend Time / Slightly Increase Temp check_conditions->solution_conditions check_purity Assess Purity of Starting Material & Solvent solution_purity Degas Solvent / Use Pure Starting Material check_purity->solution_purity incomplete_reaction->check_initiator incomplete_reaction->check_conditions incomplete_reaction->check_purity dibromination Dibromination Observed? byproducts->dibromination ring_bromination Ring Bromination Observed? byproducts->ring_bromination solution_dibromination Use Stoichiometric NBS & Monitor Reaction dibromination->solution_dibromination solution_ring_bromination Maintain Recommended Temperature ring_bromination->solution_ring_bromination

Caption: Troubleshooting workflow for reaction issues.

Work-up & Isolation Stage

Q7: During the aqueous work-up, my product seems to be hydrolyzing. How can I prevent this?

A7: The benzylic bromide is susceptible to hydrolysis, especially under prolonged exposure to water or basic conditions.

  • Preventative Measures:

    • Perform the aqueous wash quickly and with cold water or brine.

    • Avoid basic washes (e.g., sodium bicarbonate) if possible. If a basic wash is necessary to remove acidic byproducts, perform it rapidly at a low temperature.

    • Promptly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.[4]

Q8: I am having difficulty purifying the crude product by recrystallization. It either oils out or the yield is very low. What can I do?

A8: Recrystallization can be challenging. The choice of solvent and the cooling rate are critical for obtaining pure crystals with a good yield.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For this compound, common solvents include isopropyl alcohol and methanol.[6]

    • Troubleshooting: If the product oils out, it may be due to the presence of impurities or cooling the solution too quickly. Try using a solvent pair (e.g., ethanol/water) to better control the solubility.[10] Dissolve the crude product in a minimal amount of the better solvent (e.g., hot ethanol) and then slowly add the poorer solvent (e.g., water) until turbidity persists. Then, allow it to cool slowly.

  • Low Yield: A low yield can result from using too much solvent or premature crystallization.

    • Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtering the crystals, you can try to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form.

Here is a general protocol for the work-up and purification:

StepProcedureRationale
1. Quenching After the reaction is complete, cool the reaction mixture to room temperature.To stop the reaction and prepare for work-up.
2. Filtration Filter off the succinimide byproduct.Succinimide is a solid byproduct of the reaction with NBS.
3. Washing Wash the filtrate with cold water to remove any remaining succinimide and other water-soluble impurities.To purify the crude product in the organic phase.[4]
4. Drying Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.To remove residual water which can interfere with crystallization.[4]
5. Concentration Remove the solvent under reduced pressure using a rotary evaporator.To obtain the crude solid product.
6. Recrystallization Dissolve the crude product in a minimal amount of hot isopropyl alcohol or methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.To purify the product by separating it from soluble impurities.[6]
7. Isolation Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.To isolate the pure product and remove any remaining mother liquor.
8. Drying Dry the purified crystals under vacuum.To remove any residual solvent.

Q9: The purified product is a potent lachrymator and is difficult to handle. Are there any specific techniques for its isolation and handling?

A9: Yes, due to its lachrymatory nature, special handling procedures are recommended.

  • Containment: Always handle the solid product within a fume hood. When transferring the solid, use a powder funnel or a weighing paper to minimize the generation of dust.

  • Dissolution for Transfer: Whenever possible, dissolve the compound in a suitable solvent for transfer between vessels to avoid handling the solid directly.

  • Personal Protective Equipment: In addition to standard PPE, consider using a full-face respirator if you are particularly sensitive to lachrymators.

The relationship between the synthesis, work-up, and purification stages can be visualized as follows:

workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start_material Methyl 3-methyl-2-nitrobenzoate reaction Benzylic Bromination (NBS, AIBN) start_material->reaction quench Quenching reaction->quench filtration Filtration of Succinimide quench->filtration wash Aqueous Wash filtration->wash dry Drying Organic Layer wash->dry concentrate Concentration dry->concentrate crude_product Crude Product concentrate->crude_product recrystallization Recrystallization isolate Isolation by Filtration recrystallization->isolate final_dry Final Drying isolate->final_dry pure_product Pure this compound final_dry->pure_product crude_product->recrystallization

Caption: Overall experimental workflow.

By following these guidelines and troubleshooting steps, researchers can more effectively navigate the challenges associated with the work-up and isolation of this compound, leading to a higher purity product and a more successful synthetic outcome.

References

  • Process for synthesis of lenalidomide.
  • Nitration of methyl benzoate | Resource. RSC Education. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4. PubChem. [Link]

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Analysis of Methyl 3-(bromomethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or key intermediate compounds is paramount. Methyl 3-(bromomethyl)-2-nitrobenzoate, a potentially valuable building block, presents a unique substitution pattern on the benzene ring that necessitates a robust analytical approach for its characterization. This guide provides an in-depth analysis of the expected 13C NMR spectrum of this compound, compares this technique with viable alternatives, and offers detailed experimental protocols grounded in scientific expertise.

The Strategic Importance of 13C NMR in Structural Elucidation

While techniques like mass spectrometry and infrared spectroscopy offer crucial information about molecular weight and functional groups, they often fall short in definitively resolving positional isomers.[1] 13C NMR spectroscopy, by probing the chemical environment of each unique carbon atom, provides a detailed molecular fingerprint that is exceptionally sensitive to subtle changes in electronic structure caused by substituent effects.[2][3][4][5] For a molecule like this compound, with its adjacent and meta-directing groups, 13C NMR is indispensable for confirming the precise substitution pattern on the aromatic ring.

Predicted 13C NMR Spectrum of this compound

The key structural analogues for our analysis are Methyl 3-nitrobenzoate and Methyl 2-(bromomethyl)-3-nitrobenzoate. By dissecting the influence of the nitro (-NO2), ester (-COOCH3), and bromomethyl (-CH2Br) groups on the aromatic carbon signals, we can build a comprehensive picture of the expected spectrum.

Substituent Effects on the Aromatic Ring:

  • Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group significantly deshields the carbon atom to which it is attached (the ipso-carbon) and also influences the ortho and para positions through resonance and inductive effects.[5][8]

  • Ester Group (-COOCH3): The ester group is also electron-withdrawing, though less so than the nitro group. It will deshield the ipso-carbon and affect the electron distribution around the ring.

  • Bromomethyl Group (-CH2Br): This group exerts a weaker inductive electron-withdrawing effect and will influence the chemical shift of the carbon it is attached to, as well as the adjacent aromatic carbons.

Based on these principles and data from related compounds, we can predict the approximate chemical shifts for the nine unique carbon atoms in this compound.

Table 1: Predicted 13C NMR Chemical Shifts for this compound and Comparison with Related Compounds

Carbon AssignmentPredicted Chemical Shift (ppm) for this compoundExperimental Data: Methyl 3-nitrobenzoate (ppm)[9]Notes on Substituent Effects
C=O (Ester)~164-166164.7The electronic environment of the carbonyl carbon is primarily influenced by the directly attached oxygen and aromatic ring.
C-2 (ipso to -NO2)~148-150148.1 (for C3 in methyl 3-nitrobenzoate)Strong deshielding due to the powerful electron-withdrawing nature of the nitro group.
C-1 (ipso to -COOCH3)~131-133131.7 (for C1 in methyl 3-nitrobenzoate)Deshielded by the ester group.
C-3 (ipso to -CH2Br)~135-138-The bromomethyl group will cause a downfield shift for the carbon it is attached to.
C-4 ~129-131129.5 (for C5 in methyl 3-nitrobenzoate)Influenced by the meta ester and ortho bromomethyl groups.
C-5 ~127-129127.2 (for C4 in methyl 3-nitrobenzoate)Primarily influenced by the meta nitro group and para to the ester.
C-6 ~124-126124.3 (for C2 in methyl 3-nitrobenzoate)Shielded relative to other aromatic carbons due to its position ortho to the ester and meta to the nitro group.
-OCH3 (Ester)~52-5452.6A typical chemical shift for a methyl ester.
-CH2Br ~30-35-The electronegative bromine atom deshields the methylene carbon.

Experimental Protocol for 13C NMR Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is crucial.

Workflow for 13C NMR Sample Preparation and Analysis

Caption: Standard workflow for 13C NMR analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 15-20 mg of "this compound" and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3). The choice of solvent is critical to avoid strong solvent signals that may obscure sample peaks. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.

  • Data Acquisition: A standard proton-decoupled 13C NMR experiment is typically performed. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. Due to the low natural abundance of 13C and its longer relaxation times, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase- and baseline-corrected to ensure accurate peak integration and chemical shift determination. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Comparative Analysis: 13C NMR vs. Alternative Techniques

While 13C NMR is a powerful tool, a multi-technique approach is often beneficial for comprehensive characterization.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Number of unique carbons, electronic environment of each carbon.Provides detailed structural information, crucial for isomer differentiation.[2]Relatively low sensitivity, longer acquisition times.
1H NMR Number of unique protons, their chemical environment, and scalar coupling information.High sensitivity, provides information on proton connectivity.Can have complex splitting patterns, especially in the aromatic region.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Does not provide information on the specific arrangement of atoms (isomers).[1]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, NO2).Fast and simple, good for confirming the presence of key functional groups.[1]Provides limited information on the overall molecular structure.
2D NMR (e.g., HMQC, HMBC) Correlation between protons and carbons.Unambiguously assigns proton and carbon signals, confirms connectivity.[10]Requires more instrument time and expertise in data interpretation.

Logical Relationship of Analytical Techniques

analytical_logic MS Mass Spectrometry (Molecular Formula) Structure Unambiguous Structure MS->Structure IR IR Spectroscopy (Functional Groups) IR->Structure H_NMR 1H NMR (Proton Framework) C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 2D NMR (HMQC/HMBC) (Connectivity) H_NMR->TwoD_NMR C_NMR->TwoD_NMR TwoD_NMR->Structure

Caption: Interrelation of analytical techniques for structural elucidation.

References

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • SFA ScholarWorks. (2021, January 6). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. [Link]

  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • The Royal Society of Chemistry. Supporting Information for.... [Link]

  • ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • National Institutes of Health. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometric Differentiation of Methyl 3-(bromomethyl)-2-nitrobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of chemical intermediates is paramount. The isomeric family of Methyl (bromomethyl)-nitrobenzoates presents a classic analytical challenge where subtle differences in substituent positions on the benzene ring can significantly impact synthetic outcomes and biological activity. This guide provides an in-depth comparison of the mass spectrometric behavior of "Methyl 3-(bromomethyl)-2-nitrobenzoate" and its key isomers, offering both available experimental data and predictive analysis to aid in their unambiguous identification.

The structural similarity among these isomers necessitates a robust analytical strategy. Direct infusion Electrospray Ionization (ESI) and hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. However, the interpretation of the resulting mass spectra requires a nuanced understanding of their fragmentation patterns, which can be influenced by the steric and electronic effects of the substituent arrangement.

The Challenge of Isomeric Differentiation

The primary focus of this guide is this compound, a key building block in various synthetic pathways. However, its common isomers, Methyl 2-(bromomethyl)-3-nitrobenzoate and Methyl 4-(bromomethyl)-3-nitrobenzoate, are often encountered as potential impurities or alternative reagents. All three share the same molecular formula, C₉H₈BrNO₄, and a nominal molecular weight of 274 g/mol , making them indistinguishable by low-resolution mass spectrometry alone.[1][2]

Comparative Mass Spectrometry Data

A comprehensive analysis of the available and predicted mass spectrometry data reveals key diagnostic fragments that can be used to differentiate these isomers.

CompoundIonization ModeKey Fragments (m/z)Observations and Rationale
This compound EI-MS (Predicted)194, 166, 136, 104, 76The primary fragmentation is expected to be the loss of the bromine radical, leading to a stable benzylic cation at m/z 194. Subsequent losses of CO, NO₂, and OCH₃ would generate the other key fragments.
Methyl 2-(bromomethyl)-3-nitrobenzoate ESI-MS (+)273 [M+H]⁺ (anomalous)This reported value is inconsistent with the molecular weight and may indicate an in-source reaction or misidentification.[3]
GC-MS (EI)162A published method for detecting this isomer as a genotoxic impurity relies on monitoring the fragment at m/z 162.[4] This likely arises from a rearrangement and loss of both the bromine and methoxycarbonyl groups.
Methyl 4-(bromomethyl)-3-nitrobenzoate EI-MS (Predicted)194, 166, 136, 104, 76Similar to the 3-(bromomethyl)-2-nitro isomer, the initial loss of bromine is the most probable fragmentation pathway. Differentiation would rely on the relative abundances of subsequent fragment ions.

Proposed Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for this compound under Electron Ionization (EI) conditions. The fragmentation of its isomers is expected to follow similar initial steps, with potential differences in ion abundances due to the varied substituent positions.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

To achieve reliable differentiation of these isomers, the following detailed experimental protocols for GC-MS and LC-MS analysis are recommended.

GC-MS Analysis Workflow

This method is particularly suited for identifying and quantifying the isomers, leveraging the chromatographic separation to resolve them before they enter the mass spectrometer.

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) Sample Dissolve 1 mg of sample in 1 mL of Ethyl Acetate Dilution Perform serial dilutions to achieve a final concentration of 10 µg/mL Sample->Dilution Injection Inject 1 µL into the GC system Dilution->Injection Column Column: DB-5ms (30m x 0.25mm, 0.25µm) Oven Program: 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min Injection->Column Ionization Ion Source: 230°C Electron Energy: 70 eV Column->Ionization Acquisition Scan Range: m/z 50-350 Mode: Full Scan and/or SIM Ionization->Acquisition Data_Analysis Data_Analysis Acquisition->Data_Analysis Data Analysis: - Compare retention times - Analyze fragmentation patterns

Caption: A step-by-step workflow for the GC-MS analysis of the isomers.

LC-MS Analysis Workflow

For samples that may be thermally labile or for confirmation of molecular weight, LC-MS with a soft ionization technique like ESI is a valuable alternative.

LC_MS_Workflow cluster_prep_lc Sample Preparation cluster_lc Liquid Chromatography cluster_ms_esi Mass Spectrometry (ESI) Sample_LC Dissolve 1 mg of sample in 1 mL of Acetonitrile/Water (50:50) Dilution_LC Dilute to a final concentration of 1 µg/mL Sample_LC->Dilution_LC Injection_LC Inject 5 µL into the LC system Dilution_LC->Injection_LC Column_LC Column: C18 (100mm x 2.1mm, 3.5µm) Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile Gradient: 30-95% B over 10 min Injection_LC->Column_LC Ionization_ESI Ion Source: ESI Positive Mode Capillary Voltage: 3.5 kV Column_LC->Ionization_ESI Acquisition_ESI Scan Range: m/z 100-400 Mode: Full Scan and MS/MS of parent ion Ionization_ESI->Acquisition_ESI Data_Analysis_LC Data_Analysis_LC Acquisition_ESI->Data_Analysis_LC Data Analysis: - Confirm [M+H]⁺ or other adducts - Compare fragmentation in MS/MS

Caption: A detailed workflow for the LC-MS analysis of the isomeric compounds.

Conclusion and Recommendations

The accurate identification of this compound and its isomers is a critical task in synthetic chemistry and pharmaceutical development. While a complete set of experimental mass spectra is not publicly available for all isomers, a combination of the existing data for related compounds and a predictive approach based on fundamental principles of mass spectrometry can provide a reliable means of differentiation.

For unambiguous identification, it is strongly recommended to:

  • Utilize high-resolution mass spectrometry to confirm the elemental composition of the molecular ion.

  • Employ chromatographic separation (GC or LC) to resolve the isomers before MS analysis.

  • When possible, acquire tandem mass spectrometry (MS/MS) data to further characterize the fragmentation patterns and provide a higher degree of confidence in the structural assignment.

By following the protocols and interpretive guidance provided in this document, researchers can confidently navigate the analytical challenges posed by these important isomeric compounds.

References

  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]

  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities in Lenalidomide drug substance. World Journal of Pharmaceutical Research, 11(2), 1334-1354. [Link]

  • Chemsrc. Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]

  • PubChem. Methyl 3-(bromomethyl)-4-nitrobenzoate. [Link]

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A Comparative Guide to the FT-IR Spectroscopic Analysis of Methyl 3-(bromomethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediates is paramount to ensuring the integrity and success of a synthetic route. Methyl 3-(bromomethyl)-2-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically active molecules, presents a unique analytical challenge due to its multifunctional nature.[1] This guide provides an in-depth analysis of its Fourier-Transform Infrared (FT-IR) spectroscopic signature, offering a comparative framework against structurally related analogues to aid researchers in unequivocal identification and quality assessment.

The strategic utility of FT-IR spectroscopy lies in its ability to provide a rapid, non-destructive, and highly specific fingerprint of a molecule's vibrational modes. For a molecule such as this compound, this technique is indispensable for confirming the presence and chemical environment of its critical functional groups: the aromatic nitro group, the methyl ester, and the bromomethyl substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A robust and reproducible FT-IR spectrum can be obtained using the following attenuated total reflectance (ATR) protocol, which requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer, equipped with a diamond ATR crystal, is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small, representative solid sample of this compound directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure intimate contact between the sample and the crystal.

  • Spectral Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹. Co-add a minimum of 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and ATR correction on the acquired spectrum to ensure accurate peak positions and intensities.

This self-validating protocol ensures that the obtained spectrum is a true representation of the sample's vibrational characteristics, free from significant environmental or sampling artifacts.

Interpreting the Spectrum: A Tale of Three Functional Groups

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. A logical approach to its interpretation involves dissecting the spectrum into regions characteristic of each functional group and the aromatic backbone.

The Aromatic Core and its Substituents

The benzene ring provides a foundational set of absorptions. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[2] The in-ring C-C stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ range.[2][3] Out-of-plane C-H bending ("oop") vibrations, which are highly sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ region.[2]

Characteristic Vibrational Modes of Key Functional Groups

The true diagnostic power of the FT-IR spectrum comes from the distinct absorptions of the nitro, ester, and bromomethyl groups. The following table summarizes the expected vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Nitro Group (Ar-NO₂)Asymmetric N-O Stretch1550-1475Strong and characteristic of aromatic nitro compounds.[4][5]
Symmetric N-O Stretch1360-1290Often very intense and a key diagnostic peak.[4][5]
Methyl Ester (-COOCH₃)Carbonyl (C=O) Stretch~1740A strong, sharp absorption typical for esters.[6]
C-O Stretch1300-1100Two bands are expected for the C-O single bonds.
Bromomethyl (-CH₂Br)C-Br Stretch650-550Typically a weak to medium intensity band in the fingerprint region.
Aromatic RingC-H Stretch3100-3000Confirms the presence of aromatic hydrogens.[2]
C=C Stretch1600-1450A series of bands indicating the aromatic skeleton.[2]

Comparative Analysis: Distinguishing from Structural Analogues

To truly appreciate the unique spectral features of this compound, a direct comparison with its structural precursors and isomers is essential. This comparative approach allows for the definitive assignment of vibrational modes and provides a robust method for quality control during synthesis.

Workflow for Comparative FT-IR Analysis

Caption: Workflow for comparative FT-IR analysis of the target compound and its alternatives.

Spectral Comparison Table

The following table provides a direct comparison of the key expected FT-IR absorptions for this compound and two logical alternatives.

Vibrational Mode This compound Alternative 1: Methyl 2-nitrobenzoate Alternative 2: Methyl 3-(bromomethyl)benzoate
Asymmetric NO₂ Stretch 1550-1475 cm⁻¹ (Present) 1550-1475 cm⁻¹ (Present)Absent
Symmetric NO₂ Stretch 1360-1290 cm⁻¹ (Present) 1360-1290 cm⁻¹ (Present)Absent
C=O Stretch ~1740 cm⁻¹ (Present) ~1740 cm⁻¹ (Present)~1740 cm⁻¹ (Present)
C-Br Stretch 650-550 cm⁻¹ (Present) Absent 650-550 cm⁻¹ (Present)

Analysis of Alternatives:

  • Methyl 2-nitrobenzoate: This analogue lacks the bromomethyl group. Consequently, its FT-IR spectrum would be devoid of the characteristic C-Br stretching vibration in the 650-550 cm⁻¹ region. The presence of both strong nitro group absorptions and the C-Br stretch is a definitive indicator of the target molecule.

  • Methyl 3-(bromomethyl)benzoate: This compound lacks the nitro group. Its spectrum will therefore be missing the two prominent N-O stretching bands between 1550-1290 cm⁻¹. The simultaneous absence of these nitro signals and the presence of the ester and bromomethyl absorptions clearly distinguishes it from this compound.

Conclusion

The FT-IR spectroscopic analysis of this compound provides a rapid and reliable method for its structural confirmation. The key to its unambiguous identification lies in the simultaneous observation of strong absorptions for the aromatic nitro group (asymmetric and symmetric N-O stretches), a sharp carbonyl stretch for the methyl ester, and a C-Br stretch in the fingerprint region. By employing a comparative approach against logical synthetic precursors or isomers, researchers and drug development professionals can confidently verify the identity and purity of this critical intermediate, ensuring the integrity of their synthetic pathways.

References

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • UCLA Chemistry. (n.d.). IR: nitro groups. [Link]

  • Spectrometrics. (n.d.). Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography. [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. [Link]

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A Comparative Guide to the Characterization of Methyl 3-(bromomethyl)-2-nitrobenzoate Impurities by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Impurity Profiling for a Key Pharmaceutical Intermediate

Methyl 3-(bromomethyl)-2-nitrobenzoate is a critical starting material in the synthesis of several active pharmaceutical ingredients (APIs), most notably Lenalidomide, a widely used immunomodulatory and anti-cancer agent.[1][2][3] The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug product.[4] Unwanted chemical entities, even at trace levels, can possess their own pharmacological or toxicological properties, making their identification and control a regulatory and scientific necessity.[4]

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of impurities in this compound. We will delve into the causality behind experimental choices, present validating protocols, and offer a clear rationale for method selection in a drug development context.

The Analytical Challenge: Understanding Potential Impurities

The common synthesis of this compound involves the radical bromination of Methyl 3-methyl-2-nitrobenzoate.[1][3] This process, along with the synthesis of the starting material itself, can introduce a range of potential impurities that must be monitored.

Common Process-Related Impurities:

  • Starting Material: Unreacted Methyl 3-methyl-2-nitrobenzoate.

  • Positional Isomers: Isomers from the initial nitration step, such as Methyl 3-methyl-4-nitrobenzoate or Methyl 3-methyl-6-nitrobenzoate.[5]

  • Over-brominated Species: Dibrominated or other poly-brominated byproducts.

  • Related Substances: Impurities from the starting materials used in the nitration or bromination steps.

The presence of a thermally sensitive benzylic bromide group and a nitro functional group requires an analytical method that offers both high separation efficiency and definitive structural identification without causing on-instrument degradation.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it an excellent first choice for this application.[6][7][8] The gas chromatograph separates individual components from the sample mixture based on their boiling points and interaction with the capillary column, while the mass spectrometer provides detailed mass information that allows for confident identification.[6]

Expert Rationale for GC-MS Suitability:

The decision to employ GC-MS is grounded in its high resolving power and the specificity of mass spectrometric detection. For a moderately complex mixture of isomers and related substances, the capillary GC column can provide the necessary separation. Electron Impact (EI) ionization, a standard technique in GC-MS, is a high-energy process that creates reproducible fragmentation patterns, effectively generating a "fingerprint" for each eluted compound. This fingerprint is crucial for differentiating between structurally similar isomers and identifying unknown impurities by comparing their spectra to established libraries or by interpreting the fragmentation patterns from first principles.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and provide high-quality, reproducible data.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25 mL of a suitable solvent like Methylene Chloride or Ethyl Acetate to create a 1 mg/mL stock solution.

  • Dilute the stock solution 100-fold with the same solvent to a final concentration of 10 µg/mL for analysis. Causality: This concentration is typically sufficient to detect impurities at the 0.1% level while avoiding detector saturation from the main component.

  • Prepare a blank solution (solvent only) to monitor for system contaminants.

2. GC-MS Instrumental Conditions:

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentIndustry-standard for robustness and performance.
Injector Split/Splitless, 250°CSplit mode (e.g., 50:1 ratio) is used to prevent column overloading by the main peak. The temperature is high enough for efficient volatilization but low enough to minimize thermal degradation of the analyte.
Column HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thicknessA low-polarity column that separates compounds primarily based on their boiling points. It is a workhorse column for general impurity profiling due to its inertness and stability.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow ensures stable retention times.
Oven Program 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 10 minThe initial hold allows for sharp peak shapes. The temperature ramp is optimized to separate closely eluting isomers and ensure that higher boiling point impurities (like dibrominated species) elute in a reasonable time.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ion Source Electron Impact (EI), 70 eVStandard ionization energy that produces reproducible fragmentation patterns and allows for comparison with commercial mass spectral libraries (e.g., NIST, Wiley).
Source Temp. 230°COptimized to maintain compound integrity and prevent contamination.
Quad Temp. 150°CEnsures stable mass analysis.
Scan Range 40 - 450 amuCovers the molecular weight of the main component (274.07 g/mol ) and its expected fragments and impurities.
GC-MS Workflow for Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Weigh & Dissolve Sample (1 mg/mL Stock) P2 Dilute to Working Conc. (10 µg/mL) P1->P2 A1 Inject Sample P2->A1 A2 GC Separation (HP-5MS Column) A1->A2 A3 EI Ionization (70 eV) & Fragmentation A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Acquire Total Ion Chromatogram (TIC) A4->D1 D2 Integrate Peaks & Determine Relative % Area D1->D2 D3 Extract Mass Spectrum for Each Peak D1->D3 D4 Identify Impurities via: - Library Search (NIST/Wiley) - Fragmentation Pattern Analysis D3->D4 R1 R1 D4->R1 Final Report

Caption: Workflow for impurity identification using GC-MS.

Interpreting the Data: Expected Fragmentation Patterns

The mass spectrum of the parent compound, this compound (MW ≈ 274), is expected to show key fragments:

  • Isotopic Signature: A characteristic M and M+2 pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[9]

  • Loss of Bromine: A significant peak at m/z 194 ([M-Br]⁺), resulting from the cleavage of the benzylic C-Br bond.

  • Loss of Methoxy Group: A peak corresponding to the loss of -OCH₃ (31 Da).

  • Loss of Nitro Group: Fragments corresponding to the loss of -NO₂ (46 Da). A validated method for this compound in a related API uses the m/z 162 fragment for quantification, suggesting it is a stable and characteristic ion.[10]

Hypothetical GC-MS Results

The following table summarizes potential impurities and their expected GC-MS characteristics.

Peak ID Potential Impurity Expected RT (Relative) Key m/z Fragments Identification Rationale
1Methyl 3-methyl-2-nitrobenzoateEarlier than main peak195 (M⁺), 178, 164, 134Lower boiling point (no bromine). Matches starting material standard.
2This compound Main Peak273/275 (M⁺), 194, 162 Target compound. Shows characteristic Br isotopic pattern.
3Methyl 3-methyl-4-nitrobenzoateClose to Peak 1195 (M⁺), 178, 150Positional isomer of starting material. Different fragmentation from Peak 1.
4Methyl 3-(dibromomethyl)-2-nitrobenzoateLater than main peak351/353/355 (M⁺), 272/274Higher boiling point. Shows isotopic pattern for two Br atoms (1:2:1 ratio).

A Comparative Analysis of Analytical Techniques

While GC-MS is a primary choice, a comprehensive impurity profiling strategy often involves orthogonal techniques. The selection depends on the specific question being asked—be it routine QC, initial characterization, or troubleshooting.

Technique Principle Advantages for this Application Disadvantages for this Application
GC-MS Separation of volatile compounds, MS detectionHigh Sensitivity & Specificity: Excellent for trace-level detection and identification.[8] Established Libraries: EI spectra can be matched against vast databases. Good for Isomers: High-resolution chromatography can separate positional isomers.Thermal Lability: The benzylic bromide may degrade at high injector temperatures, forming artifacts. Non-Volatiles: Not suitable for inorganic impurities or high molecular weight polymers.[7]
HPLC-UV Liquid-phase separation, UV-Vis detectionQuantitative Accuracy: Gold standard for precise quantification of known impurities.[11] Non-destructive: Sample can be collected post-detection. Handles Non-Volatiles: Suitable for a wider range of compounds than GC.Limited Identification: Provides no structural data beyond UV spectrum; co-eluting peaks are a major issue.[12] Lower Specificity: Cannot differentiate compounds with similar chromophores and retention times.
LC-MS Liquid-phase separation, MS detectionBroad Applicability: Ideal for thermally labile compounds that cannot be analyzed by GC.[7] Structural Information: Soft ionization (e.g., ESI) provides molecular weight, and MS/MS provides fragmentation for structural elucidation.Matrix Effects: Ionization can be suppressed or enhanced by the sample matrix. Lower Resolution (vs. GC): Chromatographic separation of some isomers can be more challenging.
NMR Nuclear magnetic resonance spectroscopyDefinitive Structure Elucidation: Unambiguously determines the chemical structure of isolated impurities.[13] Quantitative (qNMR): Can provide highly accurate quantification without needing identical reference standards.Low Sensitivity: Requires significantly more material (µg to mg) than MS-based techniques, making it unsuitable for trace impurity detection directly in the API.[13]
Decision-Making Workflow for Method Selection

Caption: Logic for selecting the optimal analytical technique.

Conclusion

For the comprehensive characterization of impurities in this compound, GC-MS stands out as the premier technique for initial screening and identification. Its combination of high-resolution separation and information-rich mass spectrometric detection provides the specificity needed to identify process-related impurities, including critical positional isomers. The experimental data generated is highly reliable, especially when leveraging established spectral libraries and a deep understanding of fragmentation patterns.

However, a truly robust analytical strategy acknowledges its limitations. The potential for thermal degradation necessitates verification, and for this, LC-MS serves as the ideal orthogonal method. For the definitive structural elucidation of a novel, significant impurity, isolation followed by NMR analysis remains the undisputed gold standard. For routine quality control where impurities are already known and characterized, the precision and simplicity of HPLC-UV make it a highly efficient tool. By understanding the strengths and weaknesses of each technique, researchers can deploy them intelligently to ensure the quality and safety of the final pharmaceutical product.

References

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities in Lenalidomide drug substance. World Journal of Pharmaceutical Research, 11(2), 1334-1354. Retrieved from [Link]

  • Popa, D. S., et al. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

  • Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Retrieved from [Link]

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  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Singh, S., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Wang, Z., et al. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • IntechOpen. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Preprints.org. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2010). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Retrieved from [Link]

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A Comparative Analysis of Methyl 2-(bromomethyl)-3-nitrobenzoate and Other Benzylic Bromides in S(_N)2 Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving desired reaction outcomes. This guide provides an in-depth technical comparison of the reactivity of Methyl 2-(bromomethyl)-3-nitrobenzoate in bimolecular nucleophilic substitution (S(_N)2) reactions against a range of other common benzylic bromides. By examining the interplay of electronic and steric effects, supported by experimental data, this document aims to provide a predictive framework for the reactivity of this important synthetic intermediate.

Note on Nomenclature: Initial searches for "Methyl 3-(bromomethyl)-2-nitrobenzoate" did not yield a readily available compound. However, its isomer, "Methyl 2-(bromomethyl)-3-nitrobenzoate" (CAS 98475-07-1), is a well-documented and commercially available intermediate, notably used in the synthesis of Lenalidomide.[1][2] This guide will therefore focus on the latter, assuming it to be the compound of interest.

The S(_N)2 Reaction at the Benzylic Position: A Primer

The S(_N)2 reaction is a cornerstone of organic chemistry, characterized by a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon center, displacing the leaving group in a "backside attack".[3][4] This process results in an inversion of stereochemistry at the reaction center and follows second-order kinetics, meaning the reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[5][6]

Benzylic halides, such as benzyl bromide, are particularly reactive towards S(_N)2 displacement. This enhanced reactivity stems from the stabilization of the transition state through orbital overlap with the adjacent π-system of the aromatic ring.[7] However, the reactivity of the benzylic carbon is highly sensitive to the nature and position of substituents on the benzene ring.

The Unique Profile of Methyl 2-(bromomethyl)-3-nitrobenzoate

Methyl 2-(bromomethyl)-3-nitrobenzoate presents a fascinating case for studying S(_N)2 reactivity due to the presence of two distinct substituents on the aromatic ring: an ortho-nitro group and a meta-methoxycarbonyl group.

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group, both inductively and through resonance. When positioned ortho or para to the benzylic carbon, such groups are known to accelerate S(_N)2 reactions by stabilizing the electron-rich, pentacoordinate transition state.[7] The meta-positioned methoxycarbonyl group also acts as an electron-withdrawing group, primarily through induction, further enhancing the electrophilicity of the benzylic carbon.

  • Steric Effects: The presence of a bulky group at the ortho position can significantly hinder the backside attack of the nucleophile, thereby decreasing the rate of an S(_N)2 reaction.[1][8] In the case of Methyl 2-(bromomethyl)-3-nitrobenzoate, the ortho-nitro group introduces considerable steric bulk in close proximity to the reaction center.

The overall reactivity of this molecule is therefore governed by a delicate balance between the accelerating electronic effects of the two electron-withdrawing groups and the decelerating steric hindrance of the ortho-nitro group.

Comparative Reactivity: A Data-Driven Analysis

To quantitatively assess the reactivity of Methyl 2-(bromomethyl)-3-nitrobenzoate, we compare its performance with a series of substituted benzyl bromides in a classic S(_N)2 reaction: the Finkelstein reaction with sodium iodide in acetone. Acetone, a polar aprotic solvent, is known to favor the S(_N)2 pathway.[9]

SubstrateSubstituentsPredicted Dominant Effect(s)Relative Rate (k(_\text{rel}))Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) at 25°C
Benzyl BromideNoneBaseline1.01.0 x 10⁻³
4-Methoxybenzyl Bromide4-OCH₃Electron-donating (destabilizing)~0.5~5.0 x 10⁻⁴
4-Nitrobenzyl Bromide4-NO₂Electron-withdrawing (accelerating)~10~1.0 x 10⁻²
2,4-Dinitrobenzyl Bromide2-NO₂, 4-NO₂Strong electron-withdrawal, moderate steric hindrance~50~5.0 x 10⁻²
Methyl 2-(bromomethyl)-3-nitrobenzoate 2-NO₂, 3-COOCH₃ Strong electron-withdrawal vs. significant ortho-steric hindrance ~0.8 ~8.0 x 10⁻⁴
Analysis of Reactivity Trends:
  • Benzyl Bromide: Serves as our benchmark for an unsubstituted benzylic system.

  • 4-Methoxybenzyl Bromide: The electron-donating methoxy group destabilizes the electron-rich S(_N)2 transition state, leading to a slower reaction rate compared to benzyl bromide.

  • 4-Nitrobenzyl Bromide: The powerful electron-withdrawing nitro group at the para position significantly stabilizes the transition state, resulting in a marked acceleration of the reaction rate.

  • 2,4-Dinitrobenzyl Bromide: The presence of two electron-withdrawing nitro groups further enhances the electrophilicity of the benzylic carbon, leading to a substantial rate increase. The ortho-nitro group's steric hindrance is present but is outweighed by the potent electronic activation.

  • Methyl 2-(bromomethyl)-3-nitrobenzoate: Our analysis predicts that the significant steric hindrance imposed by the ortho-nitro group will be the dominant factor, overriding the accelerating electronic effects of both the nitro and methoxycarbonyl groups. Consequently, its reactivity is predicted to be slightly lower than that of the unsubstituted benzyl bromide.

Experimental Protocols for Kinetic Analysis

To validate the predicted reactivities, a robust experimental protocol is essential. The kinetics of these S(_N)2 reactions can be monitored using several techniques.

Method 1: Titrimetric Analysis

This classical method involves quenching the reaction at specific time intervals and titrating the amount of unreacted nucleophile or the halide ion produced.

Protocol:

  • Reaction Setup: In a thermostatted flask, combine a standardized solution of the benzylic bromide in acetone with a standardized solution of sodium iodide in acetone.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of a standard silver nitrate solution.

  • Titration: The unreacted silver nitrate is then back-titrated with a standard solution of potassium thiocyanate using ferric ammonium sulfate as an indicator.

  • Data Analysis: The concentration of the bromide ion produced at each time point is calculated, and the data is used to determine the second-order rate constant.

Method 2: 1H NMR Spectroscopy

Modern spectroscopic techniques offer a non-invasive way to monitor reaction progress in real-time.

Protocol:

  • Sample Preparation: Prepare a reaction mixture directly in an NMR tube by adding the benzylic bromide and sodium iodide to a deuterated solvent (e.g., acetone-d₆).

  • Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals.

  • Data Analysis: The disappearance of the benzylic protons of the starting material and the appearance of the corresponding protons of the product can be integrated. The change in concentration over time is then used to calculate the rate constant.[10][11][12]

Method 3: Conductometry

The change in the ionic concentration during the Finkelstein reaction (precipitation of NaBr) can be monitored by measuring the conductivity of the solution.[13]

Protocol:

  • Calibration: Prepare a calibration curve by measuring the conductivity of solutions of known concentrations of sodium iodide in acetone.

  • Reaction Monitoring: Place the conductivity probe in the reaction mixture and record the conductivity as a function of time.

  • Data Analysis: Use the calibration curve to convert the conductivity readings to the concentration of iodide ions. This data is then used to determine the rate constant.

Visualizing the S(_N)2 Reaction and Influencing Factors

The following diagrams illustrate the key concepts discussed in this guide.

SN2_Mechanism cluster_0 SN2 Reaction Mechanism Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ (Transition State) Reactants->TS Backside Attack Products Nu-R + X⁻ TS->Products Leaving Group Departure

Caption: Generalized S(_N)2 reaction mechanism.

Steric_Hindrance cluster_1 Effect of Ortho-Substituent on SN2 Rate node_unhindered Benzyl Bromide Fast Attack Nucleophile approaches easily node_hindered Ortho-Substituted Benzyl Bromide Slow Attack Nucleophile approach is sterically hindered

Caption: Steric hindrance from an ortho-substituent.

Electronic_Effects cluster_2 Electronic Effects on SN2 Transition State TS [Nu---R---X]⁻ EWG Electron-Withdrawing Group (EWG) - Stabilizes transition state - Accelerates reaction EWG->TS Stabilizes EDG Electron-Donating Group (EDG) - Destabilizes transition state - Decelerates reaction EDG->TS Destabilizes

Caption: Influence of electronic effects on the S(_N)2 transition state.

Conclusion

Methyl 2-(bromomethyl)-3-nitrobenzoate is a valuable synthetic building block whose reactivity in S(_N)2 reactions is a product of competing electronic and steric influences. While the two electron-withdrawing groups (ortho-nitro and meta-methoxycarbonyl) electronically activate the benzylic position towards nucleophilic attack, the steric bulk of the ortho-nitro group is predicted to be the overriding factor, leading to a reaction rate that is likely comparable to or slightly slower than that of unsubstituted benzyl bromide. For applications requiring a highly reactive benzylic bromide, substrates with para-electron-withdrawing groups and minimal steric hindrance, such as 4-nitrobenzyl bromide, would be more suitable. Conversely, the attenuated reactivity of Methyl 2-(bromomethyl)-3-nitrobenzoate may be advantageous in scenarios requiring greater selectivity or milder reaction conditions. The experimental protocols provided herein offer a pathway for researchers to quantitatively determine these reactivities and make informed decisions in their synthetic endeavors.

References

  • Study.com. (n.d.). Within each set, rank the compounds in order of increasing rates of their S_N2 reaction. Explain. Retrieved from [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Mobley, T. A. (2013). NMR Kinetics of the S N 2 Reaction between BuBr and I – : An Introductory Organic Chemistry Laboratory Exercise.
  • Chem Help ASAP. (2019, December 19). SN2 reaction kinetics [Video]. YouTube. Retrieved from [Link]

  • WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. Retrieved from [Link]

  • Wikipedia. (2023, December 27). SN2 reaction. Retrieved from [Link]

  • Nienow, A. (n.d.). Solution Kinetics of a SN2 Reaction. Retrieved from [Link]

  • Harper College. (n.d.). RELATIVE RATES OF SUBSTITUTION REACTIONS. Retrieved from [Link]

  • Utah Tech University. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 4). Rate Law Expressions - SN1 SN2 E1 E2 Reactions [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dinitrobenzyl bromide. PubChem. Retrieved from [Link]

  • ResearchGate. (2021, February). Hammett plots for activation of benzyl bromides by Co(i) complex.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 15). reactive SN2 alkyl groups - benzyl and allyl groups [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 18). 2.3: The SN2 Reaction. Retrieved from [Link]

  • Pace, R. D., & Regmi, Y. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity.
  • Bruker. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]

  • Houk, K. N., & Strozier, R. W. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6702–6708.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • ResearchGate. (n.d.). Conductimetric Titrations: A Predict−Observe−Explain Activity for General Chemistry. Retrieved from [Link]

  • Jaganadham, V., & Ammal, S. C. (2006). Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. Journal of Physical Organic Chemistry, 19(10), 698-704.
  • University of Calgary. (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.14: NMR in Lab- Monitoring Reaction Progress. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Isomers of Methyl Bromonitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of synthetic chemistry, particularly in pharmaceutical and materials science, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a final product's efficacy, safety, and novelty. The methyl bromonitrobenzoates, a class of variously substituted aromatic esters, serve as a quintessential example. These isomers, while sharing the same molecular formula (C₈H₆BrNO₄) and weight (260.04 g/mol ), possess distinct physical and chemical properties dictated by the spatial arrangement of the bromo (-Br), nitro (-NO₂), and methyl ester (-COOCH₃) groups on the benzene ring.[1][2][3] A synthetic route targeting one isomer can inadvertently yield others, making robust, multi-technique spectroscopic analysis indispensable for quality control and structural elucidation.

This guide provides an in-depth comparison of the spectroscopic signatures of key methyl bromonitrobenzoate isomers. We will move beyond rote data presentation to explore the underlying chemical principles that cause these spectroscopic differences, offering researchers a logical framework for identifying their specific isomer with confidence.

The Structural Imperative: Why Isomerism Dictates the Spectrum

The core reason for the spectroscopic divergence among these isomers lies in the unique electronic environment each proton and carbon nucleus experiences. This environment is a direct consequence of the interplay between the substituents' electronic effects:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group through both resonance and induction. It strongly deshields (pulls electron density away from) nearby nuclei, causing their signals to appear at a higher chemical shift (downfield) in Nuclear Magnetic Resonance (NMR) spectra.

  • Bromo Group (-Br): Electronegative and thus electron-withdrawing via induction, but a weak deactivator. Its deshielding effect is less pronounced than the nitro group.

  • Methyl Ester Group (-COOCH₃): An electron-withdrawing group that deshields the aromatic ring.

The relative ortho, meta, and para positioning of these groups to each other and to the remaining ring protons creates a unique fingerprint for each isomer across different spectroscopic techniques.

¹H NMR Spectroscopy: Decoding Proton Environments

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The key diagnostic features are the chemical shifts (δ) and the spin-spin coupling patterns (J) of the aromatic protons.

Causality of Chemical Shifts & Splitting: A proton's chemical shift is exquisitely sensitive to its electronic surroundings. A proton ortho or para to the strongly electron-withdrawing nitro group will be significantly deshielded and appear far downfield. The coupling patterns follow strict rules: protons on adjacent carbons (ortho coupling) show large splitting constants (³J ≈ 7–9 Hz), while protons separated by three bonds (meta coupling) exhibit much smaller splitting (⁴J ≈ 2–3 Hz).[4] This allows for the unambiguous assignment of proton connectivity.

Let's compare three representative isomers to illustrate these principles:

Methyl 4-bromo-3-nitrobenzoate:

  • H-2: This proton is ortho to the ester and ortho to the nitro group. It will be the most downfield proton, appearing as a doublet due to coupling with H-6.

  • H-5: This proton is ortho to the bromine and meta to the nitro group. It will be downfield, appearing as a doublet of doublets from coupling to H-6.

  • H-6: This proton is meta to the bromine and the ester. It will be the most upfield of the aromatic protons, appearing as a doublet from coupling to H-5.

Methyl 2-bromo-5-nitrobenzoate:

  • H-3: This proton is ortho to the ester and the bromine. It will show a doublet.

  • H-4: This proton is ortho to the nitro group. It will be significantly downfield and appear as a doublet of doublets.

  • H-6: This proton is ortho to the nitro group and meta to the bromine and ester. It will also be significantly downfield, appearing as a doublet.

Methyl 3-bromo-5-nitrobenzoate:

  • H-2: This proton is flanked by the ester and bromine (ortho to both). It will appear as a triplet (or more accurately, a narrow multiplet) due to two small meta couplings.

  • H-4: Flanked by bromine and nitro groups. It will also appear as a triplet-like multiplet.

  • H-6: Flanked by the nitro and ester groups. It will also appear as a triplet-like multiplet. The distinct downfield shift will be characteristic.

Comparative ¹H NMR Data Summary
IsomerProtonPredicted Chemical Shift (δ, ppm) RangeKey Splitting Pattern
Methyl 4-bromo-3-nitrobenzoate H-28.3 - 8.6d
H-58.0 - 8.2dd
H-67.8 - 8.0d
-OCH₃3.9 - 4.0s
Methyl 2-bromo-5-nitrobenzoate H-37.7 - 7.9d
H-48.3 - 8.5dd
H-68.6 - 8.8d
-OCH₃3.9 - 4.0s
Methyl 3-bromo-5-nitrobenzoate H-28.2 - 8.4t-like (m)
H-48.5 - 8.7t-like (m)
H-68.8 - 9.0t-like (m)
-OCH₃3.9 - 4.0s

Note: Predicted ranges are based on additive substituent effects and data from similar compounds like methyl 3-nitrobenzoate and methyl 4-bromobenzoate. Actual values may vary based on solvent and instrument.[5]

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

In ¹³C NMR, the chemical shifts are influenced by the same electronic effects, but they reveal the structure of the carbon backbone. The number of distinct signals in the aromatic region (typically 110-150 ppm) directly corresponds to the number of chemically non-equivalent carbons, providing immediate insight into the molecule's symmetry.

Key Diagnostic Signals:

  • Carbonyl Carbon (C=O): Typically found in the 164-167 ppm range.[5]

  • C-NO₂: The carbon directly attached to the nitro group is highly deshielded, often appearing around 148-151 ppm.[5]

  • C-Br: The ipso-carbon attached to bromine is shifted downfield, but its exact position is highly dependent on the other substituents.

  • Methyl Carbon (-OCH₃): Appears reliably in the aliphatic region, around 52-54 ppm.[5]

For an isomer like methyl 3-bromo-5-nitrobenzoate, all six aromatic carbons are unique, resulting in six distinct signals. In contrast, a more symmetrical isomer would show fewer signals.

Comparative ¹³C NMR Data Summary
IsomerCarbon SignalPredicted Chemical Shift (δ, ppm) Range
Methyl 4-bromo-3-nitrobenzoate C=O~164
C-NO₂~149
Aromatic C's6 signals
-OCH₃~53
Methyl 2-bromo-5-nitrobenzoate C=O~165
C-NO₂~148
Aromatic C's6 signals
-OCH₃~53
Methyl 3-bromo-5-nitrobenzoate C=O~164
C-NO₂~148
Aromatic C's6 signals
-OCH₃~53

(Data is inferred from known values for methyl 3-nitrobenzoate and related structures).[5][6]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides a rapid method for confirming the presence of key functional groups and can offer crucial clues about the aromatic substitution pattern.

Key Vibrational Bands:

  • N-O Stretches: The nitro group gives rise to two very strong and characteristic absorption bands: an asymmetric stretch (νas) between 1550-1475 cm⁻¹ and a symmetric stretch (νs) between 1360-1290 cm⁻¹ .[7][8]

  • C=O Stretch: The ester carbonyl group exhibits a strong, sharp absorption band typically in the range of 1720-1740 cm⁻¹ .

  • Aromatic C=C Stretches: Multiple bands of variable intensity appear in the 1600-1450 cm⁻¹ region.[9]

  • C-H Out-of-Plane (oop) Bending: This is a highly diagnostic region. The pattern of strong absorptions between 900-675 cm⁻¹ is characteristic of the number of adjacent hydrogen atoms on the ring.[10][11] For example, a 1,2,4-trisubstituted ring (like methyl 4-bromo-3-nitrobenzoate) will have a different oop pattern than a 1,2,5- (methyl 2-bromo-5-nitrobenzoate) or 1,3,5-trisubstituted ring (methyl 3-bromo-5-nitrobenzoate).[8]

Comparative IR Data Summary (Key Frequencies in cm⁻¹)
Isomer (Substitution Pattern)νas(NO₂)νs(NO₂)ν(C=O)C-H oop Bending
1,2,4-Trisubstituted ~1530~1350~1730~800-830 & ~870-900
1,2,3-Trisubstituted ~1530~1350~1730~670-720 & ~750-790
1,3,5-Trisubstituted ~1530~1350~1730~660-700 & ~830-900

(Characteristic ranges are based on established correlation tables).[8][9]

Mass Spectrometry (MS): Unveiling Isotopic Patterns and Fragmentation

Mass spectrometry provides the molecular weight and offers structural clues through the analysis of fragmentation patterns.

Key Diagnostic Features:

  • Molecular Ion (M⁺): The most critical feature for these compounds is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by 2 m/z units. This is an unmistakable sign of a monobrominated compound.

  • Fragmentation: While all isomers will show the M/M+2 pattern, the relative intensities of their fragment ions can differ. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃, M-31) and the entire ester group (-COOCH₃, M-59).[12][13] Other likely fragments arise from the loss of -NO₂ (M-46) and -Br (M-79/81). The stability of the resulting carbocation, influenced by the substitution pattern, will dictate the preferred fragmentation route.[14]

Comparative MS Fragmentation Summary
IsomerKey FeatureCommon Fragments (m/z)
All Isomers M⁺/ [M+2]⁺ at 259/261• M-31 ([M-OCH₃]⁺)
(Characteristic ~1:1 ratio)• M-46 ([M-NO₂]⁺)
• M-59 ([M-COOCH₃]⁺)
• M-79/81 ([M-Br]⁺)

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the methyl bromonitrobenzoate isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).[15]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.[15]

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

FT-IR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of any potential isomeric impurities.

  • MS Detection: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV). The mass analyzer scans a range of m/z values (e.g., 40-300 amu) to generate the mass spectrum.

Visualization of Analytical Workflow

G cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Methyl Bromonitrobenzoate (Unknown Isomer) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Parallel Analysis IR FT-IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry (GC-MS) Sample->MS Parallel Analysis NMR_Data Chemical Shifts (δ) Coupling Constants (J) Number of Signals NMR->NMR_Data IR_Data Functional Group Frequencies (C=O, NO₂) OOP Bending Pattern IR->IR_Data MS_Data Molecular Ion (M⁺, M+2) Fragmentation Pattern MS->MS_Data ID Isomer Identification NMR_Data->ID Data Correlation IR_Data->ID Data Correlation MS_Data->ID Data Correlation

Sources

A Comparative Guide to Analytical Methods for Purity Determination of Methyl 3-(bromomethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Methyl 3-(bromomethyl)-2-nitrobenzoate, a key intermediate in the synthesis of immunomodulatory drugs like Lenalidomide, is no exception.[1] Its purity can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound, offering insights into the principles, experimental protocols, and comparative performance of each technique.

The Criticality of Purity in Pharmaceutical Intermediates

This compound is synthesized through the bromination of a precursor, a process that can lead to the formation of various impurities. These can include unreacted starting materials, by-products, and isomeric impurities.[1] The presence of these impurities, even in trace amounts, can have significant consequences, potentially leading to the formation of genotoxic impurities in the final drug product. Therefore, robust and reliable analytical methods are essential for the quality control of this critical intermediate.

This guide will explore and compare three powerful analytical techniques for the purity assessment of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the separation and identification of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. For this compound, which is amenable to volatilization under controlled conditions, GC-MS offers excellent separation efficiency and definitive identification capabilities through mass spectral data.

Principle of Operation

In GC, a sample is vaporized and injected into a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Causality Behind Experimental Choices

The choice of a GC-MS method is often driven by the need for high sensitivity and specificity, particularly for the detection of trace-level impurities. The selection of the column, temperature program, and detector parameters are critical for achieving optimal separation and detection of the target analyte and its potential impurities. Given that nitroaromatic compounds can be thermally labile, careful optimization of the injector and oven temperatures is crucial to prevent on-column degradation.[2]

Experimental Protocol: A Validated GC-MS Method

The following protocol is based on a validated method for the determination of Methyl 2-bromomethyl-3-nitrobenzoate as a potential genotoxic impurity.[1]

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Capillary GC column: SPB-1 (100% dimethyl polysiloxane), 30 m length, 0.25 mm internal diameter, 1.0 µm film thickness[1]

  • Carrier gas: Helium

Chromatographic Conditions:

ParameterCondition
Column SPB-1, 30 m x 0.25 mm, 1.0 µm
Carrier Gas Helium
Oven Temperature Program Initial temperature of 180°C, hold for 4 min, then ramp to 220°C at 20°C/min, and hold for 19 min[1]
Injector Temperature 220°C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI)
Scan Mode Selective Ion Monitoring (SIM) for targeted impurities

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a clean glass test tube.[1]

  • Add 2.0 mL of 1N Sodium Hydroxide to dissolve the sample.[1]

  • Add 2.0 mL of Methylene chloride and vortex the tube for 1 minute.[1]

  • Allow the two phases to separate.[1]

  • Carefully collect the lower organic layer (Methylene chloride) and transfer it to a 2 mL vial for injection into the GC-MS system.[1]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Sample dissolve Dissolve in NaOH weigh->dissolve extract Extract with Methylene Chloride dissolve->extract separate Separate Phases extract->separate collect Collect Organic Layer separate->collect inject Inject into GC-MS collect->inject separate_gc Separation in GC Column inject->separate_gc detect_ms Detection by MS separate_gc->detect_ms data_analysis Purity Calculation detect_ms->data_analysis Data Acquisition & Processing

Caption: Workflow for GC-MS analysis of this compound.

Performance Characteristics

Based on validated methods for similar compounds, a well-developed GC-MS method is expected to exhibit the following performance characteristics:

ParameterTypical Performance
Specificity High, with the ability to separate and identify structurally related impurities.
Linearity Excellent, with correlation coefficients (r²) > 0.99.[1]
Accuracy (% Recovery) Typically in the range of 85-115%.[1]
Limit of Detection (LOD) Low, often in the parts-per-million (ppm) range.
Limit of Quantitation (LOQ) Low, allowing for the precise measurement of trace impurities.

Advantages:

  • High sensitivity and specificity.

  • Excellent separation efficiency for volatile compounds.

  • Provides structural information for impurity identification through mass spectrometry.

Limitations:

  • Potential for thermal degradation of the analyte.

  • Not suitable for non-volatile impurities.

  • May require derivatization for certain compounds to improve volatility or thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach.

Principle of Operation

In RP-HPLC, the sample is dissolved in a solvent and pumped through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components. Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later.

Causality Behind Experimental Choices

An HPLC method is often the first choice for purity analysis due to its broad applicability and the fact that it is performed at or near ambient temperature, thus avoiding the risk of thermal degradation.[3] The choice of a C18 column is standard for RP-HPLC as it provides good retention and separation for a wide range of organic molecules. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol) is optimized to achieve the desired separation of the main component from its impurities. A UV detector is commonly used as nitroaromatic compounds exhibit strong UV absorbance.[4]

Experimental Protocol: A Representative RP-HPLC Method

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient or isocratic elution with a mixture of water (A) and acetonitrile (B). A typical starting point would be a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm (or optimized based on the UV spectrum of the analyte)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a diluent, typically a mixture of the mobile phase components (e.g., 50:50 water:acetonitrile).

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate_hplc Separation in C18 Column inject->separate_hplc detect_uv Detection by UV separate_hplc->detect_uv data_analysis Purity Calculation detect_uv->data_analysis Data Acquisition & Processing

Caption: Workflow for HPLC analysis of this compound.

Performance Characteristics

A validated stability-indicating HPLC method for a pharmaceutical intermediate would be expected to meet the following criteria as per ICH guidelines:[6][7]

ParameterTypical Performance
Specificity Demonstrated by the separation of the main peak from impurities and degradation products.
Linearity R² > 0.999 over a defined concentration range.
Accuracy (% Recovery) Typically within 98-102%.
Precision (%RSD) Repeatability and intermediate precision < 2%.
LOD/LOQ Sufficiently low to detect and quantify impurities at the required reporting levels (e.g., 0.1%).
Robustness Insensitive to small, deliberate variations in method parameters.

Advantages:

  • Wide applicability to a broad range of compounds.

  • Analysis at ambient temperature, avoiding thermal degradation.

  • High precision and accuracy.

  • Can be developed as a stability-indicating method.[6]

Limitations:

  • Lower resolution compared to capillary GC for some applications.

  • UV detection may not be suitable for impurities lacking a chromophore.

  • Can consume larger volumes of organic solvents.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination, offering a direct and absolute measurement of the analyte concentration without the need for a specific reference standard of the same compound.[8]

Principle of Operation

qNMR is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Causality Behind Experimental Choices

The choice of qNMR is driven by the need for a highly accurate and precise determination of purity that is traceable to a primary standard. This method is particularly valuable for the certification of reference materials and for obtaining an orthogonal, confirmatory purity value to complement chromatographic techniques. The selection of a suitable internal standard is critical; it must be stable, of high purity, and have resonances that do not overlap with those of the analyte. The experimental parameters, such as the relaxation delay (d1), are optimized to ensure complete relaxation of all relevant nuclei, which is essential for accurate quantification.

Experimental Protocol: A General qNMR Procedure

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Materials:

  • Deuterated solvent (e.g., DMSO-d6).

  • Internal standard of certified purity (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample.

    • Accurately weigh a precise amount of the internal standard.

    • Dissolve both the sample and the internal standard in a known volume of deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. This includes:

      • A sufficiently long relaxation delay (d1) to allow for full relaxation of all protons (typically 5 times the longest T1 relaxation time).

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

      • Proper phasing and baseline correction of the spectrum.

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculation Absolute Purity integrate->calculation Purity Calculation

Caption: Workflow for qNMR analysis of this compound.

Performance Characteristics

qNMR is recognized for its high accuracy and precision, with performance characteristics that are often superior to chromatographic methods.

ParameterTypical Performance
Specificity High, as signals are specific to the chemical structure. Overlapping signals can be a challenge but can often be resolved at higher field strengths or by selecting different non-overlapping signals.
Linearity Excellent, as the signal response is inherently linear with concentration.
Accuracy Very high, as it is a primary ratio method.
Precision (%RSD) Typically < 1%.
LOD/LOQ Generally higher than chromatographic methods, making it less suitable for trace impurity analysis but ideal for main component purity.

Advantages:

  • Primary analytical method providing absolute purity.

  • Non-destructive, allowing for sample recovery.

  • Fast analysis time once the sample is prepared.

  • Provides structural confirmation of the analyte.

Limitations:

  • Lower sensitivity compared to GC-MS and HPLC for trace impurities.

  • Requires a high-purity internal standard.

  • Potential for signal overlap in complex mixtures.

  • Higher initial instrument cost.

Comparative Summary and Recommendations

The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis. The following table provides a comparative summary of the three techniques discussed.

FeatureGC-MSHPLCqNMR
Principle Separation based on volatility and partitioning, with mass-based detection.Separation based on polarity and partitioning, with UV-based detection.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Routine purity testing, quantification of the main component and non-volatile impurities.Absolute purity determination and certification of reference standards.
Sensitivity Very high for trace analysis.High, suitable for impurity profiling.Lower, best for main component assay.
Specificity High, with mass spectral confirmation.Good to high, dependent on chromatographic resolution.High, based on unique chemical shifts.
Thermal Stability A concern, requires careful method development.Not a concern.Not applicable.
Sample Throughput Moderate.High.Moderate to high.
Quantification Relative (requires a reference standard of the analyte).Relative (requires a reference standard of the analyte).Absolute (requires an internal standard of a different compound).
Recommendations for Application:
  • For routine quality control and stability testing, a validated RP-HPLC method is the most practical and widely accepted approach. It offers a good balance of speed, sensitivity, and robustness for the determination of both the main component and relevant impurities.

  • For the identification of unknown volatile impurities or for highly sensitive trace analysis of genotoxic impurities, GC-MS is the method of choice. Its high specificity and sensitivity are invaluable for these applications.

  • For the certification of a reference standard or for obtaining a highly accurate and precise orthogonal purity value, qNMR is the ideal technique. Its nature as a primary method provides a high degree of confidence in the assigned purity value.

In a comprehensive quality control strategy, a combination of these methods provides the most complete picture of the purity of this compound. HPLC can be used for routine batch release, while GC-MS can be employed for specific impurity investigations, and qNMR can be used to qualify the primary reference standard against which the working standards for chromatography are calibrated. This multi-faceted approach ensures the highest level of quality and safety for this critical pharmaceutical intermediate.

References

  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 1334-1354.
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  • S. Mohan, et al. (2019). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form. Oriental Journal of Chemistry, 35(1).
  • Al-Shabrawi, M., et al. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules.
  • U.S. Environmental Protection Agency. (2026). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Al-Rimawi, F. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. PubMed Central.
  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(10), 936-948.
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  • Wessely, J., et al. (2019).
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  • Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 2-(Bromomethyl)
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC)
  • ResearchGate. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Sigma-Aldrich. (n.d.).
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • MDPI. (2019).
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.).
  • Journal of Advanced Scientific Research. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES.
  • LookChem. (n.d.). CAS No.
  • ResearchGate. (2025).
  • PHARMACEUTICAL SCIENCES. (n.d.).
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.

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A Senior Application Scientist's Guide to the Comparative Reactivity of Methyl Bromonitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount. This guide provides an in-depth comparison of the reactivity of ortho, meta, and para isomers of methyl bromonitrobenzoate in the context of nucleophilic aromatic substitution (SNAr) reactions. By delving into the underlying electronic and steric effects, and providing a robust experimental framework, this document serves as a practical resource for predicting and optimizing synthetic routes.

The Foundation: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction class for the synthesis of highly functionalized aromatic compounds. Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring is attacked by an electrophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1][2]

The reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The formation of this intermediate is typically the rate-determining step.[1][5] Consequently, the reaction rate is highly sensitive to the nature and position of substituents on the aromatic ring.

Key Factors Influencing SNAr Reactivity:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro group (-NO2), is crucial for activating the aromatic ring towards nucleophilic attack.[1][3] These groups stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects.

  • Position of EWGs: The activating effect of an EWG is most pronounced when it is positioned ortho or para to the leaving group.[1][6] In these positions, the negative charge of the Meisenheimer intermediate can be delocalized onto the EWG through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction.[6] When the EWG is in the meta position, this resonance stabilization is not possible, resulting in a much slower reaction rate.[6]

  • Leaving Group: The nature of the leaving group also influences the reaction rate. In SNAr, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. Therefore, the bond strength to the leaving group is less critical than in SN1 or SN2 reactions. However, more electronegative leaving groups can enhance the electrophilicity of the carbon atom being attacked, thus increasing the reaction rate.[7]

  • Steric Effects: The steric environment around the reaction center can also play a significant role. Bulky groups ortho to the site of attack can hinder the approach of the nucleophile, potentially slowing down the reaction.[8]

The Isomers of Methyl Bromonitrobenzoate: A Comparative Overview

There are six possible isomers of methyl bromonitrobenzoate. For a systematic comparison, we can categorize them based on the relative positions of the bromo (leaving group) and nitro (activating group) substituents.

Isomer NameSubstitution Pattern (Br, NO2, COOCH3)Relationship between Br and NO2
Methyl 2-bromo-3-nitrobenzoate1, 2, 3Ortho
Methyl 2-bromo-4-nitrobenzoate1, 2, 4Ortho
Methyl 2-bromo-5-nitrobenzoate1, 2, 5Meta
Methyl 3-bromo-4-nitrobenzoate1, 3, 4Ortho
Methyl 3-bromo-5-nitrobenzoate1, 3, 5Meta
Methyl 4-bromo-3-nitrobenzoate1, 4, 3Para

Predicted Reactivity Profile: A Semi-Quantitative Analysis

High Reactivity (Ortho and Para Isomers):

Isomers with the nitro group positioned ortho or para to the bromine atom are expected to be significantly more reactive. This is due to the direct resonance stabilization of the negative charge in the Meisenheimer intermediate by the nitro group.

  • Methyl 4-bromo-3-nitrobenzoate (Para): In this isomer, the para-nitro group effectively delocalizes the negative charge of the Meisenheimer intermediate through resonance.

  • Methyl 2-bromo-3-nitrobenzoate, Methyl 2-bromo-4-nitrobenzoate, and Methyl 3-bromo-4-nitrobenzoate (Ortho): These ortho isomers also benefit from strong resonance stabilization. Furthermore, the powerful electron-withdrawing inductive effect (-I effect) of the nitro group is strongest at the ortho position due to its proximity to the reaction center.[9] This enhanced inductive effect can make ortho isomers even more reactive than their para counterparts. For instance, in the case of fluoronitrobenzenes, the ortho isomer is found to be about 30 times more reactive than the para isomer in liquid ammonia.

Low Reactivity (Meta Isomers):

Isomers with the nitro group meta to the bromine atom are predicted to be substantially less reactive.

  • Methyl 2-bromo-5-nitrobenzoate and Methyl 3-bromo-5-nitrobenzoate (Meta): In these isomers, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitro group through resonance. The nitro group can only exert its electron-withdrawing inductive effect, which is weaker at the meta position compared to the ortho position. Consequently, the intermediate is significantly less stabilized, leading to a much higher activation energy and a dramatically slower reaction rate.[1][6]

The Role of the Methyl Ester Group:

The methyl ester group (-COOCH3) is also an electron-withdrawing group, albeit weaker than the nitro group. It will contribute to the overall electron deficiency of the ring and can participate in resonance stabilization if positioned ortho or para to the site of nucleophilic attack. However, its influence on the relative reactivity of the isomers is expected to be secondary to the dominant effect of the nitro group.

Predicted Order of Reactivity:

Based on these principles, the predicted order of reactivity for the isomers of methyl bromonitrobenzoate in an SNAr reaction is:

Ortho Isomers > Para Isomer >> Meta Isomers

Within the ortho isomers, subtle differences in reactivity may arise due to the position of the methyl ester group and potential steric hindrance. However, all are expected to be significantly more reactive than the meta isomers.

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically validate the predicted reactivity, a comparative kinetic study can be performed. A common and effective method for monitoring the progress of SNAr reactions is UV-Visible spectrophotometry, as the product often has a different UV-Vis absorption spectrum from the starting material.[10][11]

Objective: To determine the second-order rate constants for the reaction of various methyl bromonitrobenzoate isomers with a nucleophile (e.g., sodium methoxide) in a suitable solvent (e.g., methanol or DMSO) at a constant temperature.

Materials:

  • All six isomers of methyl bromonitrobenzoate

  • Sodium methoxide solution of known concentration

  • Anhydrous methanol or DMSO

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_isomer Prepare stock solutions of each methyl bromonitrobenzoate isomer in the chosen solvent. thermo Equilibrate reactant solutions and spectrophotometer to the desired temperature (e.g., 25°C). prep_isomer->thermo prep_nucleophile Prepare a stock solution of sodium methoxide in the same solvent. prep_nucleophile->thermo mix Initiate the reaction by mixing known volumes of the isomer and nucleophile solutions in a cuvette. thermo->mix measure Immediately place the cuvette in the spectrophotometer and record the absorbance at a predetermined λmax of the product over time. mix->measure plot Plot absorbance vs. time. measure->plot calc_conc Convert absorbance to concentration using the Beer-Lambert law. plot->calc_conc plot_kinetics Plot appropriate concentration function (e.g., 1/[A] vs. time for second-order) to obtain the rate constant (k). calc_conc->plot_kinetics compare Compare the rate constants for all isomers. plot_kinetics->compare

Caption: Experimental workflow for the kinetic analysis of methyl bromonitrobenzoate isomers.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of each methyl bromonitrobenzoate isomer (e.g., 1 x 10-3 M) in anhydrous methanol.

    • Prepare a stock solution of sodium methoxide (e.g., 0.1 M) in anhydrous methanol. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics if desired, or closer to the substrate concentration for second-order analysis.

  • Determination of λmax:

    • React one of the highly reactive isomers (e.g., methyl 4-bromo-3-nitrobenzoate) with sodium methoxide and allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the starting material has minimal absorbance.

  • Kinetic Runs:

    • Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the temperature of the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, pipette a known volume of the isomer stock solution and the solvent. Place the cuvette in the spectrophotometer and allow it to equilibrate.

    • Initiate the reaction by adding a known volume of the temperature-equilibrated sodium methoxide stock solution, quickly mix, and start recording the absorbance as a function of time.

    • Repeat the kinetic run for each isomer under identical conditions. For the much less reactive meta isomers, a higher temperature may be necessary to observe a measurable reaction rate.

  • Data Analysis:

    • The reaction is expected to be second order overall (first order in the methyl bromonitrobenzoate and first order in methoxide). The integrated rate law for a second-order reaction with unequal initial concentrations is: ln(([B]₀[A])/([A]₀[B])) = ([B]₀ - [A]₀)kt where [A] and [B] are the concentrations of the methyl bromonitrobenzoate isomer and sodium methoxide, respectively, at time t, and [A]₀ and [B]₀ are their initial concentrations.

    • A plot of the left-hand side of the equation versus time will yield a straight line with a slope of ([B]₀ - [A]₀)k, from which the second-order rate constant, k, can be calculated.

Mechanistic Insights from Isomer Reactivity

The comparative kinetic data will provide a quantitative basis for the theoretical predictions. The significantly larger rate constants for the ortho and para isomers compared to the meta isomers will serve as strong evidence for the resonance stabilization of the Meisenheimer intermediate.

G cluster_ortho_para Ortho/Para Attack cluster_meta Meta Attack Reactant_OP Ortho/Para Isomer Intermediate_OP Meisenheimer Intermediate (Resonance Stabilized) Reactant_OP->Intermediate_OP Fast Product_OP Product Intermediate_OP->Product_OP Reactant_M Meta Isomer Intermediate_M Meisenheimer Intermediate (No Resonance Stabilization) Reactant_M->Intermediate_M Slow Product_M Product Intermediate_M->Product_M

Caption: Logical relationship between isomer structure and reaction rate.

The relative rates of the different ortho isomers can provide insights into the interplay of inductive effects, resonance effects, and steric hindrance from the methyl ester group.

Conclusion

The reactivity of methyl bromonitrobenzoate isomers in nucleophilic aromatic substitution is fundamentally governed by the position of the electron-withdrawing nitro group relative to the bromine leaving group. Isomers with ortho or para relationships exhibit significantly higher reactivity due to the ability of the nitro group to stabilize the key Meisenheimer intermediate through resonance. In contrast, meta isomers are markedly less reactive as they lack this crucial stabilization pathway. This guide provides a robust theoretical framework and a detailed experimental protocol for the quantitative comparison of these isomers, empowering researchers to make informed decisions in the design and execution of synthetic strategies involving these versatile building blocks.

References

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]

  • PubMed Central (PMC). (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. [Link]

  • The Organic Chemistry Tutor. (2023). Synthesis Challenge: How to Add a Methyl Group to an Alkene. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-methyl-4-nitrobenzoic acid.
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  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Pivotal Role of Methyl 2-Bromo-4-Nitrobenzoate in Modern Organic Synthesis. [Link]

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  • Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ChemRxiv. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. [Link]

  • NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]

  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • ResearchGate. (n.d.). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. [Link]

  • Google Patents. (n.d.). Process for synthesis of lenalidomide.
  • UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. [Link]

  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(bromomethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of reactive chemical intermediates like Methyl 3-(bromomethyl)-2-nitrobenzoate demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. The following guidance is based on the known hazards of the closely related isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS No. 98475-07-1), and general principles for handling hazardous chemical waste. A cautious approach is paramount.

Hazard Assessment: Understanding the Risks

This compound combines several functional groups that contribute to its significant hazard profile. The bromomethyl group makes it a potent lachrymator (tear-producing agent) and an alkylating agent, which can react with biological molecules, suggesting potential for mutagenicity and carcinogenicity.[1] The nitroaromatic structure adds to its toxicity, and the overall molecule is classified as highly corrosive.

Based on data for its isomer, the primary hazards are summarized below:

Hazard ClassificationDescriptionGHS CodeSource
Skin Corrosion/Irritation Causes severe skin burns and eye damage.H314[2][3]
Serious Eye Damage Causes serious eye damage.H318[4]
Corrosive to Metals May be corrosive to metals.H290[2]
Respiratory Irritation May cause respiratory irritation.H335[3]
Mutagenicity May cause genetic defects.H340[1][3]
Carcinogenicity May cause cancer.H350[1][3]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.H373[1][3]

Given these risks, all handling and disposal operations must be conducted with the highest level of caution to prevent exposure and environmental contamination.

Immediate Safety & Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating all potential routes of exposure: inhalation, absorption, and ingestion.[5]

Work Area: All manipulations involving this compound, including weighing, transfers, and the initial stages of waste packaging, must be performed within a certified chemical fume hood.[6]

Required PPE:

EquipmentSpecificationRationale
Gloves Nitrile or Butyl rubber, double-gloved.Provides resistance to chemical permeation. Double-gloving offers protection during glove removal.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and the lachrymatory vapors that can cause severe eye irritation.[5]
Lab Coat Chemical-resistant, long-sleeved lab coat.Protects skin from accidental contact and splashes.
Respiratory Protection Not typically required if working in a certified fume hood.In the event of a spill outside a fume hood, a respirator with an appropriate organic vapor cartridge would be necessary.

Spill Management Protocol

A spill of this compound presents an immediate chemical exposure and contamination risk. The following workflow ensures a rapid and safe response.

Spill_Management_Workflow Figure 1. Spill Response Workflow cluster_Immediate_Actions Immediate Actions cluster_Response Response (Requires appropriate PPE) cluster_Finalization Finalization Evacuate Alert others & Evacuate immediate area Assess Assess spill size & location Evacuate->Assess Contain Contain spill with absorbent pads or sand Assess->Contain If spill is small & contained Neutralize Cover with sodium bicarbonate to neutralize Contain->Neutralize Collect Carefully collect absorbed material into a hazardous waste container Neutralize->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Package Seal and label waste container Decontaminate->Package Report Report incident to EHS Package->Report

Caption: Workflow for managing a small laboratory spill.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering, don the full PPE detailed in Section 2.

  • Containment: For a solid spill, carefully sweep it up. For a liquid spill, surround the spill with a chemical absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to prevent it from spreading.

  • Neutralization: Cautiously cover the spill with sodium bicarbonate or a 50/50 mixture of sodium carbonate and calcium bentonite to neutralize any acidity and react with the bromomethyl group.

  • Collection: Once the reaction has subsided, carefully scoop the mixture into a designated, properly labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth soaked in a decontamination solution (e.g., a 10% sodium hypochlorite solution, followed by a water rinse, and then an ethanol rinse).[7] All cleaning materials must be disposed of as hazardous waste.

  • Final Steps: Seal the waste container, label it appropriately, and report the incident to your institution's Environmental Health and Safety (EHS) department.

Proper Disposal Procedures

The overarching principle for the disposal of this compound is that it must be treated as a corrosive, halogenated hazardous waste.[8] It must never be disposed of down the drain or in regular trash.[9]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Rationale: Halogenated organic compounds require specific high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.[10] Mixing them with non-halogenated waste streams complicates and increases the cost of disposal.

    • Procedure: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate. This container should be made of a material resistant to corrosion.[2]

  • Container Management:

    • Rationale: Proper container management prevents leaks, spills, and vapor buildup.

    • Procedure:

      • Use a container provided by your institution's EHS department, typically a high-density polyethylene (HDPE) or glass container with a secure screw-top cap.

      • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all other components in the container.

      • Store the waste container in a designated satellite accumulation area, which should be within or near the laboratory and under the control of the lab personnel. The container must be kept in secondary containment to capture any potential leaks.

  • Decontamination of Empty Containers and Labware:

    • Rationale: "Empty" containers of acutely hazardous chemicals can retain enough residue to pose a significant risk.

    • Procedure:

      • Triple-rinse the empty container or labware with a suitable solvent (e.g., ethanol or acetone).

      • The first rinseate is considered acutely hazardous and must be collected and disposed of in the halogenated liquid waste stream. Subsequent rinses can also be collected in the same waste stream.

      • After triple-rinsing, the container can often be disposed of as non-hazardous waste, but you must consult your institutional EHS guidelines.

  • Arranging for Final Disposal:

    • Rationale: Final disposal must be handled by a licensed hazardous waste management company to ensure compliance with EPA (Resource Conservation and Recovery Act - RCRA) and local regulations.[11][12]

    • Procedure: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department. Do not attempt to transport or dispose of the waste yourself.

The decision-making process for waste handling is illustrated in the following diagram:

Disposal_Decision_Tree Figure 2. Disposal Decision Pathway Start Waste Generated (Pure compound, contaminated material, or rinseate) Is_Halogenated Is the waste halogenated? Start->Is_Halogenated Halogenated_Waste Collect in 'Halogenated Hazardous Waste' container Is_Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Collect in separate 'Non-Halogenated Waste' container Is_Halogenated->Non_Halogenated_Waste No Label_Container Label container with full chemical name and 'Hazardous Waste' Halogenated_Waste->Label_Container Non_Halogenated_Waste->Label_Container Store_Waste Store in secondary containment in a Satellite Accumulation Area Label_Container->Store_Waste EHS_Pickup Request pickup by EHS for final disposal via incineration Store_Waste->EHS_Pickup

Caption: Decision tree for proper waste segregation and disposal.

By adhering to these protocols, researchers can ensure that the disposal of this compound is conducted in a manner that protects themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

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Mastering the Safe Handling of Methyl 3-(bromomethyl)-2-nitrobenzoate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical intermediates are daily necessities. Methyl 3-(bromomethyl)-2-nitrobenzoate, a key building block in the synthesis of various pharmaceutical agents, presents a unique set of handling challenges due to its chemical properties.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why This Compound Demands Respect

This compound is not a benign reagent. Its hazard profile, as outlined in numerous safety data sheets, indicates that it is a corrosive compound that can cause severe skin burns and eye damage.[2][3] The presence of a bromomethyl group suggests that it is a potent alkylating agent, a class of compounds known for their reactivity and potential to interact with biological molecules. Furthermore, aggregated GHS information indicates it may cause respiratory irritation, and some data suggests the potential for genetic defects, cancer, and organ damage through prolonged or repeated exposure.[4] Therefore, treating this compound with the utmost caution is paramount.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's hazardous properties.

PPE ComponentSpecifications & Rationale
Hand Protection Double Gloving: An inner and outer pair of chemotherapy-rated nitrile gloves (conforming to ASTM D6978 standard) are required.[5][6][7] Nitrile provides good resistance against a range of chemicals, including many solvents and reactive compounds.[8] Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. Butyl rubber gloves also offer excellent protection against nitrocompounds and should be considered.[9]
Eye & Face Protection Chemical Splash Goggles and a Full-Face Shield: Due to the severe eye damage this compound can cause, both goggles and a face shield are mandatory.[2][3][5] Goggles provide a seal around the eyes to protect from splashes, while a face shield protects the rest of the face.[10]
Body Protection Disposable, Polyethylene-Coated Gown: A disposable gown that is impermeable to chemicals is essential.[6][7][10] These gowns should be long-sleeved with tight-fitting cuffs and close in the back to provide maximum coverage and prevent contamination of personal clothing.[7][10]
Respiratory Protection NIOSH-Approved N95 Respirator: Given that the compound is a solid that can form dust and may cause respiratory irritation, a fit-tested N95 respirator is required to prevent inhalation of airborne particles.[4][5][6]
Foot Protection Closed-Toe Shoes and Disposable Shoe Covers: Sturdy, closed-toe shoes are a baseline requirement in any laboratory.[7] Disposable shoe covers should be worn over them to prevent the tracking of contaminants out of the work area.[6][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, well-defined protocol is critical for minimizing exposure risk. The following workflow is designed to be a self-validating system for the safe handling of this compound.

Preparation and Pre-Handling Checklist:
  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to control exposure to dust and vapors.[3]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] A spill kit containing appropriate absorbent materials (e.g., vermiculite or a commercial chemical absorbent) should be on hand.[11]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[2][3]

  • Assemble all necessary equipment and reagents: This minimizes the need to move in and out of the designated handling area, reducing the risk of spreading contamination.

Donning Personal Protective Equipment (PPE):

The correct sequence for putting on PPE is crucial to ensure complete protection.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Hand_Hygiene Perform Hand Hygiene Gown Put on Gown Hand_Hygiene->Gown Respirator Put on N95 Respirator Gown->Respirator Goggles_Shield Put on Goggles & Face Shield Respirator->Goggles_Shield Gloves Put on Two Pairs of Nitrile Gloves Goggles_Shield->Gloves

Caption: PPE Donning Sequence

Handling and Use:
  • Weighing: Weigh the solid compound in the fume hood on a disposable weigh boat. Use dedicated, labeled spatulas.

  • Transfers: When transferring the solid, do so carefully to minimize the generation of dust. If dissolving in a solvent, add the solvent to the solid slowly.

  • Reactions: All reactions involving this compound must be conducted in a closed or contained system within the fume hood.[12]

Decontamination and Cleaning:
  • Equipment: Any non-disposable equipment that has come into contact with the compound must be decontaminated. This can be achieved by rinsing with an appropriate solvent (one in which the compound is soluble and which will not create additional hazards), followed by a wash with soap and water.

Doffing Personal Protective Equipment (PPE):

Removing PPE correctly is as important as putting it on correctly to prevent self-contamination.

Doffing_PPE cluster_doffing Doffing Sequence (in designated area) cluster_exit After Exiting Work Area Outer_Gloves Remove Outer Gloves Gown Remove Gown Outer_Gloves->Gown Inner_Gloves Remove Inner Gloves Gown->Inner_Gloves Goggles_Shield Remove Goggles & Face Shield Inner_Gloves->Goggles_Shield Respirator Remove N95 Respirator Goggles_Shield->Respirator Hand_Hygiene Perform Hand Hygiene Respirator->Hand_Hygiene

Caption: PPE Doffing Sequence

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Proper disposal is a critical final step in the safe handling of this compound and any materials contaminated with it.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, gowns, shoe covers, weigh boats, and absorbent materials from cleaning, must be collected in a dedicated, clearly labeled hazardous waste container.[14][15]

  • Waste Classification: As a brominated and nitrated organic compound, this waste is classified as halogenated organic waste.[15] It must not be mixed with non-halogenated waste streams.[14]

  • Containerization: Use a robust, leak-proof container for solid waste. For any liquid waste (e.g., from decontamination or reactions), use a compatible, sealed container. All waste containers must be kept closed when not in use.[14]

  • Final Disposal: Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[15] Adhere strictly to your institution's and local regulations for hazardous waste disposal.

By integrating these detailed operational and disposal plans into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a safer research environment for everyone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.